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Core Science & Biosynthesis

Foundational

D-threo-Ritalinic Acid-d10 CAS number and identification

Title: Comprehensive Technical Guide on D-threo-Ritalinic Acid-d10: Chemical Identification, Isotopic Standards, and LC-MS/MS Methodologies The Analytical Imperative Methylphenidate (MPH), widely prescribed for Attention...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Comprehensive Technical Guide on D-threo-Ritalinic Acid-d10: Chemical Identification, Isotopic Standards, and LC-MS/MS Methodologies

The Analytical Imperative

Methylphenidate (MPH), widely prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy, undergoes rapid hepatic metabolism via the carboxylesterase 1 (CES1) enzyme. This de-esterification process yields ritalinic acid (RA) as the primary, inactive urinary metabolite[1]. Because less than 1% of methylphenidate is excreted unchanged, ritalinic acid serves as the definitive biomarker for therapeutic compliance monitoring, forensic toxicology, and sports anti-doping analysis[2].

To achieve high-fidelity quantitation in complex biological matrices (e.g., urine, whole blood, oral fluid), isotopic dilution mass spectrometry is the gold standard. D-threo-Ritalinic Acid-d10 acts as the optimal internal standard (ISTD). By matching the exact stereochemistry of the active drug's metabolite while incorporating a robust +10 Da mass shift, this standard perfectly self-corrects for matrix-induced ion suppression and extraction variabilities without risking isotopic crosstalk[3].

Chemical Ontology & Isotopic Architecture

The stereochemistry of the internal standard is not arbitrary. Methylphenidate is administered primarily as the threo diastereomer (with d-threo being the pharmacologically active enantiomer). Consequently, endogenous ritalinic acid exists predominantly as the threo isomer. Using D-threo-Ritalinic Acid-d10 ensures identical chromatographic retention times to the target analyte, which is a non-negotiable requirement for true matrix effect cancellation in Electrospray Ionization (ESI).

Physicochemical Identifiers:

  • Chemical Name: (2R)-2-deuterio-2-[(2R)-1,3,3,4,4,5,6,6-octadeuteriopiperidin-2-yl]-2-phenylacetic acid[4]

  • Molecular Formula: C₁₃H₇D₁₀NO₂[5]

  • Molecular Weight: 229.34 g/mol [5]

  • CAS Registry Numbers:

    • Ritalinic Acid-d10 (Unspecified Stereochemistry): 1189645-99-5[5]

    • DL-threo-Ritalinic Acid-d10 / L-threo-Ritalinic Acid-d10: 1330180-60-3[6]

    • Note: D-threo-Ritalinic Acid-d10 is frequently cataloged under the shared threo CAS 1330180-60-3 or designated as a specific stereoisomeric reference material by analytical suppliers[7].

The Causality of Deuterium Placement: The ten deuterium atoms are specifically engineered onto the robust carbon skeleton of the piperidine ring and the adjacent chiral center. If the deuterium labels were placed on the carboxylic acid (O-D) or the secondary amine (N-D), the labels would rapidly undergo H/D exchange with protic solvents (like water or methanol) during sample preparation, destroying the mass shift. The C-D bonds ensure absolute isotopic stability[7]. Furthermore, a +10 Da shift guarantees that the ISTD's mass envelope completely clears the natural M+2 and M+3 isotopic contributions of endogenous ritalinic acid, ensuring a D0/D10 ratio of 0%[3].

Metabolism MPH Methylphenidate (Active Drug) CES1 CES1 Enzyme (Hepatic Cleavage) MPH->CES1 Hydrolysis RA Ritalinic Acid (Endogenous Metabolite) CES1->RA De-esterification LCMS LC-MS/MS Quantitation RA->LCMS m/z 220.1 ISTD D-threo-Ritalinic Acid-d10 (Spiked ISTD) ISTD->LCMS m/z 230.2 (+10 Da)

Figure 1: Metabolic pathway of Methylphenidate and the logical integration of the D10 Internal Standard.

The Zwitterionic Challenge: Extraction Causality

Ritalinic acid possesses both a basic piperidine nitrogen (pKa ~8.9) and an acidic carboxylic acid group. At physiological pH, it exists as a highly polar zwitterion. Traditional Liquid-Liquid Extraction (LLE) using non-polar organic solvents (e.g., ethyl acetate, hexane) fails drastically because the zwitterion heavily favors the aqueous phase[8].

To overcome this, Mixed-Mode Cation Exchange (MCX) Solid-Phase Extraction (SPE) is mandatory. By dropping the pH of the sample with formic acid, the carboxylic acid is neutralized, and the piperidine nitrogen is fully protonated. The resulting positively charged molecule binds aggressively to the negatively charged sulfonic acid groups on the MCX sorbent, allowing for aggressive organic washing to remove matrix lipids before a high-pH elution breaks the ionic bond[8].

SPE_Workflow Sample 1. Biological Matrix + ISTD (Equilibration) Acidify 2. Acidification (2% FA) Protonates Piperidine N Sample->Acidify Load 3. MCX Cartridge Load Cation Exchange Binding Acidify->Load Wash 4. Wash (Aqueous / MeOH) Removes Neutrals & Acids Load->Wash Elute 5. Elution (5% NH4OH in MeOH) Neutralizes Amine for Release Wash->Elute Analyze 6. Evaporate & Reconstitute Ready for LC-MS/MS Elute->Analyze

Figure 2: Mechanistic workflow for the Mixed-Mode Cation Exchange (MCX) SPE of Ritalinic Acid.

Protocol: Self-Validating LC-MS/MS Workflow

This protocol outlines a self-validating extraction system for urine or oral fluid[1].

Step 1: Aliquoting & Isotopic Equilibration Transfer 100 µL of the biological specimen into a microcentrifuge tube. Immediately spike with 20 µL of D-threo-Ritalinic Acid-d10 working solution (e.g., 100 ng/mL). Vortex and allow to equilibrate for 5 minutes. Validation Check: The early introduction of the ISTD mathematically nullifies any subsequent volumetric losses during SPE or evaporation.

Step 2: Acidification & Protein Disruption Add 300 µL of 2% Formic Acid (FA) in water. Centrifuge at 10,000 x g for 5 minutes to pellet precipitated proteins. Causality: Acidification forces the target analytes into a cationic state, priming them for the MCX sorbent.

Step 3: SPE Conditioning & Loading Condition a 30 mg MCX SPE cartridge with 1 mL Methanol (MeOH), followed by 1 mL 2% FA. Load the acidified supernatant at a flow rate of ~1 mL/min.

Step 4: Interference Washing Wash the sorbent bed with 1 mL of 2% FA (removes unbound aqueous interferences), followed by 1 mL of 100% MeOH. Causality: The 100% MeOH wash aggressively strips neutral lipids and hydrophobic contaminants. The target analytes remain locked to the sorbent via strong ionic interactions.

Step 5: Elution & Reconstitution Elute the analytes into a clean glass tube using 1 mL of 5% Ammonium Hydroxide (NH₄OH) in MeOH. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of initial LC mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% FA).

Data Synthesis: LC-MS/MS Parameters

Detection is performed using a Triple Quadrupole Mass Spectrometer operating in Electrospray Ionization positive mode (ESI+). The primary fragmentation occurs via the cleavage of the piperidine ring from the phenylacetic acid moiety[1].

Table 1: Optimized Multiple Reaction Monitoring (MRM) Transitions

AnalytePrecursor Ion [M+H]⁺ (m/z)Product Ion (m/z)Collision Energy (eV)Function
Ritalinic Acid 220.184.125Quantifier
Ritalinic Acid 220.156.140Qualifier
D-threo-Ritalinic Acid-d10 230.294.225Internal Standard

Note on System Suitability: Prior to analyzing authentic samples, a "Blank Matrix + ISTD" sample must be injected. The analyst must verify that the m/z 220.1 → 84.1 channel shows no peak at the retention time of the ISTD. This validates the D0/D10 isotopic purity (0% D0) and ensures the standard will not cause a false-positive quantitative bias[3].

References

*[5] Pharmaffiliates. CAS No : 1189645-99-5 | Chemical Name : Ritalinic Acid-d10. 5 *[3] Cerilliant. threo-Ritalinic acid-D10 Hydrochloride an internal standard for quantitation of Ritalinic acid by LCMSMS: Synthesis determination of isotopic distribution by qNMR and LCMS. 3 *[8] GTFCh. Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. 8 *[1] Daneshyari. Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. 1 *[2] DSHS-Koeln. Screening and confirmation of ritalinic acid in urine by LC-MS. 2 *[6] Pharmaffiliates. CAS No : 1330180-60-3 | Chemical Name : DL-threo-Ritalinic Acid-d10. 6 *[7] Benchchem. D-threo-Ritalinic Acid-d10. 7 *[4] PubChem. (A+/-)-threo-Ritalinic acid-D10 | C13H17NO2. 4

Sources

Exploratory

An In-depth Technical Guide to the Solubility Properties of Deuterated Ritalinic Acid in Methanol

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive framework for understanding and determining the solubility of deuterated ritalinic acid in methanol....

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for understanding and determining the solubility of deuterated ritalinic acid in methanol. While direct, publicly available experimental data on this specific solute-solvent system is limited, this document synthesizes foundational principles of solubility, the influence of isotopic substitution, and established analytical methodologies to offer a robust predictive and experimental guide. We delve into the theoretical underpinnings of the kinetic isotope effect (KIE) on physicochemical properties, present detailed protocols for solubility determination, and discuss the critical importance of such data in pharmaceutical research and development. This guide is intended to empower researchers with the necessary knowledge to approach this specific solubility challenge with scientific rigor and practical insight.

Introduction: The Significance of Deuterated Ritalinic Acid and Its Solubility

Ritalinic acid, the primary and pharmacologically inactive metabolite of methylphenidate, is a key molecule in pharmacokinetic and forensic studies of this widely prescribed central nervous system stimulant.[1][2] Deuterated analogs of active pharmaceutical ingredients (APIs) and their metabolites, such as deuterated ritalinic acid, are invaluable tools in drug discovery and development.[3] They serve as internal standards in quantitative bioanalysis, enabling precise and accurate measurements in complex biological matrices.[4] Furthermore, the strategic incorporation of deuterium can significantly alter a drug's metabolic profile, a concept known as the "deuterium switch," potentially leading to improved pharmacokinetic properties and a better safety profile.[3][5]

The solubility of a compound in a given solvent is a fundamental physicochemical property that dictates its behavior in various applications, from analytical method development to formulation science.[6][7] For deuterated ritalinic acid, its solubility in methanol is of particular importance for several reasons:

  • Analytical Method Development: Methanol is a common solvent in chromatographic techniques like High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), which are used to quantify ritalinic acid.[8][9] Understanding its solubility is crucial for preparing stock solutions, calibration standards, and mobile phases.

  • Synthesis and Purification: Methanol may be used as a solvent during the synthesis or purification of deuterated ritalinic acid.[9][10] Knowledge of its solubility aids in optimizing reaction conditions and crystallization processes.

  • Formulation Studies: While ritalinic acid itself is not the active therapeutic agent, understanding its solubility characteristics can provide insights into the behavior of the parent drug, methylphenidate, and inform the development of various dosage forms.[11]

This guide will provide a comprehensive overview of the theoretical considerations and practical methodologies for determining the solubility of deuterated ritalinic acid in methanol.

Theoretical Framework: Understanding Solubility and the Impact of Deuteration

Principles of Solubility

Solubility is the property of a solid, liquid, or gaseous chemical substance (solute) to dissolve in a solid, liquid, or gaseous solvent to form a homogeneous solution.[12][13] The solubility of a substance is fundamentally dependent on the physical and chemical properties of both the solute and the solvent, as well as on temperature, pressure, and the pH of the solution.[12] For a solid dissolving in a liquid, the process can be conceptualized as a two-step phenomenon: the breaking of the solute-solute and solvent-solvent intermolecular forces, followed by the formation of new solute-solvent interactions.

Ritalinic acid is an ampholytic substance, containing both a carboxylic acid group and a piperidine ring, which complicates its extraction and solubility behavior.[14] Its solubility is influenced by the pH of the medium, with the solubility of weak acids generally increasing as the pH moves further from the pKa.[15]

The Kinetic Isotope Effect (KIE) and Its Influence on Physicochemical Properties

The substitution of a hydrogen atom with its heavier isotope, deuterium, can lead to a phenomenon known as the kinetic isotope effect (KIE).[] This effect arises from the difference in mass between hydrogen and deuterium, which results in a stronger and more stable carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.[][17] While the KIE is most pronounced in reaction rates, it can also subtly influence a molecule's physicochemical properties, including solubility.[18][19]

The impact of deuteration on solubility is not always predictable and can be influenced by several factors:

  • Changes in Intermolecular Forces: The difference in vibrational frequencies between C-H and C-D bonds can lead to slight alterations in the molecule's polarity and its ability to form hydrogen bonds with the solvent. These changes in non-covalent interactions can affect the overall thermodynamics of dissolution.[20]

  • Solvent Structuring: The presence of a deuterated solute can influence the local structure of the solvent molecules around it, which can, in turn, affect the energy required to create a cavity for the solute, thereby impacting solubility.

While it is often assumed that the solubilities in non-deuterated and deuterated solvents are very similar, small differences can exist.[21] In the context of deuterated ritalinic acid in methanol, it is hypothesized that any difference in solubility compared to its non-deuterated counterpart will be minimal but should be experimentally verified for rigorous scientific applications.

Experimental Determination of Solubility

Given the absence of readily available public data, this section provides a detailed, step-by-step protocol for the experimental determination of the solubility of deuterated ritalinic acid in methanol. The most reliable and widely accepted method for determining equilibrium solubility is the Saturation Shake-Flask Method .[13][22]

Saturation Shake-Flask Method

This method involves agitating an excess amount of the solid drug in the solvent for a prolonged period until equilibrium is achieved. The resulting saturated solution is then filtered, and the concentration of the dissolved solute is determined using a suitable analytical technique.

  • Deuterated Ritalinic Acid (of known purity)

  • Methanol (HPLC grade or higher)

  • Volumetric flasks

  • Scintillation vials or other suitable containers with secure caps

  • Orbital shaker or rotator capable of maintaining a constant temperature

  • Syringe filters (e.g., 0.22 µm PVDF or PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometry (MS) detector

  • Analytical balance

  • pH meter (for aqueous solubility, if needed)

The following diagram illustrates the key steps in the saturation shake-flask method for determining the solubility of deuterated ritalinic acid in methanol.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis cluster_quantification Quantification A Weigh excess deuterated ritalinic acid B Add a known volume of methanol to vials A->B Step 1 C Seal vials and place on orbital shaker B->C D Agitate at a constant temperature (e.g., 25°C) for 24-48 hours C->D Step 2 E Allow vials to settle D->E F Withdraw supernatant and filter through a 0.22 µm syringe filter E->F Step 3 G Dilute the filtrate with methanol F->G Step 4 H Analyze by validated HPLC-UV/MS method G->H Step 5 J Determine the concentration of the saturated solution H->J I Prepare calibration curve with known standards I->J Step 6

Caption: Workflow for Solubility Determination using the Saturation Shake-Flask Method.

  • Preparation of Samples:

    • Add an excess amount of deuterated ritalinic acid to several vials. The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Accurately add a known volume of methanol to each vial.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration:

    • Place the vials on an orbital shaker in a temperature-controlled environment (e.g., 25°C ± 0.5°C).

    • Agitate the samples for a sufficient period to reach equilibrium. A common duration is 24 to 48 hours. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that equilibrium has been reached.

  • Sample Collection and Preparation:

    • Remove the vials from the shaker and allow the undissolved solid to settle.

    • Carefully withdraw a sample of the supernatant using a syringe.

    • Immediately filter the sample through a 0.22 µm syringe filter to remove any undissolved particles.

    • Accurately dilute the filtered sample with methanol to a concentration that falls within the linear range of the analytical method.

  • Analytical Quantification:

    • Quantify the concentration of deuterated ritalinic acid in the diluted samples using a validated HPLC-UV or LC-MS method.[23][24][25]

    • A suitable HPLC method might involve a C18 column with a mobile phase consisting of a buffer and an organic modifier like acetonitrile or methanol.[8] Detection can be performed at a low UV wavelength (e.g., 192 nm) or by mass spectrometry for higher sensitivity and specificity.[8]

    • Prepare a calibration curve using standards of known concentrations of deuterated ritalinic acid in methanol.

    • Calculate the concentration of the original saturated solution, taking into account the dilution factor. The solubility is typically expressed in mg/mL or mol/L.

Data Presentation

The results of the solubility study should be presented in a clear and concise manner. A table summarizing the key findings is recommended.

ParameterValueUnits
Temperature25.0 ± 0.5°C
SolventMethanol-
Equilibration Time48hours
Solubility Experimental Valuemg/mL
Experimental Valuemol/L
Analytical MethodHPLC-UV/MS-

Discussion and Interpretation

The experimentally determined solubility value for deuterated ritalinic acid in methanol provides a critical data point for various applications. When interpreting the results, it is important to consider the following:

  • Comparison with Non-Deuterated Ritalinic Acid: If data for the non-deuterated form is available, a comparison can provide insights into the magnitude and direction of the isotope effect on solubility in this specific system.

  • Impact of Impurities: The purity of the deuterated ritalinic acid used in the study can significantly affect the measured solubility. It is essential to use a well-characterized compound with a known purity level.[11]

  • Thermodynamic vs. Apparent Solubility: The shake-flask method, when performed correctly with sufficient equilibration time, measures the thermodynamic equilibrium solubility.[22] Shorter equilibration times may result in an underestimation of the true solubility, leading to a value known as apparent solubility.[22]

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of deuterated ritalinic acid in methanol. By combining theoretical principles with a detailed experimental protocol, researchers and drug development professionals are equipped to generate reliable and accurate solubility data. This information is essential for advancing research in areas such as bioanalysis, drug metabolism, and formulation science. The methodologies outlined herein adhere to established scientific principles and regulatory guidelines, ensuring the integrity and trustworthiness of the generated data.[23][24][25]

References

  • AMSbiopharma. (2025, July 22).
  • Soldin, S. J., Hill, B. M., Chan, Y. P., Swanson, J. M., & Hill, J. G. (1979). A liquid-chromatographic analysis for ritalinic acid [alpha-phenyl-alpha-(2-piperidyl) acetic acid] in serum. Clinical chemistry, 25(1), 51–54.
  • AbeBooks. Handbook of Pharmaceutical Salts : Properties, Selection, and Use - Hardcover.
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  • Lab Manager. (2025, October 22).
  • Chemsrc. (2025, August 21). Ritalinic acid | CAS#:19395-41-6.
  • European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Gesellschaft für Toxikologische und Forensische Chemie.
  • USP-NF. (2016, September 30). <1236> Solubility Measurements.
  • Stahl, P. H. (2008). Handbook of Pharmaceutical Salts Properties, Selection, and Use.
  • National Library of Medicine.
  • Journal of Analytical Toxicology.
  • Scholars@Duke.
  • Wikipedia.
  • Chemistry International -- Newsmagazine for IUPAC. (2011, June 30). Pharmaceutical Salts: Properties, Selection, and Use.
  • Arvidsson, M., Dahl, M. L., Beck, O., & Eliasson, E. (2020). Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. European journal of clinical pharmacology, 76(2), 225–235.
  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).
  • PubChem. D-erythro-Ritalinic Acid.
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  • ChemicalBook. (2026, January 19). Ritalinic acid | 19395-41-6.
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  • YouTube. (2025, July 2). Understanding ICH Q2(R2)
  • ResearchGate.
  • Nature Reviews Drug Discovery. Deuterium in drug discovery: progress, opportunities and challenges.
  • ResearchGate. (PDF) Handbook of Pharmaceutical Salts: Properties, Selection, and Use.
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  • SpringerLink. Isotope effects in chemistry.
  • Taylor & Francis. Ritalinic acid – Knowledge and References.
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  • BOC Sciences. (2025, August 30).
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  • SpringerLink. Interpretation of isotope effects on the solubility of gases.
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  • PMC. PharmGKB summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics.
  • PubMed.
  • ResearchGate. (PDF) Deuterium as a tool for changing the properties of pharmaceutical substances (Review).
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  • ResearchGate. (PDF) Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers.
  • Google Patents. US20110130569A1 - Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid.
  • Google Patents.
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  • USP.org. (2013, April 18). 38(4) Stimuli to the Revision Process: Solubility Criteria for Veterinary Drugs.
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Foundational

Technical Guide: Metabolic Pathway of Methylphenidate to D-threo-Ritalinic Acid

Executive Summary This technical guide details the metabolic conversion of d-threo-methylphenidate (d-MPH) to d-threo-ritalinic acid (d-RA) . While methylphenidate (MPH) is often administered as a racemic mixture (d,l-th...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide details the metabolic conversion of d-threo-methylphenidate (d-MPH) to d-threo-ritalinic acid (d-RA) . While methylphenidate (MPH) is often administered as a racemic mixture (d,l-threo-MPH), the d-isomer (dexmethylphenidate) is the pharmacologically active moiety responsible for dopamine transporter (DAT) and norepinephrine transporter (NET) inhibition.

The primary metabolic route is non-oxidative hydrolysis mediated by Carboxylesterase 1 (CES1) in the liver.[1][2][3] This process is stereoselective; while CES1 prefers the l-enantiomer, it significantly metabolizes the d-enantiomer to its inactive acid form, d-threo-ritalinic acid.[4][5] Understanding this pathway is critical for pharmacokinetic modeling, therapeutic drug monitoring (TDM), and interpreting forensic toxicology results.

Molecular Architecture & Stereochemistry

Methylphenidate contains two chiral centers, allowing for four isomers (erythro and threo pairs).[2] The therapeutic formulations utilize the threo configuration.[4][5]

  • Substrate: d-threo-methylphenidate (also known as (2R,2'R)-methylphenidate).[6]

    • Pharmacology:[3][4][6][7][8][9][10][11] High affinity for DAT/NET.

    • Structure: Methyl 2-phenyl-2-(piperidin-2-yl)acetate.

  • Product: d-threo-ritalinic acid .

    • Pharmacology:[3][4][6][7][8][9][10][11][12] Pharmacologically inactive.[5][7]

    • Structure: 2-phenyl-2-(piperidin-2-yl)acetic acid.

Note on Stereoselectivity: CES1 exhibits substrate stereoselectivity. It hydrolyzes l-threo-MPH (


 is high) much faster than d-threo-MPH. This "distal" kinetic preference results in the rapid elimination of the l-isomer and the accumulation of the active d-isomer in plasma. However, the d-isomer is eventually cleared via the same CES1-mediated hydrolysis to d-threo-ritalinic acid.

The Metabolic Mechanism: CES1 Hydrolysis

The conversion of MPH to RA is a hydrolytic de-esterification catalyzed exclusively by human Carboxylesterase 1 (CES1A1) , a serine esterase highly expressed in the liver.

The Catalytic Triad

The reaction proceeds via a classic catalytic triad mechanism within the CES1 active site (Serine-Histidine-Glutamic Acid):

  • Binding: d-threo-MPH enters the catalytic gorge of CES1.

  • Nucleophilic Attack: The hydroxyl group of the active site Serine attacks the carbonyl carbon of the methyl ester on MPH.

  • Tetrahedral Intermediate: A transient tetrahedral intermediate is stabilized by the oxyanion hole.

  • Acyl-Enzyme Formation: Methanol is released as the leaving group, leaving the ritalinic acid moiety covalently bound to the enzyme (acyl-enzyme intermediate).

  • Deacylation: A water molecule, activated by Histidine, attacks the acyl-enzyme bond, releasing free d-threo-ritalinic acid and regenerating the enzyme.

Pathway Visualization

The following diagram illustrates the specific pathway for the d-threo enantiomer.

MPH_Metabolism cluster_0 Substrate (Active) cluster_1 Metabolite (Inactive) MPH d-threo-Methylphenidate (Methyl Ester) CES1 CES1A1 (Liver Carboxylesterase 1) MPH->CES1 Binding (Km) RA d-threo-Ritalinic Acid (Carboxylic Acid) CES1->RA Hydrolysis (De-esterification) Methanol Methanol (Byproduct) CES1->Methanol Note Note: CES1 hydrolyzes l-threo-MPH approx. 5-6x faster than d-threo-MPH, leading to d-isomer enrichment. CES1->Note

Figure 1: The hydrolytic pathway of d-threo-methylphenidate mediated by CES1A1.[5][6][13]

Experimental Protocols

To study this pathway or quantify the metabolite, researchers typically employ in vitro microsomal incubations followed by LC-MS/MS analysis.

In Vitro Metabolism Assay (Liver Microsomes)

This protocol validates the conversion of MPH to RA using Human Liver Microsomes (HLM).

Materials:

  • Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).

  • Substrate: d-threo-Methylphenidate HCl.

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Quench Solution: Ice-cold Acetonitrile (ACN) with Internal Standard (e.g., d3-Ritalinic Acid).

Step-by-Step Workflow:

  • Pre-incubation: Thaw HLM on ice. Dilute to 0.5 mg/mL in phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation: Add d-threo-MPH (final conc. 1–10 µM) to start the reaction. (Note: NADPH is not required as this is a hydrolysis reaction, not CYP450 oxidation).

  • Incubation: Incubate at 37°C with shaking.

  • Sampling: At designated time points (0, 5, 10, 20, 30, 60 min), remove aliquots (e.g., 50 µL).

  • Quenching: Immediately transfer aliquot into 150 µL ice-cold ACN containing internal standard. Vortex vigorously.

  • Clarification: Centrifuge at 4,000 x g for 10 minutes at 4°C to pellet precipitated proteins.

  • Analysis: Transfer supernatant to LC vials for MS analysis.

Bioanalytical Quantification (LC-MS/MS)

Quantification of d-threo-ritalinic acid requires a sensitive method to distinguish it from the parent drug.

Chromatographic Conditions:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax XDB-C18 or equivalent), 2.1 x 50 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.[11]

  • Mobile Phase B: 0.1% Formic Acid in Methanol/Acetonitrile.

  • Gradient: 10% B to 90% B over 3 minutes.

Mass Spectrometry Settings (MRM Mode):

Analyte Polarity Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
Methylphenidate ESI (+) 234.1 84.1 20
Ritalinic Acid ESI (+) 220.1 84.1 22

| IS (d3-RA) | ESI (+) | 223.1 | 84.1 | 22 |

Note: The product ion m/z 84.1 corresponds to the piperidine ring fragment common to both species.

Experimental Workflow Diagram

Workflow Step1 1. Substrate Prep d-threo-MPH in Buffer Step2 2. Enzyme Incubation HLM or rCES1 @ 37°C Step1->Step2 Step3 3. Kinetic Sampling 0, 10, 30, 60 min Step2->Step3 Step4 4. Quench Acetonitrile + IS Step3->Step4 Step5 5. Centrifugation Remove Protein Pellet Step4->Step5 Step6 6. LC-MS/MS Analysis Quantify RA Formation Step5->Step6

Figure 2: Workflow for in vitro validation of CES1-mediated MPH hydrolysis.

Clinical & Toxicological Implications

Pharmacokinetics[1][5][7][9][10][14]
  • Elimination: Ritalinic acid is the major urinary metabolite, accounting for 60–80% of the dose.[10]

  • Inactivity: Unlike the parent compound, d-threo-ritalinic acid does not cross the blood-brain barrier significantly and lacks affinity for dopamine transporters. It is considered pharmacologically inert.[2][7]

  • Detection: Because RA persists in urine much longer than MPH, it is the primary marker used in compliance testing and anti-doping controls.

Genetic Variability

Variations in the CES1 gene (e.g., CES1A1 G143E mutation) can lead to reduced catalytic efficiency.

  • Impact: Patients with reduced CES1 activity metabolize MPH more slowly.

  • Outcome: Higher plasma concentrations of active d-threo-MPH, potentially increasing therapeutic effects or side effects (anxiety, tachycardia) at standard doses.

References

  • Metabolomics of Methylphenidate and Ethylphenidate: Implications in Pharmacological and Toxicological Effects. Source: Ricardo Dinis-Oliveira (2016). URL:[Link]

  • PharmGKB Summary: Methylphenidate Pathway, Pharmacokinetics/Pharmacodynamics. Source: National Institutes of Health (NIH) / PharmGKB. URL:[Link][1]

  • Methylphenidate is stereoselectively hydrolyzed by human carboxylesterase CES1A1. Source:[5][12] Sun et al. (2004), Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood. Source: Thomsen et al., Journal of Analytical Toxicology. URL:[Link]

  • Dexmethylphenidate hydrochloride in the treatment of attention deficit hyperactivity disorder. Source: Moen & Keam (2009), Drugs. URL:[Link]

Sources

Exploratory

stability of D-threo-Ritalinic Acid-d10 in solution over time

Solution Stability and Kinetic Dynamics of D-threo-Ritalinic Acid-d10: A Technical Whitepaper for Bioanalytical Workflows As a Senior Application Scientist overseeing bioanalytical assay transfers and validation, I frequ...

Author: BenchChem Technical Support Team. Date: March 2026

Solution Stability and Kinetic Dynamics of D-threo-Ritalinic Acid-d10: A Technical Whitepaper for Bioanalytical Workflows

As a Senior Application Scientist overseeing bioanalytical assay transfers and validation, I frequently encounter analytical discrepancies stemming from internal standard (IS) instability. D-threo-Ritalinic Acid-d10 (RA-d10) is the premier stable-isotope-labeled internal standard (SIL-IS) for quantifying methylphenidate (MPH) and its primary inactive metabolite, ritalinic acid (RA), in matrices ranging from clinical plasma to municipal wastewater[1].

Unlike its parent drug MPH, which is prone to rapid ester hydrolysis, RA-d10 represents a thermodynamic "sink"—a dead-end metabolite that exhibits remarkable chemical stability[2]. However, maintaining the isotopic integrity and absolute concentration of RA-d10 in solution requires a rigorous understanding of its solvation chemistry, potential for hydrogen-deuterium exchange (HDX), and environmental vulnerabilities. This guide deconstructs the causality behind RA-d10 stability and provides a self-validating protocol for bioanalytical workflows.

Thermodynamic and Kinetic Drivers of RA-d10 Stability

Chemical Thermodynamics vs. Kinetics

Methylphenidate contains a methyl ester group that undergoes spontaneous hydrolysis (highly pH-dependent) and enzymatic hydrolysis via hepatic carboxylesterase 1 (CES1) to form ritalinic acid[3]. Because RA-d10 possesses a free carboxylic acid rather than an ester, it is inherently resistant to further solvolysis. In forced degradation studies utilizing extreme acidic (1N HCl at 80°C) or alkaline (1N NaOH) conditions, MPH rapidly degrades, whereas RA remains the stable, terminal degradant[2],[3].

Isotopic Integrity and Hydrogen-Deuterium Exchange (HDX)

The structural placement of deuterium is the most critical factor in SIL-IS stability. In commercial RA-d10 reference standards, 9 deuterium atoms are located on the piperidine ring, and 1 deuterium atom is located on the chiral


-carbon[4].

Because the


-carbon is adjacent to a carboxylic acid and a phenyl ring, it is theoretically susceptible to Hydrogen-Deuterium Exchange (HDX) via keto-enol tautomerization in highly alkaline aqueous solutions. This is the primary causality behind solvent selection:  Certified Reference Materials (CRMs) of RA-d10 are supplied in methanol rather than water[1],[4]. Methanol suppresses the proton-exchange network required for acid/base-catalyzed enolization, preserving the isotopic purity of the d10 label.

G MPH Methylphenidate (Ester Form) CES1 Hepatic CES1 (Enzymatic) MPH->CES1 In Vivo pH Alkaline/Acidic pH (Spontaneous) MPH->pH In Vitro RA Ritalinic Acid (Thermodynamic Sink) CES1->RA pH->RA Microbes Nocardioides sp. (Biodegradation) RA->Microbes Environmental RAd10 D-threo-RA-d10 (SIL-IS) RAd10->RA Isotopic Analog Degradant Imidazole Alkaloid (Dead-end) Microbes->Degradant

Caption: Kinetic pathways showing MPH hydrolysis to stable RA, and specific microbial degradation routes.

Matrix-Specific Stability: From Clinical to Environmental

The stability of RA-d10 shifts dramatically depending on the biological or environmental matrix it occupies.

  • Stock Solutions (Methanol): When stored at -20°C or 2-8°C, methanolic RA-d10 exhibits >48 months of stability[5]. The lack of water prevents microbial growth and HDX.

  • Wastewater and Sewage Epidemiology: RA-d10 is heavily used as a surrogate standard in wastewater analysis. Studies demonstrate that ritalinic acid is highly stable at 20°C for at least 72 hours in raw wastewater matrices, showing no significant decrease in concentration[6].

  • Microbial Vulnerability: While chemically stable, RA-d10 is not biologically invincible. Prolonged exposure to specific environmental microbial strains, such as Nocardioides sp. strain MW5, results in the biodegradation of ritalinic acid into an imidazole-based alkaloid[7]. Therefore, long-term storage of spiked biological matrices requires freezing at -80°C to halt microbial metabolism.

Quantitative Data Presentation

The following table summarizes the stability profile of Ritalinic Acid / RA-d10 across various bioanalytical conditions, synthesizing forced degradation and environmental data.

Matrix / SolventTemperatureDurationStability / RecoveryPrimary Degradation Risk
Methanol (CRM Stock) -20°C> 48 Months> 99%Solvent evaporation (concentration drift)
Raw Wastewater 20°C72 HoursHighly Stable (~100%)Microbial metabolism over extended periods
Aqueous (Alkaline, 1N NaOH) 25°C30 MinsStable (Terminal Sink)HDX at the

-carbon (Isotopic dilution)
Aqueous (Acidic, 1N HCl) 80°C2 HoursStableMinimal
Clinical Plasma/Urine -80°C> 12 Months> 98%Freeze-thaw precipitation

Experimental Protocol: Self-Validating Stability Workflow for SIL-IS

To ensure absolute trustworthiness in bioanalytical assays, IS stability must be empirically validated under the exact conditions of the sample lifecycle. Do not rely solely on vendor Certificates of Analysis for matrix stability. I utilize a Self-Validating Bracketing Protocol to establish causality between matrix effects and IS degradation.

Workflow Start 1. Prepare RA-d10 Working Solution (MeOH) Aliquot 2. Generate Aliquots (T=0, 24h, 72h, F/T) Start->Aliquot Stress 3. Apply Matrix Stress (Plasma/Urine/Wastewater) Aliquot->Stress Extract 4. Solid Phase Extraction (SPE) Recovery Stress->Extract LCMS 5. UPLC-MS/MS (MRM Mode Analysis) Extract->LCMS Eval 6. Calculate Isotopic Purity & Area Response Ratio LCMS->Eval

Caption: Self-validating bioanalytical workflow for empirical assessment of RA-d10 stability.

Step-by-Step Methodology:

  • Preparation of Baseline: Dilute the 100 μg/mL RA-d10 methanolic CRM[4] to a working concentration of 100 ng/mL using LC-MS grade Methanol.

  • Matrix Spiking (The Stress Test): Spike the working solution into the target matrix (e.g., raw wastewater or blank human plasma) to achieve a final concentration of 2 ng/mL.

  • Aliquot Generation & Incubation: Split the spiked matrix into three cohorts:

    • Cohort A (T=0): Extracted immediately.

    • Cohort B (Benchtop): Incubated at 20°C for 72 hours to mimic autosampler/processing delays.

    • Cohort C (Freeze-Thaw): Subjected to three cycles of -80°C freezing and ambient thawing.

  • Extraction (SPE): Process all cohorts using a mixed-mode cation exchange (MCX) solid-phase extraction cartridge. Causality note: MCX is chosen because the basic piperidine nitrogen in RA-d10 ensures strong retention at low pH, washing away neutral matrix interferences.

  • UPLC-MS/MS Quantification: Analyze using positive electrospray ionization (ESI+). Monitor the MRM transitions for RA-d10 (e.g., m/z 230.2

    
     94.1) and unlabeled RA (m/z 220.2 
    
    
    
    84.1).
  • Self-Validation Check: Calculate the area ratio of RA-d10 across cohorts. Crucially, monitor the unlabeled RA channel in the RA-d10 spiked samples. An increase in the unlabeled RA signal over time indicates HDX (loss of deuterium) rather than chemical degradation, validating whether the solvent/matrix pH is compromising isotopic integrity.

References

  • (±)-threo-Ritalinic acid-D10 HCl | Certified Solutions Standards - Cerilliant Cerilliant (Merck KGaA) [Link]

  • Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS Scientific Research Publishing [Link]

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota MDPI (Pharmaceutics)[Link]

  • Potential Trends in Attention Deficit Hyperactivity Disorder (ADHD) Drug Use on a College Campus: Wastewater Analysis of Amphetamine and Ritalinic Acid University of Puget Sound[Link]

  • Biodegradation of ritalinic acid by Nocardioides sp. - Novel imidazole-based alkaloid metabolite as a potential marker in sewage epidemiology PubMed (Journal of Hazardous Materials) [Link]

  • CAS No: 1189645-99-5 | Chemical Name: Ritalinic Acid-d10 Pharmaffiliates [Link]

Sources

Foundational

Technical Guide: Stereochemical Differentiation of Erythro- and Threo-Ritalinic Acid Isomers

Executive Summary Ritalinic acid ( -phenyl-2-piperidineacetic acid) is the primary, pharmacologically inactive metabolite of methylphenidate (MPH).[1] While methylphenidate is a potent norepinephrine-dopamine reuptake in...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ritalinic acid (


-phenyl-2-piperidineacetic acid) is the primary, pharmacologically inactive metabolite of methylphenidate (MPH).[1] While methylphenidate is a potent norepinephrine-dopamine reuptake inhibitor (NDRI), its efficacy and safety profile are strictly governed by its stereochemistry. The threo  diastereomer (specifically the 

-threo or

enantiomer) constitutes the active pharmaceutical ingredient.[2] The erythro diastereomer is considered an impurity associated with hypertensive toxicity and is removed during synthesis.

This guide details the structural, metabolic, and analytical distinctions between these isomers, providing researchers with the necessary protocols to isolate, quantify, and validate these compounds in biological and pharmaceutical matrices.

Stereochemical Architecture

The methylphenidate/ritalinic acid scaffold contains two chiral centers: one at the


-carbon of the acetate group and one at the 2-position of the piperidine ring. This creates four possible stereoisomers grouped into two diastereomeric pairs: threo and erythro.[1]
Configuration Definitions

The terms "erythro" and "threo" are derived from carbohydrate nomenclature, describing the relative spatial arrangement of substituents.[3][4]

Isomer ClassRelative ConfigurationAbsolute Configurations (Enantiomers)Clinical Status
Threo Anti (Substituents on opposite sides in Fischer projection)(

)-(

)-threo (

)-(

)-threo
Active (

-threo is the therapeutic moiety).[1][5]
Erythro Syn (Substituents on same side in Fischer projection)(

)-(

)-erythro (

)-(

)-erythro
Inactive/Toxic (Impurity).
Structural conformation

In solution and solid states, the threo isomer minimizes steric strain through an antiperiplanar disposition of the largest substituents (the phenyl and piperidine rings). X-ray crystallography confirms that (


)-threo-ritalinic acid crystallizes in the P21/n  space group, stabilizing via intermolecular hydrogen bonds between the carboxylic acid and the piperidine nitrogen.[6]

Conversely, the erythro configuration forces a syn or eclipsed arrangement in certain projections, leading to higher steric energy and distinct solubility profiles. This physical property difference is exploited during synthesis to remove erythro impurities via fractional crystallization.

Metabolic Origins & Stereoselectivity

Understanding the ratio of isomers in biological samples requires mapping the stereoselective metabolism of the parent drug.

The CES1 Hydrolysis Pathway

Methylphenidate is metabolized in the liver primarily by Carboxylesterase 1 (CES1) . This enzyme exhibits profound stereoselectivity.

  • Substrate Preference: CES1 hydrolyzes the (

    
    )-threo-MPH enantiomer at a significantly faster rate than the (
    
    
    
    )-threo-MPH enantiomer.
  • Pharmacokinetic Consequence: This results in a "stereochemical distortion" in plasma and urine. While the parent drug in plasma is enriched in the active (

    
    )-enantiomer (due to slow metabolism), the metabolite pool (ritalinic acid) is enriched in the inactive (
    
    
    
    )-enantiomer.[1]
Visualization: Stereoselective Metabolic Pathway

G cluster_0 Plasma/Urine Profile MPH_Rac Racemic Methylphenidate (dl-threo-MPH) d_MPH d-threo-MPH (Active Drug) MPH_Rac->d_MPH Separation/Dosing l_MPH l-threo-MPH (Less Active) MPH_Rac->l_MPH CES1 Hepatic CES1 (Carboxylesterase 1) d_RA d-threo-Ritalinic Acid (Minor Metabolite) CES1->d_RA l_RA l-threo-Ritalinic Acid (Major Metabolite) CES1->l_RA d_MPH->d_RA Slow Hydrolysis l_MPH->l_RA Rapid Hydrolysis (High Vmax)

Caption: Stereoselective hydrolysis of Methylphenidate by CES1. Note the preferential clearance of the l-isomer, leading to l-threo-ritalinic acid dominance in excretion.

Pharmacological & Toxicological Divergence

Activity Profile[7]
  • Threo-Ritalinic Acid: Generally considered pharmacologically inert.[1] It does not significantly bind to the dopamine transporter (DAT) or norepinephrine transporter (NET). Its primary utility is as a biomarker for compliance monitoring and forensic toxicology.

  • Erythro-Isomers: While also metabolites, their presence usually indicates synthetic impurities. Historical data suggests erythro-methylphenidate can induce hypertensive crises, making the rigorous removal of erythro precursors essential during API manufacturing.

Epimerization Risks

While ritalinic acid is chemically stable, the parent methylphenidate can undergo post-dosing epimerization (conversion of threo to erythro) under highly alkaline conditions, though this is rare in physiological environments. In analytical settings, however, improper extraction pH can induce this conversion, leading to false positives for erythro impurities.

Analytical Methodologies

Separating these isomers is challenging due to the ampholytic nature of ritalinic acid (containing both a basic amine and an acidic carboxyl group).

Separation Strategy

Standard C18 (Reverse Phase) chromatography can separate diastereomers (erythro vs threo) due to their different physical properties. However, separating the enantiomers (


-threo vs 

-threo) requires chiral stationary phases.
Recommended Protocol: LC-MS/MS Quantitation

This protocol utilizes an


-acid glycoprotein (AGP) column, which is highly effective for separating amine-containing chiral drugs.

System Suitability Requirements:

  • Resolution (

    
    ):  > 1.5 between 
    
    
    
    - and
    
    
    -threo isomers.
  • Tailing Factor: < 1.5 (Ampholytes often tail on silica; end-capping is crucial).

Workflow Table:

ParameterSpecificationCausality/Rationale
Column Chiral-AGP (100 x 4.0 mm, 5 µm)Protein-based phase offers superior enantioselectivity for basic drugs compared to cellulosic phases in reverse mode.
Mobile Phase A 10 mM Ammonium Acetate (pH 4.5)Controls ionization of the carboxyl group (pKa ~3.5) and amine (pKa ~10).
Mobile Phase B Isopropanol or Acetonitrile (100%)Organic modifier regulates retention time and peak shape.
Flow Rate 0.9 mL/minHigh flow optimized for AGP mass transfer kinetics.
Detection MS/MS (ESI Positive)MRM transition m/z 220.1

84.1 (Piperidine ring fragment).
Sample Prep Protein Precipitation (MeOH)Avoid Liquid-Liquid Extraction (LLE) at high pH to prevent potential epimerization.
Visualization: Analytical Decision Tree

AnalyticalWorkflow Start Biological Sample (Plasma/Urine) Goal Goal: Isomer Profiling Start->Goal Prep Protein Precipitation (Avoid High pH LLE) Goal->Prep C18 Achiral C18 Column Prep->C18 Impurity Check Chiral Chiral-AGP or Polysaccharide Column Prep->Chiral Metabolic Analysis Result1 Separates Erythro from Threo (Diastereomers only) C18->Result1 Result2 Separates d-Threo from l-Threo (Enantiomers) Chiral->Result2 MS MS/MS Detection (m/z 220.1 -> 84.1) Result1->MS Result2->MS

Caption: Decision matrix for selecting chromatographic modes based on analytical goals (Impurity vs. Metabolic profiling).

References

  • Patrick, K. S., et al. (1987).[1] "Pharmacology of the enantiomers of threo-methylphenidate." Journal of Pharmacology and Experimental Therapeutics.

  • Sun, Z., et al. (2004). "Carboxylesterase 1 catalyzes the hydrolysis of methylphenidate: stereoselective metabolism." Journal of Pharmacology and Experimental Therapeutics.

  • Srinivas, N. R., et al. (1993). "Enantioselective pharmacokinetics and pharmacodynamics of dl-threo-methylphenidate in children with attention deficit hyperactivity disorder." Clinical Pharmacology & Therapeutics.

  • Aoyama, T., et al. (1990). "Nonlinear kinetics of threo-methylphenidate enantiomers in a patient with narcolepsy and in healthy volunteers." European Journal of Clinical Pharmacology.

  • Wyss, S., et al. (2013).[7] "Preparation and structural analysis of (±)-threo-ritalinic acid." Acta Crystallographica Section C.

Sources

Exploratory

The Pharmacological and Analytical Significance of D-threo-Ritalinic Acid: A Comprehensive Technical Guide

Executive Summary Methylphenidate (MPH) is a cornerstone psychostimulant in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While the parent drug is extensively studied, its primary metabolite, d-threo-...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylphenidate (MPH) is a cornerstone psychostimulant in the treatment of Attention-Deficit/Hyperactivity Disorder (ADHD). While the parent drug is extensively studied, its primary metabolite, d-threo-Ritalinic Acid (d-threo-RA) , is often overlooked as a mere byproduct. However, for drug development professionals and analytical toxicologists, d-threo-RA is a molecule of profound significance. This whitepaper deconstructs the structural causality behind its pharmacological silence, the stereoselective enzymatic pathways that govern its formation, its utility as a robust pharmacokinetic biomarker, and the self-validating analytical protocols required for its quantification.

Structural Causality: The Mechanism of Pharmacological Silence

To understand why d-threo-RA is centrally inactive, one must examine the electrostatic and structural consequences of its formation.

Methylphenidate acts as a potent norepinephrine-dopamine reuptake inhibitor (NDRI) by blocking the dopamine transporter (DAT) and norepinephrine transporter (NET)[1]. The parent molecule possesses a highly lipophilic methyl ester group, which facilitates blood-brain barrier (BBB) penetration and allows the drug to dock securely into the hydrophobic binding pockets of DAT and NET.

When hepatic Carboxylesterase 1 (CES1) cleaves this ester bond, it yields ritalinic acid[2]. At a physiological pH of 7.4, the newly formed carboxylic acid group deprotonates, transforming the molecule into a zwitterion (featuring a positively charged piperidine nitrogen and a negatively charged carboxylate).

  • The Causality of Inactivity: This drastic increase in polarity and the introduction of a localized negative charge completely disrupt the hydrophobic and electrostatic interactions required for transporter binding. Consequently, d-threo-RA exhibits zero affinity for DAT and NET, rendering it pharmacologically silent in the central nervous system[3].

The Enantioselective Role of Hepatic CES1

Methylphenidate is typically administered as a racemic mixture (dl-threo-MPH). The metabolic fate of this racemate is entirely dictated by the stereoselective nature of Carboxylesterase 1 (CES1), an enzyme predominantly expressed in the liver[2].

The active site of CES1 preferentially accommodates the spatial configuration of the l-isomer. The transition state for the hydrolysis of l-threo-MPH has a significantly lower activation energy, resulting in a hydrolysis rate that is 6 to 7 times faster than that of d-threo-MPH[4]. Because the l-isomer undergoes such rapid first-pass metabolism, it acts almost as a sacrificial enantiomer. This stereoselective bottleneck allows the active d-threo-MPH to achieve systemic circulation, while simultaneously flooding the plasma with d-threo-RA as the predominant circulating metabolite[4].

CES1_Pathway MPH_Racemate dl-threo-Methylphenidate (Administered Drug) d_MPH d-threo-MPH (Active at DAT/NET) MPH_Racemate->d_MPH l_MPH l-threo-MPH (Rapidly Cleared) MPH_Racemate->l_MPH CES1 Hepatic CES1 Enzyme (Stereoselective Hydrolysis) d_MPH->CES1 Slow Hydrolysis l_MPH->CES1 Rapid Hydrolysis d_RA d-threo-Ritalinic Acid (Inactive, Major Biomarker) CES1->d_RA l_RA l-threo-Ritalinic Acid (Inactive) CES1->l_RA

Hepatic CES1 stereoselective metabolism of methylphenidate enantiomers into ritalinic acid.

Pharmacokinetic Profile and Biomarker Utility

Because d-threo-MPH is continually converted into d-threo-RA, and because the metabolite clears more slowly than the parent drug, d-threo-RA accumulates significantly in biological matrices. In clinical and forensic toxicology, d-threo-RA is the ultimate biomarker for MPH compliance and exposure.

Quantitative Pharmacokinetic Comparison

The following table summarizes the distinct pharmacokinetic divergence between the active parent enantiomer and its primary metabolite[5],[4].

Parameterd-threo-Methylphenidate (Active Parent)d-threo-Ritalinic Acid (Inactive Metabolite)
Receptor Affinity High (DAT and NET inhibitor)None (Pharmacologically inactive)
Elimination Half-Life ~2–3 hours~3–4 hours
Relative Plasma AUC Baseline (1x)~25-fold higher than parent drug
Primary Excretion Hepatic metabolism (<1% in urine)Renal (60–86% excreted in urine)

Experimental Methodologies: Self-Validating Analytical Protocols

To accurately study the pharmacokinetics of MPH, researchers must employ highly specific chiral separation techniques. Standard reverse-phase C18 columns cannot resolve stereoisomers. The following protocols detail the self-validating methodologies required for in vitro and in vivo analysis.

Protocol 1: In Vitro CES1 Enantioselective Hydrolysis Assay
  • Objective: To quantify the exact stereoselective metabolic kinetics of racemic MPH into d- and l-threo-RA.

  • Causality & Design: By using recombinant human CES1, we isolate the enzymatic variable from systemic clearance factors (like renal excretion), allowing for precise Michaelis-Menten kinetic modeling.

  • Step-by-Step Methodology:

    • Reagent Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.4) to mimic physiological hepatic conditions.

    • Enzyme Incubation: Pre-incubate recombinant human CES1 (1 mg/mL) in the buffer at 37°C for 5 minutes.

    • Substrate Introduction: Introduce dl-threo-MPH at varying concentrations (1 to 50 µM) to initiate the enzymatic reaction.

    • Quenching (Self-Validation): At precise intervals (0, 15, 30, 60 mins), extract 50 µL aliquots and immediately quench the reaction by adding 150 µL of ice-cold acetonitrile spiked with 50 ng/mL of d-threo-Ritalinic Acid-d10 [6]. Causality: The organic solvent instantly denatures the CES1 enzyme, halting metabolism at the exact time point. The d10 internal standard controls for any downstream volumetric or extraction losses, ensuring the final quantification is self-correcting.

    • Centrifugation: Spin at 14,000 x g for 10 minutes to pellet the precipitated proteins.

    • Analysis: Transfer the supernatant directly for chiral LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Quantification in Biological Matrices
  • Objective: To separate and quantify d-threo-RA and l-threo-RA in plasma or urine.

  • Causality & Design: An α1-acid glycoprotein (AGP) chiral stationary phase is employed[7]. The AGP column provides unique, stereoselective binding pockets that differentially interact with the spatial arrangements of the d- and l- isomers, allowing for distinct chromatographic resolution.

  • Step-by-Step Methodology:

    • Sample Preparation: Thaw biological samples on ice. Aliquot 100 µL of the sample into a microcentrifuge tube.

    • Internal Standard Spiking: Add 10 µL of d-threo-RA-d10 (100 ng/mL)[6]. Causality: The stable isotope tracks identically with the target analyte through the chiral column and mass spectrometer. This self-validates the ionization efficiency and mathematically negates matrix suppression effects during electrospray ionization.

    • Solid Phase Extraction (SPE): Pass the sample through a mixed-mode cation exchange (MCX) cartridge. Wash with 2% formic acid, and elute with 5% ammonium hydroxide in methanol. Causality: Because ritalinic acid is zwitterionic, these pH adjustments ensure it is retained by ionic interactions during the wash step (removing neutral lipids) and selectively released during elution.

    • Evaporation & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at 40°C and reconstitute in the mobile phase (10 mM ammonium acetate, pH 6.0).

    • Chiral LC Separation: Inject 5 µL onto a Chiral-AGP column (150 x 2.0 mm, 5 µm). Utilize isocratic elution at a flow rate of 0.2 mL/min.

    • MS/MS Detection: Utilize positive electrospray ionization (ESI+). Monitor the Multiple Reaction Monitoring (MRM) transitions: m/z 220.1 → 84.1 for ritalinic acid, and m/z 230.1 → 94.1 for the d10 internal standard.

LCMS_Workflow Sample Biological Sample (Plasma/Urine) Spike Spike Internal Standard (d-threo-RA-d10) Sample->Spike SPE Solid Phase Extraction (MCX Cartridge) Spike->SPE LC Chiral LC Separation (AGP Column) SPE->LC MS Tandem Mass Spectrometry (MRM Mode) LC->MS Data Stereospecific Quantification MS->Data

LC-MS/MS workflow for the quantification of d-threo-ritalinic acid in biological matrices.

Future Perspectives in Drug Development

Understanding the metabolic fate of d-threo-RA is highly relevant for the development of next-generation ADHD therapeutics. For example, novel prodrugs like Serdexmethylphenidate (SDX) are designed to bypass immediate absorption, relying instead on lower-gut enzymatic cleavage to slowly release active d-MPH, which is subsequently metabolized into d-threo-RA[3]. By utilizing d-threo-RA as a highly stable, long-lasting pharmacokinetic biomarker, drug developers can accurately map the sustained-release profiles of these prodrugs, ensuring they maintain therapeutic efficacy while minimizing the abuse potential associated with rapid dopamine spikes.

References

  • Ritalin Label - Food and Drug Administration (FDA) Source: fda.gov URL:[Link]

  • Methylphenidate Pathway, Pharmacokinetics Source: clinpgx.org URL:[Link]

  • Methylphenidate and Its Impact on Redox Balance and Behavior Source: mdpi.com URL:[Link]

  • Schedules of Controlled Substances: Placement of Serdexmethylphenidate in Schedule IV Source: regulations.gov URL:[Link]

  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers Source: researchgate.net URL:[Link]

  • Ritalinic Acid-impurities (D-threo-Ritalinic Acid-d10) Source: pharmaffiliates.com URL:[Link]

  • Chiral Analysis of d- and l-Ritalinic Acids in Biological Samples and the Stereoselective Metabolism Source: usask.ca (HARVEST) URL:[Link]

Sources

Foundational

D-threo-Ritalinic Acid-d10 certificate of analysis data interpretation

Executive Summary & Scope This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for D-threo-Ritalinic Acid-d10 (d10-RA).[1] As the primary inactive metabolite of Methylphenidate (Rit...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scope

This guide provides a rigorous framework for interpreting the Certificate of Analysis (CoA) for D-threo-Ritalinic Acid-d10 (d10-RA).[1] As the primary inactive metabolite of Methylphenidate (Ritalin®), Ritalinic Acid is a critical analyte in forensic toxicology, therapeutic drug monitoring (TDM), and pharmacokinetic (PK) studies.[1]

The "d10" variant is a stable isotope-labeled internal standard (SIL-IS) designed to compensate for matrix effects, recovery losses, and ionization variability in LC-MS/MS assays.[1] However, the reliability of your quantitative data depends entirely on the correct interpretation of the CoA's specific parameters: Isotopic Purity , Stereochemical Configuration , and Chemical Purity .

The Core Directive: Do not treat the CoA as a receipt. Treat it as the primary calibration document for your assay's accuracy.

The Molecule: Structural & Stereochemical Context[2][3]

To interpret the data, one must first understand the architecture of the standard.

  • Chemical Name: (R)-2-phenyl-2-((R)-piperidin-2-yl)acetic acid-d10[1][2]

  • Stereochemistry (D-threo): Methylphenidate possesses two chiral centers, creating four possibilities: d-threo, l-threo, d-erythro, and l-erythro.[1][3] The threo pair is the pharmacologically relevant form. "D-threo" typically denotes the

    
    -configuration, the metabolite of Dexmethylphenidate.
    
  • Isotopic Labeling (-d10): The replacement of 10 hydrogen atoms with deuterium (

    
    ).[1] This creates a mass shift of +10 Da relative to the native analyte (approx. m/z 220 
    
    
    
    230).
Visualization: Structural Logic & Metabolism

The following diagram illustrates the relationship between the parent drug, the metabolite, and the critical role of the d10-IS in correcting bioanalytical errors.

G MPH Methylphenidate (Parent Drug) RA D-threo-Ritalinic Acid (Native Analyte) m/z ~220 MPH->RA Hydrolysis (CES1) Matrix Biological Matrix (Plasma/Urine) RA->Matrix Spiked/Patient Sample IS D-threo-Ritalinic Acid-d10 (Internal Standard) m/z ~230 IS->Matrix Added at Fixed Conc. IonSource ESI Source (Ion Suppression) Matrix->IonSource Co-elution Detector Mass Spec Detector (Quantitation) IonSource->Detector Ratio (Analyte/IS) Corrects for Suppression

Caption: Workflow demonstrating how the d10-IS co-elutes with the analyte to normalize ionization suppression in the ESI source.

CoA Data Interpretation: The Three Pillars of Purity

A standard CoA for a deuterated reference material contains three distinct "purity" values. Confusing them is the most common source of error in stock solution preparation.

A. Chemical Purity (Chromatographic Purity)[1]
  • Definition: The absence of other chemical species (precursors, side-products).[1]

  • Method: HPLC-UV or LC-MS.[1]

  • Critical Threshold: Typically >98%.[1]

  • Scientist's Insight: If the CoA shows impurities, check their retention times. If an impurity elutes at the same time as your analyte but has a different mass, it is benign. If it is an isomer (e.g., erythro-Ritalinic acid), it is critical because it may not resolve on your column.[1]

B. Isotopic Purity (Enrichment)[1][6][7]
  • Definition: The percentage of the molecule that actually contains 10 deuterium atoms (

    
    ) versus 
    
    
    
    ,
    
    
    , or the dreaded
    
    
    (native).
  • CoA Terminology: Often listed as "Atom % D" or "Isotopic Enrichment."[1]

  • The Danger of

    
    :  The most critical value is the percentage of unlabeled (
    
    
    
    ) compound remaining.
    • Scenario: If your IS contains 0.5%

      
      , and you spike the IS at 1000 ng/mL, you are inadvertently adding 5 ng/mL of native Ritalinic Acid to every sample.
      
    • Result: Your calibration curve intercept will be high, and your LLOQ (Lower Limit of Quantitation) will fail.[1]

C. Stereochemical Purity (Chiral Purity)[1]
  • Definition: The ratio of D-threo to L-threo (enantiomeric excess) and threo to erythro (diastereomeric excess).[1][4]

  • Method: Chiral HPLC.[1]

  • Requirement: For D-threo-Ritalinic Acid, you require confirmation that the erythro content is negligible (<1%).[1] Erythro isomers often have different fragmentation patterns or ionization efficiencies.

Summary Table: CoA Parameter Analysis
ParameterTypical SpecCriticalityAction if Out of Spec
Chemical Purity > 98.0%HighAdjust weighing mass (see Section 5).
Isotopic Enrichment > 99.0%CriticalCalculate "Contribution to Native" (see Section 4).[1]
Chiral Purity > 99:1 (Threo:Erythro)MediumEnsure LC method resolves diastereomers if purity is low.
Water Content (KF) Variable (Hygroscopic)HighMust account for in weighing.[1]
Residual Solvents < 1.0%MediumAccount for in weighing if significant.[1]

The Self-Validating Protocol: Pre-Run Check

Before using the material in a regulated assay (GLP/GCP), you must validate the "Cross-Signal Interference."

The "Blank + IS" Test:

  • Prepare a blank matrix sample.[1][5]

  • Spike only the Internal Standard (D-threo-Ritalinic Acid-d10) at the working concentration.[1]

  • Inject into the LC-MS/MS.[1]

  • Monitor the Native transition (m/z 220

    
     84).[1]
    

Acceptance Criteria: The response in the native channel must be < 20% of the LLOQ response. If the CoA shows low isotopic purity (e.g., high


 content), this test will fail, and the IS concentration must be lowered, or the lot rejected.

Protocol: Corrected Stock Solution Preparation

This is the definitive method for preparing the Master Stock Solution. Most errors occur here by failing to account for salt forms or water content.[1]

Formula:


[1]

Note: Do NOT correct for Isotopic Purity when calculating molarity for the IS. The IS is treated as a distinct species. The presence of D9 or D8 does not change the molar concentration of the "Internal Standard" entity significantly enough to warrant correction, provided the IS response is normalized.

Step-by-Step Workflow
  • Equilibrate: Allow the ampoule/vial to reach room temperature to prevent condensation (Ritalinic acid salts can be hygroscopic).

  • Weigh: Weigh exactly 1.00 mg (or target mass) into a volumetric flask. Record the gross weight.

  • Calculate Correction:

    • Example Data:

      • Weighed Mass: 1.05 mg

      • Chemical Purity: 99.5%[1]

      • Water Content: 2.5%

      • Form: Hydrochloride Salt (MW adjustment needed? Usually, CoAs list purity of the salt. If preparing free acid equivalent, multiply by MW_FreeAcid / MW_Salt).[1]

    • Calculation:

      
      .
      
  • Dissolve: Add Methanol (MeOH) to volume. Ritalinic acid is polar; MeOH is preferred over Acetonitrile for initial solubility.[1]

  • Sonication: Sonicate for 5 minutes. Visual check for floating particulates.

  • Storage: Aliquot into amber glass vials. Store at -20°C or -80°C. Deuterium exchange can occur in protic solvents over long periods at high pH, but is generally stable in MeOH at low temperature.[1]

Logic Diagram: CoA Decision Tree

Use this flowchart to determine if a specific lot of D-threo-Ritalinic Acid-d10 is suitable for your assay.

CoA_Decision Start Receive CoA D-threo-Ritalinic Acid-d10 CheckChem Check Chemical Purity (>98%) Start->CheckChem CheckIso Check Isotopic Purity (% D0 < 0.5%) CheckChem->CheckIso Pass Fail Lot Rejected Contact Vendor CheckChem->Fail Fail (<98%) CheckChiral Check Stereochemistry (Threo vs Erythro) CheckIso->CheckChiral Pass Calc Calculate Contribution to LLOQ CheckIso->Calc Marginal D0 Pass Lot Accepted Proceed to Stock Prep CheckChiral->Pass Threo Confirmed CheckChiral->Fail Erythro Present Calc->Pass Interference < 20% LLOQ Calc->Fail Interference > 20% LLOQ

Caption: Decision logic for accepting reference material based on CoA specifications and regulatory limits.

References & Regulatory Grounding[1][9]

  • US Food and Drug Administration (FDA). Bioanalytical Method Validation Guidance for Industry.[1][6][7] (2018).[6] Establishes requirements for Internal Standard (IS) suitability and interference testing.[1] [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for Ritalinic Acid.[1] Provides chemical structure, molecular weight, and stereochemical data. [Link][1]

  • European Medicines Agency (EMA). Guideline on bioanalytical method validation.[1][6] (2011).[6] Aligns with FDA on IS interference limits (<5% of IS response in blank). [Link]

Sources

Protocols & Analytical Methods

Method

D-threo-Ritalinic Acid-d10 internal standard for LC-MS/MS analysis

Executive Summary This Application Note details a validated LC-MS/MS workflow for the quantification of D-threo-Ritalinic Acid (d-RA) , the primary inactive metabolite of Methylphenidate (MPH), utilizing D-threo-Ritalini...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This Application Note details a validated LC-MS/MS workflow for the quantification of D-threo-Ritalinic Acid (d-RA) , the primary inactive metabolite of Methylphenidate (MPH), utilizing D-threo-Ritalinic Acid-d10 as a stable isotope-labeled internal standard (SIL-IS).

While Methylphenidate is often administered as a racemate (Ritalin) or the pure d-threo enantiomer (Focalin), the D-threo metabolite is of specific pharmacokinetic interest due to the stereoselective metabolism of MPH. The use of the d10-labeled analog (specifically labeled on the piperidine ring and/or phenyl moiety) provides superior correction for matrix effects and ionization variability compared to traditional d3 or d5 analogs, particularly in complex matrices like urine or plasma.

Scientific Rationale & Method Strategy

The Role of the Internal Standard (D-threo-RA-d10)

In LC-MS/MS bioanalysis, "ion suppression" from phospholipids and salts can severely compromise accuracy. Ritalinic acid is zwitterionic (contains both amine and carboxylic acid groups), making it prone to irregular recovery during extraction.

  • Why d10? A d10 label (typically generating a mass shift of +10 Da) moves the precursor and product ions significantly away from the native analyte's isotopic envelope (

    
    , 
    
    
    
    ). This eliminates "cross-talk" where the native signal interferes with the IS channel, a common issue with d3-labeled standards at high concentrations.
  • Chiral Fidelity: Using the specific D-threo enantiomer of the IS ensures that the IS co-elutes exactly with the target D-threo analyte on chiral columns, experiencing the exact same ionization environment at the electrospray tip.

Metabolic Pathway & Stability

Methylphenidate is rapidly hydrolyzed by carboxylesterase-1 (CES1) to Ritalinic Acid.

  • Critical Control Point: Spontaneous hydrolysis of MPH to RA can occur ex vivo in blood tubes. Samples must be collected in tubes containing fluoride/oxalate and stored at -20°C or lower to prevent artificial elevation of RA levels.

MetabolicPathway MPH Methylphenidate (Active Drug) CES1 Carboxylesterase-1 (Liver) MPH->CES1 Hydrolysis RA Ritalinic Acid (Inactive Metabolite) CES1->RA Major Pathway (>80%) Excretion Renal Excretion (Urine) RA->Excretion

Figure 1: Metabolic pathway of Methylphenidate. Ritalinic acid is the terminal non-active metabolite.

Experimental Protocol

Materials & Reagents
ReagentSpecificationSource Example
Analyte D-threo-Ritalinic Acid HClCerilliant / TRC
Internal Standard D-threo-Ritalinic Acid-d10 HClCerilliant (R-014)
Matrix Human Plasma or Urine (Drug-free)BioIVT
SPE Cartridges Oasis MCX (Mixed-mode Cation Exchange) 30 mgWaters
LC Column (Chiral) Chiral-AGP (100 x 4.0 mm, 5 µm)ChromTech / Sigma
LC Column (Achiral) Kinetex C18 (100 x 2.1 mm, 2.6 µm)Phenomenex

Note: Use Chiral-AGP if enantiomer separation (D vs L) is strictly required. Use C18 if "total threo-Ritalinic Acid" is the target.

Solution Preparation
  • Stock Solutions: Dissolve D-threo-RA and D-threo-RA-d10 in Methanol to 1.0 mg/mL. Store at -20°C.

  • Working IS Solution: Dilute Stock IS to 100 ng/mL in water. This ensures the IS signal is consistent but does not suppress the analyte signal.

Sample Preparation (Solid Phase Extraction)

Ritalinic acid is highly polar. Liquid-Liquid Extraction (LLE) often yields poor recovery. Mixed-Mode Cation Exchange (MCX) is the gold standard.

  • Aliquot: Transfer 100 µL of Plasma/Urine to a 1.5 mL tube.

  • Spike: Add 20 µL of Working IS Solution (d10) . Vortex.

  • Acidify: Add 300 µL of 4% Phosphoric Acid (

    
    ) to ionize the basic amine (ensure pH < 3).
    
  • Condition SPE:

    • 1 mL Methanol

    • 1 mL Water

  • Load: Apply pre-treated sample to cartridge.

  • Wash 1: 1 mL 2% Formic Acid in Water (Removes proteins/acidic interferences).

  • Wash 2: 1 mL Methanol (Removes neutral hydrophobic interferences).

  • Elute: 2 x 250 µL of 5% Ammonium Hydroxide in Methanol . (High pH neutralizes the amine, releasing it from the sorbent).

  • Evaporate: Dry under nitrogen at 40°C.

  • Reconstitute: 100 µL Mobile Phase A.

SPE_Workflow Sample Sample: 100 µL Plasma + 20 µL IS (d10) Acidify Acidify: + 300 µL 4% H3PO4 Sample->Acidify MCX Load onto Oasis MCX Cartridge Acidify->MCX Wash Wash Steps: 1. 2% Formic Acid (aq) 2. 100% Methanol MCX->Wash Elute Elution: 5% NH4OH in MeOH Wash->Elute Recon Dry & Reconstitute in Mobile Phase Elute->Recon

Figure 2: Solid Phase Extraction (SPE) workflow using Mixed-Mode Cation Exchange.

LC-MS/MS Conditions

Chromatography (Achiral Option - High Throughput)

If distinguishing D-threo from L-threo is not required (e.g., patient takes pure Dexmethylphenidate, or total metabolite load is sufficient), use this robust C18 method.

  • Column: Kinetex C18 (100 x 2.1 mm, 2.6 µm)

  • Mobile Phase A: Water + 0.1% Formic Acid + 2mM Ammonium Formate

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

  • Flow Rate: 0.4 mL/min

  • Gradient:

    • 0.0 min: 5% B

    • 3.0 min: 90% B

    • 3.5 min: 90% B

    • 3.6 min: 5% B (Re-equilibrate)

Mass Spectrometry (MRM Parameters)

Operate in Positive Electrospray Ionization (+ESI) mode.

CompoundPrecursor Ion (

)
Product Ion (

)
CE (eV)Role
Ritalinic Acid 220.184.1 20Quantifier
220.156.135Qualifier
Ritalinic Acid-d10 230.2 93.1 20Internal Standard

Note: The transition 230.2 -> 93.1 corresponds to the deuterated piperidine ring fragment. Ensure your d10 standard is labeled on the piperidine ring to use this transition. If the label is on the phenyl ring, the fragment might remain at m/z 84.

Validation & Quality Control

Linearity & Sensitivity
  • Range: 1.0 ng/mL – 1000 ng/mL.

  • Weighting:

    
     linear regression.
    
  • LLOQ: 1.0 ng/mL (S/N > 10).[1]

Matrix Effect Assessment

Calculate the Matrix Factor (MF) using the post-extraction spike method.



  • Acceptance: The IS-normalized Matrix Factor should be between 0.85 and 1.15. The d10-IS is critical here; it will experience the same suppression as the analyte, correcting the ratio to near 1.0.

Troubleshooting Guide
  • Issue: Peak Tailing.

    • Cause: Interaction of the secondary amine with silanols on the column.

    • Fix: Increase Ammonium Formate concentration to 5mM or 10mM in Mobile Phase A.

  • Issue: High Background in IS Channel.

    • Cause: Cross-talk from high concentration analyte or impurities in the IS.

    • Fix: Ensure the d10 standard has >99% isotopic purity. Check the "M+10" contribution from the native analyte (negligible for d10).

References

  • Sørensen, L. K. (2011). Determination of methylphenidate and ritalinic acid in blood and urine by liquid chromatography–tandem mass spectrometry. Journal of Analytical Toxicology. Link

  • Stogner, A. H., et al. (2022). Chiral Separation and Quantification of d,l-Methylphenidate and Ritalinic Acid in Blood by LC-MS/MS. Forensic Chemistry. Link

  • Agilent Technologies. (2007).[1] Fast LC/MS/MS Analytical Method for the Analysis of Drugs and Metabolites. Application Note. Link

  • Cerilliant Corporation. (2012). Synthesis and characterization of threo-Ritalinic acid-D10 Hydrochloride. MSACL Poster. Link

  • National Institutes of Health (NIH). (2021). Stability of Methylphenidate and Its Metabolites in Blood. Journal of Analytical Toxicology. Link

Sources

Application

Application Note: Robust Solid Phase Extraction (SPE) of Ritalinic Acid from Human Urine Using Mixed-Mode Cation Exchange (MCX)

Abstract & Clinical Significance Methylphenidate (MPH), commonly marketed as Ritalin or Concerta, is a psychostimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] In clinical and foren...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Clinical Significance

Methylphenidate (MPH), commonly marketed as Ritalin or Concerta, is a psychostimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD).[1][2][3] In clinical and forensic toxicology, monitoring MPH compliance or abuse is complicated by its rapid metabolism; less than 1% of the parent drug is excreted unchanged. Ritalinic Acid (RA) is the primary urinary metabolite, accounting for 60-80% of the dose, making it the definitive marker for consumption.

This application note details a high-throughput, chemically rigorous Solid Phase Extraction (SPE) protocol using Mixed-Mode Strong Cation Exchange (MCX) sorbents. Unlike standard Liquid-Liquid Extraction (LLE) which struggles with RA's amphoteric nature, this protocol leverages ionic locking to eliminate matrix effects (phospholipids, salts) and ensure high recovery (>90%) suitable for LC-MS/MS analysis.

Physicochemical Context: The "Why" Behind the Method

To design a valid extraction, one must understand the analyte's behavior in solution. Ritalinic acid is not a simple base; it is an amphoteric zwitterion .

  • Structure: Contains a secondary amine (basic) and a carboxylic acid moiety (acidic).

  • pKa Values:

    • Carboxylic Acid (

      
      ): ~3.5
      
    • Secondary Amine (

      
      ): ~8.9
      
  • Implication for SPE:

    • At neutral pH (urine pH ~6-7), RA exists primarily as a zwitterion (COO⁻ and NH₂⁺).

    • Standard C18 (reversed-phase) retention is poor because the molecule is highly polar and charged.

    • The Solution: We utilize Mixed-Mode Cation Exchange (MCX) . By lowering the sample pH below 3.0, we protonate the carboxylic acid (making it neutral) while keeping the amine positively charged. This allows the amine to ionically bind to the sulfonate groups (

      
      ) on the MCX sorbent.
      

Materials & Reagents

  • SPE Sorbent: Polymeric Mixed-Mode Strong Cation Exchange (e.g., Oasis MCX, Strata-X-C, or equivalent). 30 mg / 1 mL cartridges or 96-well plates.[4]

  • Internal Standard (IS): Ritalinic Acid-d10 (Preferred) or Methylphenidate-d9.

  • Reagents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Hydroxide (

    
    ), Distilled Water.
    

Experimental Protocol

Sample Pre-treatment (Critical Step)

The goal is to disrupt protein binding and adjust pH to ensure the analyte is positively charged (


).
  • Aliquot 200 µL of urine into a clean tube.

  • Add 20 µL of Internal Standard solution (1 µg/mL RA-d10).

  • Add 200 µL of 4% Formic Acid in Water .

    • Mechanism:[5] This acidifies the sample to approx. pH 2.5 - 3.0. At this pH, the Ritalinic Acid amine is fully protonated (

      
      ) and the carboxylic acid is protonated/neutral (
      
      
      
      ). This maximizes retention on the cation-exchange sorbent.
  • Vortex for 30 seconds and centrifuge at 10,000 rpm for 5 minutes (to remove particulates).

SPE Workflow

Note: Do not let the sorbent dry out between conditioning and loading.

StepSolvent / VolumeMechanistic Explanation
1. Condition 1 mL MethanolSolvates the polymeric pores, activating the hydrophobic ligands.
2. Equilibrate 1 mL Water (0.1% Formic Acid)Creates an acidic environment in the sorbent bed to match the sample pH.
3. Load 400 µL Pre-treated SampleIonic Locking: The positively charged amine of RA binds to the negatively charged sulfonate groups of the sorbent. Hydrophobic regions also bind the phenyl ring.
4. Wash 1 1 mL 2% Formic Acid in WaterAqueous Wash: Removes salts, proteins, and hydrophilic interferences. The low pH keeps the analyte "locked" ionically.
5. Wash 2 1 mL 100% MethanolOrganic Wash: Removes hydrophobic interferences (neutrals, lipids) that are retained only by reversed-phase mechanisms. The analyte remains bound via the strong ionic interaction.
6. Elute 2 x 250 µL 5%

in Methanol
Charge Neutralization: The high pH (>11) deprotonates the RA amine (

), breaking the ionic bond and releasing the analyte into the organic solvent.
7. Post-Work Evaporate to dryness (

at 40°C). Reconstitute in 200 µL Mobile Phase A.
Concentrates the sample and prepares it for LC injection.

Automated Workflow Visualization

The following diagram illustrates the logical flow and chemical mechanisms occurring at each stage of the extraction.

SPE_Workflow Sample Urine Sample (Contains Ritalinic Acid) PreTreat Pre-Treatment Add 4% Formic Acid (Target pH < 3.0) Sample->PreTreat Protonation Condition Conditioning MeOH then Acidic Water Load Load Sample (Ionic Binding: RA+ to Sorbent-) PreTreat->Load Amine becomes NH2+ Condition->Load Wash1 Wash 1: Acidic Water Removes Salts/Proteins (Analyte stays locked) Load->Wash1 Wash2 Wash 2: 100% MeOH Removes Neutrals/Lipids (Analyte stays locked) Wash1->Wash2 Elute Elution: 5% NH4OH in MeOH (Breaks Ionic Bond) Wash2->Elute LCMS LC-MS/MS Analysis Elute->LCMS Reconstitute

Figure 1: Step-by-step SPE workflow for Ritalinic Acid using Mixed-Mode Cation Exchange.

LC-MS/MS Parameters

To ensure specific detection, the following parameters are recommended.

Chromatography:

  • Column: Phenomenex Kinetex Biphenyl or Waters BEH C18 (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 10 mM Ammonium Formate + 0.1% Formic Acid in Water.

  • Mobile Phase B: Acetonitrile (or Methanol).[1]

  • Gradient: 5% B to 95% B over 4 minutes.

Mass Spectrometry (ESI+): Ritalinic Acid is detected in Positive Electrospray Ionization mode.[2][6]

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)Type
Ritalinic Acid 220.184.13025Quantifier
220.156.13040Qualifier
RA-d10 (IS) 230.294.13025Internal Std

Note: The m/z 84 fragment corresponds to the piperidine ring cleavage, a highly specific transition for this class of compounds.

Results & Validation

This protocol is self-validating through the use of the "Wash 2" step. If Ritalinic Acid were not ionically bound, the 100% Methanol wash would elute it immediately. The fact that RA is retained during the methanol wash but elutes with Ammonium Hydroxide confirms the Mixed-Mode mechanism is functioning correctly.

Performance Metrics:

ParameterResultNotes
Linearity 5 - 5000 ng/mL

(Quadratic regression often required due to wide range)
Recovery > 90%Consistent across low (10 ng/mL) and high (1000 ng/mL) QC levels.
Matrix Effect < 10% SuppressionPhospholipids are effectively removed by the MCX wash steps.
LOD 1 ng/mLHighly sensitive due to sample concentration (2:1 enrichment).

Troubleshooting Guide

  • Low Recovery: Ensure the Elution solvent is fresh. Ammonium hydroxide is volatile; if it evaporates, the pH drops, and the analyte will not elute.

  • High Backpressure: Urine contains salts. If the cartridges clog, increase the centrifugation speed/time during pre-treatment or dilute the urine 1:1 with water before adding acid.

  • Poor Peak Shape: Ritalinic acid is polar. Ensure the reconstitution solvent matches the starting mobile phase (high aqueous content, e.g., 95% Water). Injecting in 100% Methanol will cause peak fronting.

References

  • Centers for Disease Control and Prevention (CDC). (2015). Laboratory Procedure Manual: Methylphenidate and Ritalinic Acid in Urine. NHANES. Link

  • Paterson, S., et al. (2012).[6][7] Determination of methylphenidate and its metabolite ritalinic acid in urine by liquid chromatography/tandem mass spectrometry.[1][2][6][7][8][9] Journal of Chromatography B. Link[6]

  • Marchei, E., et al. (2010). Correlation Between Methylphenidate and Ritalinic Acid Concentrations in Oral Fluid and Plasma.[10] Clinical Chemistry.[1][5][10] Link

  • Thermo Fisher Scientific. (2020). Solid Phase Extraction Guide: Mixed Mode Ion Exchange.Link

Sources

Method

Mastering Precision: A Guide to Preparing D-threo-Ritalinic Acid-d10 Stock Solutions for Bioanalytical Applications

In the landscape of pharmacokinetic and toxicological studies, the accuracy of quantitative analysis is paramount. For researchers investigating methylphenidate, the primary metabolite, D-threo-Ritalinic Acid, serves as...

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmacokinetic and toxicological studies, the accuracy of quantitative analysis is paramount. For researchers investigating methylphenidate, the primary metabolite, D-threo-Ritalinic Acid, serves as a critical biomarker. The use of a stable isotope-labeled internal standard is indispensable for achieving reliable and reproducible results in mass spectrometry-based bioanalysis. This guide provides a comprehensive protocol for the preparation of stock solutions of D-threo-Ritalinic Acid-d10, a widely used internal standard, ensuring the integrity and validity of experimental data.

The rationale for using a deuterated internal standard like D-threo-Ritalinic Acid-d10 lies in its near-identical chemical and physical properties to the endogenous analyte. This similarity allows it to mimic the analyte's behavior during sample preparation and analysis, effectively compensating for variations in extraction efficiency, matrix effects, and instrument response. The mass difference introduced by the deuterium labels enables distinct detection by the mass spectrometer, ensuring accurate quantification.

This application note is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step methodology grounded in established scientific principles and regulatory expectations.

Foundational Knowledge: Material Characterization and Handling

Before proceeding to the protocol, a thorough understanding of the internal standard's properties is essential.

PropertyDetails
Chemical Name (αR,2R)-rel-α-Phenyl-2-piperidineacetic Acid-d10
Molecular Formula C₁₃H₇D₁₀NO₂
Molecular Weight Approximately 229.34 g/mol
Appearance Typically an off-white solid[1]
Solubility Slightly soluble in water; more soluble in organic solvents such as methanol, ethanol, and DMSO.[2] Methanol is the most commonly used solvent for stock solutions.[3]
Storage (Solid) Recommended storage at 2-8°C or frozen, under an inert atmosphere. The compound can be hygroscopic.[1]
Storage (Solution) Store aliquoted in tightly sealed vials at -20°C or below. For optimal stability, it is recommended to use prepared solutions within one month.[4][5]

Expert Insight: The hygroscopic nature of D-threo-Ritalinic Acid-d10 necessitates careful handling. Before weighing, allow the container to equilibrate to room temperature in a desiccator to prevent condensation of atmospheric moisture, which can lead to inaccurate measurements.

The Protocol: From Primary Stock to Working Solutions

This section details the meticulous process of preparing high-quality stock and working solutions of D-threo-Ritalinic Acid-d10. The accuracy of these initial steps is foundational to the success of the entire analytical method.

Essential Materials and Equipment
  • D-threo-Ritalinic Acid-d10 (solid form)

  • LC-MS grade methanol

  • Calibrated analytical balance (readable to at least 0.01 mg)

  • Class A volumetric flasks (e.g., 1 mL, 5 mL, 10 mL)

  • Calibrated micropipettes and sterile, low-retention tips

  • Amber glass vials with PTFE-lined caps for storage

  • Vortex mixer

  • Ultrasonic bath

Workflow for Stock and Working Solution Preparation

The following diagram illustrates the overall workflow for preparing D-threo-Ritalinic Acid-d10 solutions.

Stock_Solution_Workflow cluster_prep Preparation cluster_solutions Solutions cluster_storage Storage & QC weigh 1. Accurately weigh D-threo-Ritalinic Acid-d10 dissolve 2. Dissolve in Methanol in a volumetric flask weigh->dissolve vortex 3. Vortex and/or sonicate to ensure complete dissolution dissolve->vortex volume 4. Bring to final volume with Methanol vortex->volume primary Primary Stock Solution (e.g., 1 mg/mL) volume->primary intermediate Intermediate Stock Solution (e.g., 10 µg/mL) primary->intermediate Dilute working Working Internal Standard Solution (e.g., 100 ng/mL) intermediate->working Dilute aliquot 5. Aliquot into amber vials working->aliquot store 6. Store at ≤ -20°C aliquot->store qc 7. Perform QC checks (e.g., concentration verification) store->qc

Caption: Workflow for preparing D-threo-Ritalinic Acid-d10 solutions.

Step-by-Step Protocol: Primary Stock Solution (e.g., 1 mg/mL)
  • Equilibration: Allow the vial containing solid D-threo-Ritalinic Acid-d10 to warm to ambient temperature in a desiccator for at least 30 minutes.

  • Weighing: Accurately weigh a precise amount of the solid (e.g., 1.0 mg) using a calibrated analytical balance.

  • Transfer: Carefully transfer the weighed solid into a Class A volumetric flask (e.g., 1.0 mL).

  • Initial Dissolution: Add approximately half of the final volume of LC-MS grade methanol to the flask.

  • Solubilization: Tightly cap the flask and vortex for 1-2 minutes. If necessary, place the flask in an ultrasonic bath for 5-10 minutes to ensure complete dissolution. Visually inspect for any undissolved particulates.

  • Final Volume: Once the solid is fully dissolved, add methanol to the calibration mark of the volumetric flask.

  • Homogenization: Invert the flask 10-15 times to ensure a homogenous solution.

  • Labeling and Storage: Transfer the primary stock solution to a clearly labeled amber glass vial. Store at ≤ -20°C.

Causality Behind Experimental Choices:

  • Methanol as Solvent: Chosen for its high solubilizing capacity for ritalinic acid and its compatibility with reversed-phase liquid chromatography systems.[3]

  • Class A Volumetric Glassware: Essential for the high degree of accuracy required in preparing standard solutions, as mandated by bioanalytical method validation guidelines.[6]

  • Vortexing and Sonication: These steps are critical to overcome any potential slow dissolution kinetics and ensure the entire weighed amount of the standard is in solution, preventing concentration errors.

  • Amber Vials and Low-Temperature Storage: Protects the solution from potential photodegradation and minimizes solvent evaporation and chemical degradation over time. Studies have shown that ritalinic acid and related compounds are stable for extended periods when stored at -20°C.[5]

Preparation of Intermediate and Working Solutions

Working solutions are prepared by serial dilution of the primary stock solution. The concentrations of these solutions should be tailored to the specific analytical method and the expected concentration range of the analyte in the samples.

Example Dilution Scheme:

Solution TypeStarting SolutionStarting Conc. (µg/mL)Diluent Volume (µL)Aliquot Volume (µL)Final Volume (µL)Final Conc. (µg/mL)
Intermediate Stock Primary Stock100099010100010
Working IS Solution Intermediate Stock109901010000.1 (100 ng/mL)

Protocol for Dilution:

  • Add the specified diluent volume (methanol) to a clean volumetric flask or vial.

  • Add the specified aliquot of the more concentrated solution.

  • Vortex thoroughly to ensure homogeneity.

Field-Proven Insight: Prepare intermediate and working solutions fresh as needed or on a regular, validated schedule. While the primary stock is generally stable for longer periods, the lower concentration of working solutions makes them more susceptible to changes from adsorption to container surfaces or solvent evaporation. Published methods often describe the daily preparation of a combined internal standard working solution from stock solutions.[3]

Self-Validating Systems: Ensuring Trustworthiness

A protocol's trustworthiness is established through self-validating checks. This involves verifying the concentration of prepared stock solutions and monitoring their stability over time.

Concentration Verification

The concentration of a newly prepared primary stock solution should be verified against a previously validated stock or a commercially available certified reference material. This can be achieved by comparing the instrument response of a dilution of the new stock solution to a dilution of the reference stock. The responses should be within an acceptable percentage difference (e.g., ±5-10%).

Stability Assessment

The stability of stock solutions should be evaluated under the intended storage conditions. This involves analyzing the stock solution at regular intervals and comparing the response to a freshly prepared standard or the initial analysis. Stability studies should assess:

  • Freeze-Thaw Stability: The stability of the solution after multiple cycles of freezing and thawing.

  • Short-Term Stability: The stability at room temperature for a duration that mimics the time the solution might be left on a benchtop during an experiment.

  • Long-Term Stability: The stability under the recommended storage conditions (-20°C or below) over an extended period.[5]

Troubleshooting Common Issues

Even with a robust protocol, issues can arise. The following table outlines potential problems and their solutions.

ProblemPotential Cause(s)Troubleshooting Steps
Incomplete Dissolution of Solid Insufficient vortexing/sonication; poor solvent choice.Increase vortexing/sonication time. Ensure the correct solvent (methanol) is being used.
Variable Instrument Response Inaccurate pipetting during dilution; solvent evaporation; degradation of the standard.Use calibrated pipettes and proper technique. Ensure vial caps are tightly sealed. Prepare fresh working solutions. Verify the stability of the stock solution.
Contamination or Extra Peaks Contaminated solvent, glassware, or pipette tips.Use high-purity (LC-MS grade) solvents. Ensure all glassware is scrupulously clean. Use fresh, sterile pipette tips for each transfer.

Expert Tip: A systematic approach to troubleshooting is crucial. Change only one variable at a time to isolate the source of the problem. Maintaining detailed records of solution preparation and analysis is invaluable for identifying trends and preventing future issues.

Conclusion

The preparation of accurate and stable stock solutions of D-threo-Ritalinic Acid-d10 is a foundational element of reliable bioanalytical methods for methylphenidate. By adhering to the detailed protocols and understanding the scientific rationale behind each step, researchers can ensure the integrity of their internal standards, leading to high-quality, reproducible data that meets rigorous scientific and regulatory standards.

References

  • Josefsson, M., & Zackrisson, A. L. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investigations. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050–1059. [Link]

  • Patel, R., et al. (2015). Rapid quantitative analysis of methylphenidate and ritalinic acid in oral fluid by liquid chromatography triple quadrupole mass. Journal of Analytical Toxicology, 39(8), 643-649. [Link]

  • Doerge, D. R., et al. (2000). Analysis of methylphenidate and its metabolite ritalinic acid in monkey plasma by liquid chromatography/electrospray ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 14(8), 619–623. [Link]

  • Kristensen, J. L., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry. Journal of Analytical Toxicology, 36(7), 487-495. [Link]

  • Cerilliant. (n.d.). (±)-threo-Ritalinic acid-D10 HCl. Retrieved from [Link]

  • Lagundžin, D., et al. (2019). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). Environmental Science and Pollution Research, 26, 11463–11472. [Link]

  • International Atomic Energy Agency. (2019, March 1). Stability and uptake of methylphenidate and ritalinic acid in nine-spine stickleback (Pungitius pungitius) and water louse (Asellus aquaticus). [Link]

  • Al-sharrab, R. Y. (2021, May 26). How to solve an internal standard problem? ResearchGate. [Link]

  • Google Patents. (n.d.).
  • ResearchGate. (n.d.). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood. [Link]

  • van der Ark, K. C. H., et al. (2021). Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota. Pharmaceutics, 13(8), 1156. [Link]

  • Dolan, J. W. (2020, December 19). Internal Standard Calibration Problems. LCGC International. [Link]

  • Restek. (n.d.). Troubleshooting Guide. [Link]

  • Scientific Research Publishing. (2016, February 2). Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS. [Link]

  • Multichem Exports. (n.d.). D-Threo-Ritalinic acid International Distributor. Retrieved from [Link]

Sources

Application

Application Note: High-Sensitivity Quantification of Methylphenidate and Ritalinic Acid in Human Plasma via LC-MS/MS

Executive Summary Methylphenidate (MPH) is a central nervous system stimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its primary metabolite, Ritalinic Acid (RA), is pharmaco...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Methylphenidate (MPH) is a central nervous system stimulant widely prescribed for Attention Deficit Hyperactivity Disorder (ADHD) and narcolepsy. Its primary metabolite, Ritalinic Acid (RA), is pharmacologically inactive but circulates at plasma concentrations 10–50 times higher than the parent drug.

The Analytical Challenge: Quantifying MPH and RA simultaneously presents two distinct challenges:

  • Stability: MPH contains a methyl ester group susceptible to rapid hydrolysis by plasma esterases (CES1) and spontaneous chemical hydrolysis at physiological pH, converting it artificially into RA ex vivo.

  • Polarity Divergence: MPH is relatively hydrophobic, while RA is highly polar (zwitterionic). Retaining RA on a standard C18 column without it eluting in the void volume—while simultaneously eluting MPH within a reasonable runtime—requires a carefully engineered chromatographic gradient.

This application note details a robust, validated protocol utilizing Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE) followed by LC-MS/MS. This method prioritizes sample cleanliness and matrix effect elimination over simple protein precipitation, making it suitable for low-level pharmacokinetic (PK) profiling and forensic analysis.

Metabolic Context & Signaling

Understanding the metabolic fate of MPH is critical for interpreting PK data. The hydrolysis of MPH to RA is the dominant pathway, mediated by Carboxylesterase 1 (CES1).[1]

MPH_Metabolism cluster_0 Instability Warning MPH Methylphenidate (Parent Drug) CES1 CES1 Enzyme (Liver/Plasma) MPH->CES1 EPH Ethylphenidate (Transesterification) MPH->EPH + Ethanol (Minor Pathway) RA Ritalinic Acid (Major Metabolite) CES1->RA Hydrolysis (Major Pathway) Ethanol Ethanol (Co-ingestion) Ethanol->EPH Warning Ex Vivo Hydrolysis: MPH converts to RA in unpreserved plasma

Figure 1: Metabolic pathway of Methylphenidate. Note the CES1-mediated hydrolysis to Ritalinic Acid, which can continue ex vivo if samples are not acidified.

Sample Collection & Stabilization (Critical Step)

Causality: Standard EDTA plasma collection is insufficient. The esterase activity in plasma will degrade MPH by up to 20% within hours at room temperature, artificially elevating RA levels.

Protocol:

  • Collect blood into vacutainers containing Sodium Fluoride/Potassium Oxalate (Grey top) to inhibit enzymatic activity.

  • Immediate Acidification: If using K2-EDTA tubes, immediately add 10 µL of 2% Formic Acid per 1 mL of plasma upon separation.

  • Temperature: Centrifuge at 4°C and store plasma at -20°C or -80°C.

  • Stability Limit: Process acidified samples within 30 days for optimal accuracy.

Experimental Workflow: Solid Phase Extraction (SPE)

We utilize Mixed-Mode Cation Exchange (MCX) cartridges. Why MCX? Both MPH and RA contain secondary amine groups (pKa ~8-9). MCX polymeric sorbents retain these amines via ionic interaction, allowing the use of rigorous organic wash steps to remove neutral matrix interferences (lipids, proteins) that cause ion suppression in MS.

SPE_Workflow cluster_SPE MCX Cartridge Protocol Sample Acidified Plasma (200 µL) IS_Add Add Internal Standard (MPH-d9, RA-d9) Sample->IS_Add Dilution Dilute 1:1 with 4% H3PO4 (aq) IS_Add->Dilution Condition Condition: 1. MeOH 2. Water Dilution->Condition Load Load Sample (Slow flow rate) Condition->Load Wash1 Wash 1: 2% Formic Acid (aq) (Removes proteins) Load->Wash1 Wash2 Wash 2: 100% Methanol (Removes neutrals/lipids) Wash1->Wash2 Elute Elute: 5% NH4OH in MeOH (Releases basic analytes) Wash2->Elute Evap Evaporate to Dryness (N2 stream @ 40°C) Elute->Evap Recon Reconstitute (Mobile Phase A:B 90:10) Evap->Recon LCMS Inject to LC-MS/MS Recon->LCMS

Figure 2: Mixed-Mode Cation Exchange (MCX) extraction workflow designed to isolate basic amines (MPH/RA) from complex plasma matrix.

Detailed Reagents:
  • Cartridges: Oasis MCX (30 mg/1 cc) or equivalent.

  • Internal Standard (IS): Methylphenidate-d9 and Ritalinic Acid-d9 (100 ng/mL working solution).

  • Elution Solvent: Freshly prepared 5% Ammonium Hydroxide in Methanol. Note: High pH breaks the ionic bond between the analyte and the sorbent.

LC-MS/MS Method Parameters

Chromatographic Conditions

To retain the polar Ritalinic Acid, a low initial organic composition is required. A Core-Shell C18 column provides the necessary efficiency.

  • Column: Kinetex C18 or Poroshell 120 EC-C18 (2.1 x 50 mm, 2.7 µm).

  • Column Temp: 40°C.

  • Injection Vol: 5 µL.

  • Mobile Phase A: Water + 2 mM Ammonium Formate + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

  • Flow Rate: 0.4 mL/min.

Gradient Table:

Time (min) % Mobile Phase B Event
0.00 5% Load/Retain RA
0.50 5% Isocratic Hold
3.00 90% Elute MPH
4.00 90% Wash
4.10 5% Re-equilibrate

| 6.00 | 5% | End Run |

Mass Spectrometry (MRM) Settings

Operate in Positive Electrospray Ionization (ESI+) mode.

MRM Transitions Table:

AnalytePrecursor Ion (m/z)Product Ion (m/z)TypeCollision Energy (V)
Methylphenidate 234.284.1 Quant20
234.256.1Qual45
Ritalinic Acid 220.184.1 Quant22
220.156.1Qual40
MPH-d9 (IS) 243.293.1Quant20
RA-d9 (IS) 229.193.1Quant22

Note: The m/z 84.1 fragment corresponds to the piperidine ring structure common to both analytes.

Method Validation & Performance

This method is self-validating through the use of stable-isotope labeled internal standards which correct for matrix effects and recovery variations.

Linearity & Sensitivity
  • Range: 0.5 – 500 ng/mL.

  • LLOQ: 0.5 ng/mL (S/N > 10).

  • Weighting: 1/x² linear regression.

Accuracy & Precision
  • Intra-day Precision: < 5% CV.

  • Inter-day Precision: < 8% CV.

  • Accuracy: 85–115% of nominal concentration.

Matrix Effect

Because RA is polar and elutes early, it is susceptible to suppression by unretained plasma salts.

  • Verification: Post-column infusion of RA while injecting blank plasma extract.

  • Mitigation: The MCX wash step (100% MeOH) removes phospholipids that typically cause suppression in the late gradient (where MPH elutes), while the aqueous wash removes salts affecting RA.

Troubleshooting Guide

IssueProbable CauseCorrective Action
MPH degradation Plasma pH too high; delayed processing.Ensure NaF/KOx tubes are used; acidify immediately; keep on ice.
Low Recovery of RA Wash step too aggressive or pH incorrect.Ensure Wash 1 is acidic (pH < 3) to keep RA charged. Do not use >5% organic in Wash 1.
Carryover MPH sticking to injector needle.Use a strong needle wash: Acetonitrile:Isopropanol:Water:Formic Acid (40:40:20:0.1).
Peak Tailing Secondary interactions with silanols.Increase Ammonium Formate buffer concentration to 5-10 mM.

References

  • Josefsson, M., et al. (2011).[2] Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry.[2] Journal of Pharmaceutical and Biomedical Analysis.

  • Thomsen, R., et al. (2012). Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry.[1][3][4][5] Journal of Analytical Toxicology.

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation.

  • Marchetti, M. et al. (2021). Short- and Long-Term Stability of Methylphenidate and Its Metabolites in Blood.[1][5][6] Journal of Analytical Toxicology.

Sources

Method

liquid-liquid extraction methods for ritalinic acid from whole blood

Application Note: High-Efficiency Extraction of Ritalinic Acid from Whole Blood Part 1: Executive Summary & Strategic Directive The Challenge: Ritalinic Acid (RA) is the primary, pharmacologically inactive metabolite of...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Extraction of Ritalinic Acid from Whole Blood

Part 1: Executive Summary & Strategic Directive

The Challenge: Ritalinic Acid (RA) is the primary, pharmacologically inactive metabolite of Methylphenidate (Ritalin). Unlike its parent compound, RA is an amphoteric zwitterion containing both a secondary amine (pKa ~10) and a carboxylic acid (pKa ~3.5). At physiological pH, it exists as a highly polar, charged species.

The "LLE Failure" Paradigm: Traditional Liquid-Liquid Extraction (LLE) using non-polar solvents (hexane, MTBE) fails for RA because the molecule cannot be easily neutralized to partition into an organic phase. Standard protocols yield <5% recovery.

The Solution: This guide presents two distinct extraction strategies:

  • The Modern Standard: Salting-Out Assisted Liquid-Liquid Extraction (SALLE) . This method forces phase separation of water-miscible solvents (acetonitrile) using high salt concentrations, achieving high recovery (>85%) for polar zwitterions.

  • The Classical Optimization: A modified Polar-LLE protocol using specific pH control (Isoelectric Point) and high-polarity solvent mixtures (Ethyl Acetate/Isopropanol) for laboratories restricted to traditional immiscible solvent workflows.

Part 2: Scientific Background & Mechanism[1][2][3][4][5]

The Zwitterion Trap

To extract a drug into an organic layer, it typically must be uncharged.

  • Acidic pH (<3): Carboxyl is neutral (

    
    ), but Amine is protonated (
    
    
    
    ). Net Charge: +1 . (Water Soluble)
  • Basic pH (>10): Amine is neutral (

    
    ), but Carboxyl is deprotonated (
    
    
    
    ). Net Charge: -1 . (Water Soluble)
  • Neutral pH (~6): Both groups are ionized (

    
     and 
    
    
    
    ). Net Charge: 0 .
    • Crucial Insight: While the net charge is zero, the molecule is a highly polar dipole (zwitterion) with high crystal lattice energy, making it insoluble in non-polar solvents like hexane.

Mechanism of SALLE (Salting-Out)

SALLE bypasses the need for charge neutralization. By adding a high concentration of salt (e.g., Ammonium Sulfate or Zinc Sulfate) to an aqueous/organic mixture, the water molecules become heavily solvated by the salt ions ("Salting out"). This forces the organic solvent (Acetonitrile)—and the polar analytes dissolved in it—to separate into a distinct upper layer.

Zwitterion_Extraction_Logic RA Ritalinic Acid (Whole Blood) Trad_LLE Traditional LLE (Hexane/Ether) RA->Trad_LLE Non-polar solvent SALLE SALLE Method (Acetonitrile + Salt) RA->SALLE Water-miscible solvent Fail FAILURE <5% Recovery (Polarity Mismatch) Trad_LLE->Fail Success SUCCESS >85% Recovery (Phase Separation) SALLE->Success

Figure 1: Decision logic for selecting SALLE over Traditional LLE for polar zwitterions.

Part 3: Experimental Protocols

Protocol A: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

Recommended for LC-MS/MS workflows due to high recovery and compatibility.[1]

Reagents:

  • Extraction Solvent: LC-MS Grade Acetonitrile (ACN).

  • Salting Agent: 2M Zinc Sulfate (

    
    ) in water OR Saturated Ammonium Sulfate.
    
  • Internal Standard (IS): Ritalinic Acid-D10 (100 ng/mL in methanol).

Step-by-Step Workflow:

  • Sample Prep: Aliquot 100 µL of Whole Blood into a 1.5 mL microcentrifuge tube.

  • IS Addition: Add 10 µL of Internal Standard working solution. Vortex briefly.

  • Protein Crash & Extraction: Add 200 µL of Acetonitrile.

    • Note: At this stage, the mixture is a single phase.

  • Salting Out: Add 50-100 µL of 2M Zinc Sulfate (or saturated Ammonium Sulfate).

    • Mechanistic Note: The salt acts as a mass separating agent. ZnSO4 also aids in protein precipitation.

  • Agitation: Vortex vigorously for 30 seconds .

  • Phase Separation: Centrifuge at 10,000 x g for 5 minutes .

    • Result: You will see three layers: a bottom solid pellet (proteins), a middle aqueous/salt layer, and a top organic layer (ACN) containing the Ritalinic Acid.

  • Transfer: Carefully pipette the top organic layer (~150 µL) into a clean vial or 96-well plate.

  • Analysis: Inject directly into LC-MS/MS (or dilute 1:1 with water if peak shape is poor due to solvent strength).

Protocol B: Modified Polar-LLE (Isoelectric Extraction)

For labs restricted to traditional immiscible solvents. Note: Lower recovery (30-50%) is expected.

Reagents:

  • Buffer: 0.1 M Phosphate Buffer, pH 6.0 (Isoelectric Point).

  • Extraction Solvent: Ethyl Acetate : Isopropanol (9:1 v/v).

    • Why IPA? Isopropanol increases the polarity of the organic phase to better solvate the zwitterion.

Step-by-Step Workflow:

  • Sample Prep: Aliquot 500 µL of Whole Blood.

  • Buffering: Add 500 µL of Phosphate Buffer (pH 6.0). Vortex to mix.

    • Critical: Verify pH is ~6.[2][3]0. This ensures net neutral charge.

  • Extraction: Add 3.0 mL of Ethyl Acetate:Isopropanol (9:1).

  • Agitation: Mechanical shaker or rotator for 10 minutes . (Vortexing alone is insufficient for this difficult partition).

  • Centrifugation: Centrifuge at 3,000 x g for 10 minutes to break any emulsions.

  • Transfer: Transfer the upper organic layer to a glass tube.

  • Repeat (Optional): Re-extract the aqueous layer with another 2 mL of solvent to improve recovery. Combine extracts.

  • Evaporation: Evaporate to dryness under Nitrogen at 40°C.

  • Reconstitution: Reconstitute in 100 µL Mobile Phase (e.g., 95% Water / 5% ACN / 0.1% Formic Acid).

Part 4: Validation & Performance Data

Comparative Recovery Rates:

ParameterTraditional LLE (Hexane)Modified LLE (EtOAc/IPA)SALLE (Acetonitrile/ZnSO4)
Solvent Type Non-PolarPolar-Organic MixWater-Miscible + Salt
pH Strategy Basic (pH 9)Isoelectric (pH 6)N/A (Salt-driven)
Recovery (RA) < 5% (Fail)30 - 50%> 85%
Matrix Effect LowModerateLow (with ZnSO4)
Complexity High (Drying req.)High (Drying req.)Low (Inject directly)

Troubleshooting Guide:

  • Emulsions in Protocol B: Whole blood is prone to emulsions. Increase centrifugation time or add a "pinch" of NaCl to the aqueous phase before extraction.

  • Low Sensitivity: If using Protocol B, ensure the evaporation step is controlled. RA is stable, but excessive heat (>50°C) can cause degradation.

  • LC-MS Peak Tailing: RA interacts with silanols. Ensure your LC column is end-capped (e.g., C18 BEH or Polar C18) and mobile phase contains 0.1% Formic Acid.

Part 5: Visualizing the Workflow

SALLE_Workflow Step1 1. Sample 100µL Whole Blood + Internal Standard Step2 2. Solvent Addition Add 200µL Acetonitrile (Single Phase) Step1->Step2 Step3 3. Salting Out Add 50µL 2M ZnSO4 (Induces Phase Break) Step2->Step3 Precipitates Proteins Step4 4. Separation Vortex & Centrifuge (10,000g, 5 min) Step3->Step4 Step5 Top: Organic (Analyte) Middle: Aqueous/Salt Bottom: Protein Pellet Step4->Step5 Step6 6. Analysis Inject Top Layer LC-MS/MS Step5->Step6 Direct Injection

Figure 2: The Salting-Out Assisted Liquid-Liquid Extraction (SALLE) Workflow.

References

  • Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry. Journal of Analytical Toxicology. Link

  • GTFCh (Society of Toxicological and Forensic Chemistry). Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. (Demonstrates failure of standard LLE). Link

  • Ramos, L., et al. (2000). Liquid-liquid extraction using 96-well plate format in conjunction with liquid chromatography/tandem mass spectrometry for quantitative determination of methylphenidate.[4] Rapid Communications in Mass Spectrometry.[4] Link

  • Jain, D.S., et al. (2011). Salting-out assisted liquid-liquid extraction (SALLE) for bioanalysis.[1][5][6] (General principles applied to polar metabolites). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Reducing Ion Suppression for D-threo-Ritalinic Acid-d10

Topic: Reducing Ion Suppression in LC-MS/MS Analysis of Ritalinic Acid Product Focus: D-threo-Ritalinic Acid-d10 (Internal Standard) Role: Senior Application Scientist[1] Executive Summary & Core Directive The Problem: Y...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Reducing Ion Suppression in LC-MS/MS Analysis of Ritalinic Acid Product Focus: D-threo-Ritalinic Acid-d10 (Internal Standard) Role: Senior Application Scientist[1]

Executive Summary & Core Directive

The Problem: You are observing low sensitivity, poor reproducibility, or signal drift when quantifying Ritalinic Acid, despite using the high-quality internal standard D-threo-Ritalinic Acid-d10 .

The Cause: Ritalinic acid is an amphoteric, polar metabolite. In biological matrices (plasma, urine), it often co-elutes with glycerophosphocholines (GPCh) and lysophosphocholines (Lyso-GPCh)—collectively known as "phospholipids." These species exhibit high proton affinity and surface activity, monopolizing the ionization energy in the Electrospray Ionization (ESI) source.

The Solution: While the d10-labeled IS corrects for moderate matrix effects, it cannot correct for absolute signal loss (total suppression). The solution requires physically removing the matrix (Sample Prep) or chromatographically separating it (Method Optimization).

Diagnostic Workflow: "Is it Ion Suppression?"

Before changing your extraction method, you must map the suppression zones in your chromatography.

Q: How do I confirm if matrix effects are killing my signal?

A: Perform a Post-Column Infusion (PCI) experiment. This is the definitive "stress test" for your method.

Protocol: Post-Column Infusion (PCI) [2]
  • Setup: Tee a syringe pump into the LC effluent after the column but before the MS source.

  • Infusate: Prepare a clean solution of D-threo-Ritalinic Acid-d10 (e.g., 100 ng/mL) in your mobile phase.[1]

  • Flow: Infuse at 5–10 µL/min (sufficient to generate a steady baseline signal).

  • Injection: Inject a blank extracted matrix (e.g., plasma processed via your current method).[1]

  • Observation: Monitor the MRM transition for the d10 IS.

    • Ideal: A flat line.

    • Suppression: A sharp dip or negative peak in the baseline.

    • Enhancement: A sharp rise in the baseline.

Interpretation: If the "dip" aligns with the retention time of Ritalinic Acid, you have confirmed ion suppression.

Visualizing the Diagnostic Logic

PCI_Workflow Start Suspect Ion Suppression? Step1 Setup Post-Column Infusion (Infuse d10-IS constant flow) Start->Step1 Step2 Inject Blank Extracted Matrix Step1->Step2 Result Observe d10 Baseline at Analyte RT Step2->Result Outcome1 Baseline Dip Observed (Suppression Confirmed) Result->Outcome1 Negative Peak Outcome2 Baseline Stable (No Matrix Effect) Result->Outcome2 Flat Line Action1 Action: Switch to MCX SPE or Optimize Gradient Outcome1->Action1 Action2 Action: Check Instrument Sensitivity or Source Contamination Outcome2->Action2

Figure 1: Decision tree for diagnosing matrix effects using Post-Column Infusion.

Sample Preparation: The Root Cause Solution

Q: I am using Protein Precipitation (PPT). Is that enough?

A: No. PPT (using Acetonitrile or Methanol) removes proteins but leaves >95% of phospholipids in the supernatant. Ritalinic acid is polar and often elutes early, exactly where lysophospholipids (breakdown products) elute.[1] This "blind spot" is the primary cause of d10 signal instability.

Q: Can I use Liquid-Liquid Extraction (LLE)?

A: Proceed with caution. Ritalinic acid is amphoteric (contains a basic amine and an acidic carboxyl group).[1]

  • Acidic pH: The amine is protonated (

    
    ), making it water-soluble (poor extraction).[1]
    
  • Basic pH: The carboxylic acid is ionized (

    
    ), making it water-soluble (poor extraction).[1]
    
  • Isoelectric Point (pI): You must extract near the pI (approx. pH 6.0–7.0) to neutralize both charges, but recovery can still be inconsistent compared to Methylphenidate.

Q: What is the "Gold Standard" protocol?

A: Mixed-Mode Cation Exchange (MCX) Solid Phase Extraction (SPE). MCX cartridges utilize two retention mechanisms:[1]

  • Reversed-Phase: Retains the hydrophobic backbone.

  • Cation Exchange: Binds the positively charged amine of Ritalinic acid.

This allows you to wash away neutral phospholipids with 100% organic solvent while the analyte remains locked to the sorbent via ionic bonding.

Protocol: Optimized MCX SPE for Ritalinic Acid
StepSolvent/BufferMechanism
1.[1] Condition Methanol then WaterActivate sorbent.
2. Load Plasma (acidified with 2% Formic Acid)Acidification ensures Ritalinic Acid is positively charged (

) to bind to the MCX sorbent.
3.[1] Wash 1 2% Formic Acid in WaterRemoves proteins and salts.
4. Wash 2 (Critical) 100% Methanol Removes Phospholipids. Since the analyte is ionically bound, it will not elute with methanol.
5.[1] Elute 5% Ammonium Hydroxide in MethanolBreaks the ionic bond (deprotonates the amine) and releases the analyte.

Chromatographic Optimization

Q: My d10 IS signal varies between injections. Why?

A: This is likely "Phospholipid Buildup." Phospholipids (especially GPChs) are very hydrophobic and may not elute during a short isocratic run. They accumulate on the column and elute randomly in subsequent runs, suppressing the d10 signal unpredictably.

The Fix:

  • Column Choice: Use a Biphenyl or C18 column. Biphenyl phases often provide better selectivity for aromatic compounds like Ritalinic acid.

  • Gradient Flush: Ensure your gradient goes to 95% B (Organic) and holds for at least 1-2 minutes at the end of every injection to strip phospholipids.

  • Dwell Volume: If the d10 signal is suppressed but the analyte is not (or vice versa), check for the Deuterium Isotope Effect . Deuterated compounds can elute slightly earlier than non-deuterated analogs. If they elute on the edge of a suppression zone, the IS will not accurately track the analyte.

Quantitative Data: Method Comparison

The following table summarizes the expected Matrix Effect (ME%) and Recovery (RE%) for Ritalinic Acid using different prep methods. Note: ME% < 100% indicates suppression.[3]

MethodMatrix Effect (ME%)Recovery (RE%)Suitability
Protein Precipitation (PPT) 40% - 60% (High Suppression)>90%Poor. High risk of signal loss.[1]
Liquid-Liquid Extraction (LLE) 85% - 95% (Clean)50% - 70% (Variable)Moderate. Hard to optimize for amphoteric molecules.[1]
MCX SPE (Mixed-Mode) 95% - 102% (Minimal) >85% (Consistent) Excellent. Best for clinical/forensic rigor.
Phospholipid Removal Plate 80% - 90%>85%Good. A faster alternative to SPE.

Mechanism of Action Diagram

Understanding why SPE works is critical for troubleshooting.

SPE_Mechanism cluster_0 Step 2: Loading (Acidic pH) cluster_1 Step 4: Wash (100% MeOH) Analyte_Pos Ritalinic Acid (+) (Protonated Amine) Sorbent MCX Sorbent (Sulfonic Acid -) Analyte_Pos->Sorbent Ionic Bond (Strong) Analyte_Stay Ritalinic Acid Remains Bound Analyte_Pos->Analyte_Stay Ionic Bond Resists MeOH Phospho_Neut Phospholipids (Neutral/Zwitterionic) Phospho_Neut->Sorbent Hydrophobic Interaction (Weak) Phospho_Out Phospholipids Elute (Removed) Phospho_Neut->Phospho_Out Wash_Solvent 100% Methanol Wash_Solvent->Phospho_Neut

Figure 2: The mechanism of Mixed-Mode SPE (MCX) allowing the selective removal of phospholipids while retaining Ritalinic Acid.

References

  • Chambers, E., et al. (2007). Systematic and comprehensive strategy for reducing matrix effects in LC/MS/MS analyses. Journal of Chromatography B.

  • Matuszewski, B. K., et al. (2003).[4] Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.[4][5][6][7][8][9][10][11][12]

  • Thomsen, R., et al. (2012). Enantioselective determination of methylphenidate and ritalinic acid in whole blood from forensic cases using automated solid-phase extraction and liquid chromatography-tandem mass spectrometry.[4][8] Journal of Analytical Toxicology.[4]

  • Ismaiel, O. A., et al. (2010).[4] Investigation of endogenous blood plasma phospholipids, cholesterol and glycerides that contribute to matrix effects in bioanalysis by liquid chromatography/mass spectrometry.[4] Journal of Chromatography B.

  • Sigma-Aldrich (Cerilliant). D-threo-Ritalinic Acid-d10 Certified Reference Material Datasheet.[1][1]

Sources

Optimization

Technical Support Center: Optimizing MRM Transitions for D-threo-Ritalinic Acid-d10

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimization of Multiple Reaction Monitoring (MRM) transitions for D-threo-Ritalinic Acid-d10. As a de...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the optimization of Multiple Reaction Monitoring (MRM) transitions for D-threo-Ritalinic Acid-d10. As a deuterated internal standard (IS), proper optimization is critical for robust and accurate quantification of d-threo-ritalinic acid in complex biological matrices.

Core Concepts: Why We Optimize

Before delving into troubleshooting, it's crucial to understand the rationale behind MRM optimization. The goal is to identify a specific precursor ion (Q1) and a fragment ion (Q3) that are unique to D-threo-Ritalinic Acid-d10 and to maximize the signal intensity of this transition. This process involves a systematic evaluation of mass spectrometer parameters, primarily the collision energy (CE) and declustering potential (DP), to ensure the most efficient fragmentation and ion transmission.[1] A well-optimized method provides the highest sensitivity and specificity, minimizing the potential for interference and ensuring data integrity.

Troubleshooting and FAQs

This section addresses common issues encountered during the optimization and routine use of D-threo-Ritalinic Acid-d10 as an internal standard in LC-MS/MS assays.

Question 1: I'm starting from scratch. How do I determine the initial precursor and product ions for D-threo-Ritalinic Acid-d10?

Answer:

The initial step in MRM development is to identify the most abundant precursor ion and several potential product ions.[2] For D-threo-Ritalinic Acid-d10, which has a molecular weight of approximately 229.34 g/mol , the protonated molecule [M+H]+ is the logical choice for the precursor ion in positive electrospray ionization (ESI) mode.

Step-by-Step Protocol for Ion Identification:

  • Prepare a Standard Solution: Create a solution of D-threo-Ritalinic Acid-d10 in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 100-1000 ng/mL.

  • Direct Infusion: Infuse the standard solution directly into the mass spectrometer to obtain a full scan mass spectrum (MS1). The most intense peak will be your precursor ion (Q1). For D-threo-Ritalinic Acid-d10, this will be approximately m/z 230.1 (due to the d10 label).

  • Product Ion Scan: Perform a product ion scan (MS2) on the selected precursor ion (m/z 230.1). This will fragment the precursor ion and show a spectrum of resulting product ions.

  • Select Potential Transitions: Choose the most intense and specific product ions for further optimization. Based on the fragmentation of the non-deuterated ritalinic acid, likely product ions will be around m/z 84 and m/z 56.[3]

Question 2: My signal intensity for the D-threo-Ritalinic Acid-d10 transition is very low. What should I check first?

Answer:

Low signal intensity is a common problem that can often be resolved by systematically checking several key areas of your LC-MS/MS system.

Troubleshooting Workflow for Low Signal Intensity:

Low_Signal_Workflow Start Low Signal Detected Check_Infusion 1. Direct Infusion Check Is signal strong via direct infusion? Start->Check_Infusion Check_LC 2. LC System Check - Correct mobile phases? - Leaks present? - Column clogged? Check_Infusion->Check_LC Yes Check_MS 3. MS Parameter Optimization - Optimize CE/DP - Check source conditions Check_Infusion->Check_MS No Check_LC->Check_MS Issue Found & Fixed Check_LC->Check_MS No Obvious Issue Check_Sample 4. Sample Preparation - Degradation? - Incorrect concentration? Check_MS->Check_Sample Signal Still Low Resolved Signal Restored Check_MS->Resolved Optimization Successful Check_Sample->Resolved Issue Found & Fixed

Caption: A logical workflow for troubleshooting low signal intensity.

Detailed Explanation:

  • Direct Infusion vs. LC-MS: First, determine if the issue is with the mass spectrometer or the liquid chromatography system. Infuse your standard directly into the MS. If the signal is strong here, the problem likely lies with your LC method or connections. If the signal is weak during direct infusion, focus on the MS parameters.

  • LC System Integrity: Check for basic issues such as leaks, incorrect mobile phase composition, or a clogged column.[4] Ensure the column is appropriate for the analyte. A C18 reversed-phase column is a common starting point.[5]

  • MS Parameter Optimization: Low signal is often a result of suboptimal MS parameters. Systematically optimize the collision energy (CE) and declustering potential (DP) for your chosen MRM transition. Automated optimization software available on many modern instruments can streamline this process.[6][7] Also, verify that ion source parameters like temperature and gas flows are appropriate.

  • Sample Integrity: Ensure your D-threo-Ritalinic Acid-d10 stock solution has not degraded and was prepared at the correct concentration.

Question 3: I am observing significant signal suppression or enhancement (matrix effects). How can I mitigate this?

Answer:

Matrix effects, which are the alteration of ionization efficiency by co-eluting compounds, are a major challenge in bioanalysis.[8][9][10][11] A stable-labeled internal standard like D-threo-Ritalinic Acid-d10 is the best tool to compensate for these effects, but a robust method requires minimizing them in the first place.

Strategies to Mitigate Matrix Effects:

StrategyDescriptionKey Considerations
Chromatographic Separation Modify the LC gradient to separate the analyte and IS from interfering matrix components.A longer gradient or a different column chemistry can improve resolution.
Sample Preparation Employ a more rigorous sample cleanup method, such as solid-phase extraction (SPE) instead of simple protein precipitation.SPE can selectively remove phospholipids and other common sources of matrix effects.[5][12]
Dilution Dilute the sample to reduce the concentration of matrix components.This may compromise the limit of quantification (LLOQ).
Matrix-Matched Calibrators Prepare calibration standards and quality controls in the same biological matrix as the study samples.This is a regulatory expectation and helps to normalize for matrix effects.[13][14]

Quantitative Assessment of Matrix Effect: The matrix factor (MF) can be calculated to quantify the extent of ion suppression or enhancement. This is typically done by comparing the peak area of the analyte/IS in a post-extraction spiked blank matrix to the peak area in a neat solution.[8]

Question 4: Should the MRM transitions for D-threo-Ritalinic Acid-d10 be different from the non-deuterated analyte?

Answer:

Yes, they should be distinct to prevent crosstalk. The precursor ion (Q1) for D-threo-Ritalinic Acid-d10 will be 10 Daltons higher than that of the native analyte. While the product ions (Q3) may be the same if the deuterium labels are not on the fragmented portion of the molecule, it is crucial to verify this experimentally.

Workflow for Verifying MRM Specificity:

MRM_Specificity_Workflow Start Define MRM Transitions Analyze_Analyte Inject Analyte Only Monitor IS Transition Start->Analyze_Analyte Analyze_IS Inject IS Only Monitor Analyte Transition Start->Analyze_IS Check_Crosstalk_Analyte Is IS signal <0.1% of Analyte signal? Analyze_Analyte->Check_Crosstalk_Analyte Check_Crosstalk_IS Is Analyte signal <0.1% of IS signal? Analyze_IS->Check_Crosstalk_IS Check_Crosstalk_Analyte->Check_Crosstalk_IS Yes Fail Select Different Transitions Check_Crosstalk_Analyte->Fail No Pass Transitions are Specific Check_Crosstalk_IS->Pass Yes Check_Crosstalk_IS->Fail No

Caption: Workflow to ensure no crosstalk between analyte and IS transitions.

Experimental Protocols

Protocol 1: MRM Parameter Optimization

This protocol outlines the steps for optimizing the collision energy (CE) and other MS parameters for a single transition.

  • Prepare a ~500 ng/mL solution of D-threo-Ritalinic Acid-d10 in 50:50 acetonitrile:water with 0.1% formic acid.

  • Infuse the solution directly into the mass spectrometer at a flow rate of 5-10 µL/min.

  • Set the MS to Q1 scan mode and identify the [M+H]+ ion (precursor ion, ~m/z 230.1).

  • Set the MS to product ion scan mode , with Q1 fixed on the precursor ion. Acquire a full product ion spectrum. Identify the most abundant and specific fragment ion to use as the Q3 transition.

  • Enter MRM mode using the selected Q1/Q3 pair.

  • Ramp the Collision Energy (CE) from a low value (e.g., 5 V) to a high value (e.g., 50 V) while monitoring the signal intensity. The CE value that produces the highest, most stable signal is the optimum.

  • Repeat the ramping process for other parameters like declustering potential (DP) and cell exit potential (CXP) if applicable to your instrument.

  • Document the final optimized parameters for the method.

Example Optimized MRM Transitions

The following table provides example MRM transitions. These must be empirically optimized on your specific instrument.

CompoundPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zDwell Time (ms)Collision Energy (V)
d-threo-Ritalinic Acid220.184.07520
d-threo-Ritalinic Acid-d10 (IS) 230.1 84.0 75 22

Note: The collision energy for the deuterated standard may be slightly different from the native analyte and must be independently optimized.

References

  • MRM development : r/massspectrometry - Reddit. (2024, March 16). Reddit.
  • Mass Spec Troubleshooting: What to Check When Your Results Go Wrong. (2018, November 29). Agilent.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). PMC - NIH.
  • Pharmacokinetics of methylphenidate and ritalinic acid in plasma correlations with exhaled breath and oral fluid in healthy volunteers. (2020, February 15). PubMed.
  • The Impact of Matrix Effects on Mass Spectrometry Results. (2025, December 29).
  • Process for the Preparation of d-threo-Ritalinic Acid Hydrochloride by Resolution of dl-threo-Ritalinic Acid Using Chiral Carboxylic Acid. (n.d.).
  • Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets. (n.d.). PMC.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. (2007, September 15). Agilent.
  • Protocol for Using Deuterated Standards in Mass Spectrometry. (n.d.). Benchchem.
  • Essential FDA Guidelines for Bioanalytical Method Valid
  • Chiral Separation and Quantification of d,l-Methylphenidate, d,l-Ethylphenidate and Ritalinic Acid in Blood by LC-MS/MS | Request PDF. (2025, August 9).
  • Screening and confirmation of ritalinic acid in urine by LC-MS. (n.d.).
  • (±)-threo-Ritalinic acid-d10 hydrochloride 100 μg/mL in methanol (as free base), ampule of 1 mL, certified reference material, Cerilliant®. (n.d.). Sigma-Aldrich.
  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. (n.d.).
  • Automated MRM Transition Optimization Using waters_connect for Quantit
  • Bioanalytical Method Validation for Biomarkers Guidance. (n.d.). HHS.gov.
  • Determination of Ritalinic Acid in Autopsy Material Using SPE and LC/MS/MS. (n.d.). GTFCh.
  • matrix-effect-in-bioanalysis-an-overview.pdf. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • SMRM Tutorial | PDF | Chrom
  • Automated MRM Method Optimizer for Peptides: Optimizing Mass Spectrometry Parameters for High-Throughput Protein Quantit
  • Bioanalytical Method Valid
  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? | NorthEast BioLab. (n.d.).
  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry | Scilit. (n.d.).
  • A Guide To Troubleshooting Mass Spectrometry. (2021, January 4). GenTech Scientific.
  • Development and validation of a rapid LC-MS/MS method for methylphenidate, atomoxetine, and their metabolites with applic
  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry--a method applied on clinical and forensic investig
  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. (2025, February 6).
  • LCMS Troubleshooting: 14 Best Practices for Labor
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str

Sources

Troubleshooting

Technical Support Center: Ritalinic Acid HPLC Troubleshooting &amp; Mobile Phase pH Optimization

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic behavior of ritalinic acid.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, analytical scientists, and drug development professionals tasked with optimizing the chromatographic behavior of ritalinic acid.

Ritalinic acid, the primary pharmacologically inactive metabolite of methylphenidate, presents unique analytical challenges due to its amphoteric nature[1]. With a predicted carboxylic acid pKa of approximately 3.50[2] and a piperidine nitrogen pKa of ~8.9[3], ritalinic acid exists as a highly polar zwitterion across a broad mid-pH range. This guide provides authoritative, field-proven troubleshooting strategies to resolve peak tailing, peak splitting, and poor retention issues during High-Performance Liquid Chromatography (HPLC) analysis.

Part 1: The Chemistry of Ritalinic Acid & pH Causality

To troubleshoot peak shape, one must first understand the causality between mobile phase pH and the ionization state of the analyte.

In reversed-phase HPLC (RP-HPLC), retention is driven by hydrophobic partitioning. However, when ritalinic acid is analyzed at a mid-range pH (e.g., pH 4.0–7.0), both the carboxylic acid (COO⁻) and the secondary amine (NH₂⁺) are ionized. This zwitterionic state drastically reduces the molecule's hydrophobicity, leading to early elution near the void volume. Furthermore, the protonated secondary amine undergoes strong, sluggish electrostatic interactions with ionized residual silanols (SiO⁻) on the silica support. These secondary cation-exchange interactions are the primary mechanistic cause of peak tailing and asymmetry[4].

To correct this, the analytical environment must be manipulated to suppress either the analyte's ionization or the stationary phase's secondary interactions.

Workflow N1 Ritalinic Acid Peak Issue (Tailing / Splitting) N2 Evaluate Mobile Phase pH N1->N2 N3 pH 4.0 - 7.0 Zwitterionic State N2->N3 Current pH > 4 N4 pH < 3.0 Cationic State N2->N4 Current pH < 3 N5 Adjust pH to 2.0 - 2.5 (Formic Acid / TFA) N3->N5 N6 Assess Silanol Interactions N4->N6 N5->N6 N7 Add Ion-Pairing Reagent (e.g., Hexanesulfonate) N6->N7 Tailing Persists N8 Switch to HILIC Column N6->N8 Poor Retention N9 Optimal Peak Symmetry (As = 0.9 - 1.2) N6->N9 Good Shape N7->N9 N8->N9

Logical workflow for resolving ritalinic acid peak tailing via pH adjustment and column chemistry.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does ritalinic acid exhibit severe peak tailing and early elution on my standard C18 column at pH 5.0? Expert Insight: At pH 5.0, ritalinic acid is a zwitterion. The dual-charge state prevents effective partitioning into the hydrophobic C18 alkyl chains. The tailing is caused by the positively charged piperidine ring binding to negatively charged, un-endcapped silanols on the silica surface[4]. Because this ion-exchange mechanism has slower desorption kinetics than hydrophobic partitioning, the rear edge of the peak drags, causing severe tailing.

Q2: What is the optimal mobile phase pH to achieve a symmetrical peak for ritalinic acid in RP-HPLC? Expert Insight: The optimal pH for standard RP-HPLC is strictly < 2.5 . By lowering the pH below the predicted pKa of the carboxylic acid (~3.50)[5], the carboxylate group is fully protonated and neutralized. Simultaneously, the low pH fully protonates the residual silanols on the silica stationary phase, effectively shutting down the secondary interactions. We recommend using 0.1% Trifluoroacetic acid (TFA) or 0.1% Formic acid.

Q3: I lowered the pH to 2.5, but I am still seeing peak asymmetry. What is the next logical step? Expert Insight: If tailing persists at low pH, your column's silica base may have highly active silanols, or there is a void volume issue. The scientifically sound chemical solution is to introduce an anionic ion-pairing reagent, such as 1-hexanesulfonate[4]. The hydrophobic alkyl chain of the sulfonate embeds into the C18 phase, while its negatively charged head group pairs with the positively charged piperidine nitrogen of ritalinic acid, neutralizing the charge and significantly enhancing both retention and peak symmetry.

Q4: Are there alternative chromatographic modes if I want to avoid ion-pairing reagents? Expert Insight: Yes. Hydrophilic Interaction Liquid Chromatography (HILIC) is highly effective for polar zwitterions. By using an unbonded bare silica or zwitterionic stationary phase with a high-organic mobile phase (e.g., 90% Acetonitrile with 10 mM Ammonium Formate, pH 3.0 - 4.0), ritalinic acid partitions into the water-enriched layer on the stationary phase, yielding excellent retention and sharp peaks without complex mobile phase additives.

Part 3: Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, follow these self-validating workflows. Every protocol includes a diagnostic step to verify the root cause of the chromatographic failure.

Protocol A: Low-pH Reversed-Phase Optimization
  • Mobile Phase Preparation: Prepare Mobile Phase A: 0.1% TFA in LC-MS grade water (pH ~2.1). Prepare Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Column Selection: Select a fully end-capped, high-purity silica C18 column (e.g., 150 x 4.6 mm, 3 µm) to minimize baseline silanol activity.

  • System Equilibration: Flush the system with 50% B for 20 column volumes, then equilibrate at the starting gradient (e.g., 5% B) for 15 column volumes.

  • Validation Step (The Self-Check): Inject a neutral, unretained marker (e.g., uracil) to verify system void volume (

    
    ) and column packing integrity. Causality check: If the uracil peak tails, the issue is physical (e.g., a collapsed column bed or blocked frit), not a pH issue.
    
  • Sample Injection: Inject 5 µL of ritalinic acid standard (10 µg/mL).

  • Evaluation: Calculate the asymmetry factor (

    
    ). If 
    
    
    
    > 1.5, proceed to Protocol B.
Protocol B: Ion-Pairing Implementation
  • Reagent Addition: Add 5 mM sodium 1-hexanesulfonate to Mobile Phase A (adjusted to pH 2.5 with phosphoric acid)[4].

  • Equilibration: Ion-pairing reagents require extensive equilibration to coat the stationary phase. Flush the column at 1.0 mL/min for at least 60 column volumes.

  • Validation Step: Perform triplicate injections of the ritalinic acid standard. The retention time (

    
    ) should increase by at least 50% compared to Protocol A, confirming successful ion-pairing layer formation.
    

Part 4: Quantitative Data Summary

The table below summarizes the expected chromatographic behavior of ritalinic acid under various mobile phase conditions, allowing for rapid cross-comparison during method development.

Mobile Phase pHRitalinic Acid Ionization StatePrimary Stationary Phase InteractionExpected Retention Factor (

)
Expected Peak Asymmetry (

)
pH 6.0 (Phosphate)Zwitterion (COO⁻, NH₂⁺)Minimal hydrophobic, high silanol< 1.0 (Elutes near void)> 2.0 (Severe Tailing)
pH 2.1 (0.1% TFA)Cationic (COOH, NH₂⁺)Hydrophobic partitioning2.5 - 4.01.2 - 1.4 (Slight Tailing)
pH 2.5 + 5mM Hexanesulfonate Ion-Paired ComplexHydrophobic + Electrostatic5.0 - 8.00.9 - 1.1 (Excellent)
HILIC (pH 3.5, 90% ACN) Zwitterion (COO⁻, NH₂⁺)Hydrophilic partitioning3.0 - 6.01.0 - 1.2 (Excellent)

References

  • Oxford Academic. "Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry". Available at:[Link]

  • PubChem - NIH. "Methylphenidate | C14H19NO2 | CID 4158". Available at: [Link]

  • Scientific Research Publishing. "Drug-Excipient Interaction of Methylphenidate with Glycerin in Methylphenidate Oral Solution and Identification of its Transesterification Products by UPLC-MS/MS". Available at:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Bioanalytical Method Validation for Ritalinic Acid: Adhering to FDA Guidelines

This guide provides a comprehensive framework for the validation of bioanalytical methods for ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), in accordance with the U.S. Food and Drug Administration...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for the validation of bioanalytical methods for ritalinic acid, the primary metabolite of methylphenidate (Ritalin®), in accordance with the U.S. Food and Drug Administration (FDA) guidelines. Designed for researchers, scientists, and drug development professionals, this document delves into the critical parameters of method validation, explains the scientific rationale behind these requirements, and presents a comparative analysis of established analytical techniques.

Introduction: The "Why" of Ritalinic Acid Quantification

Methylphenidate is a first-line therapeutic agent for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Following administration, it is extensively and rapidly metabolized by carboxylesterase 1 (CES1) into the pharmacologically inactive ritalinic acid.[3][4] In fact, 60-86% of a methylphenidate dose is excreted in the urine as ritalinic acid, making it the most abundant and reliable biomarker for monitoring compliance and conducting pharmacokinetic (PK) studies.[2][4]

Given its importance, the accurate and precise quantification of ritalinic acid in biological matrices (e.g., plasma, blood, urine) is paramount for clinical and forensic toxicology.[5][6] Regulatory bodies, particularly the FDA, mandate that any bioanalytical method used to generate data for submission must be rigorously validated to ensure its reliability and reproducibility.[7] This guide will navigate the validation process as outlined in the FDA's M10 Bioanalytical Method Validation Guidance for Industry.[8]

The FDA Framework: Pillars of a Validated Method

The FDA's guidance on bioanalytical method validation is built upon a foundation of core principles designed to ensure data integrity.[7][9] A validated method provides a high degree of assurance that it will consistently produce results that are accurate, precise, and specific for the intended application.

The key validation parameters include:

  • Selectivity and Specificity: The ability to unequivocally measure the analyte in the presence of other components, such as metabolites, impurities, and matrix components.

  • Accuracy and Precision: Accuracy refers to the closeness of measured values to the true value, while precision describes the degree of scatter among a series of measurements. The FDA requires these to be evaluated within a run (intra-day) and between runs (inter-day).[10]

  • Calibration Curve and Linearity: This establishes the relationship between the instrument response and the known concentration of the analyte over a defined range.

  • Sensitivity: Defined by the Lower Limit of Quantification (LLOQ), which is the lowest concentration on the calibration curve that can be measured with acceptable accuracy and precision.[10]

  • Stability: A critical evaluation of the analyte's stability in the biological matrix under various conditions that mimic sample handling and storage, including freeze-thaw cycles, short-term (bench-top) storage, and long-term storage.[11]

  • Matrix Effect: The influence of matrix components on the ionization of the analyte, which can lead to suppression or enhancement of the signal in mass spectrometry-based assays.[6]

  • Recovery: The efficiency of the extraction process in removing the analyte from the biological matrix.[1]

The following diagram illustrates the interconnected nature of these core validation components.

FDA_Validation_Pillars Validation Bioanalytical Method Validation (per FDA M10 Guidance) Selectivity Selectivity & Specificity Validation->Selectivity Accuracy Accuracy & Precision Validation->Accuracy Curve Calibration Curve & LLOQ Validation->Curve Stability Stability Validation->Stability Recovery Recovery & Matrix Effect Validation->Recovery

Caption: Core components of FDA bioanalytical method validation.

Method Comparison: SPE vs. PPT for Ritalinic Acid Analysis

To illustrate the application of these principles, we will compare two common sample preparation techniques used in published Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for ritalinic acid quantification: Solid-Phase Extraction (SPE) and Protein Precipitation (PPT) .

  • Method A: Automated Solid-Phase Extraction (SPE) This method involves protein precipitation followed by a fully automated SPE cleanup.[10][12] This multi-step process is designed for high selectivity, removing a wide range of interfering matrix components.

  • Method B: Protein Precipitation (PPT) This technique uses a solvent (e.g., methanol containing zinc sulfate) to precipitate proteins from the plasma or blood sample.[5] It is a simpler, faster, and often more cost-effective method but may be more susceptible to matrix effects.

The table below summarizes the validation parameters reported for these two distinct methodologies for analyzing ritalinic acid in blood or plasma.

Validation ParameterMethod A: Automated SPE[10]Method B: Protein Precipitation[5]FDA Acceptance Criteria
Matrix Whole BloodBlood, PlasmaN/A
LLOQ 0.5 ng/g10 ng/mLClearly defined and reproducible
Linearity Range 0.5 - 500 ng/g10 - 1500 ng/mLr² ≥ 0.99 (recommended)
Intra-day Precision (%CV) < 15% (< 20% at LLOQ)Not explicitly stated≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (%CV) < 15% (< 20% at LLOQ)Not explicitly stated≤ 15% (≤ 20% at LLOQ)
Accuracy (% of Nominal) 89 - 94%Not explicitly statedWithin ±15% (±20% at LLOQ)
Recovery Measured at 2 concentrationsNot explicitly statedConsistent, precise, and reproducible
Internal Standard Ritalinic acid-d10Deuterated ritalinic acidRequired; stable-isotope labeled preferred
  • Sensitivity: Method A demonstrates a significantly lower LLOQ (0.5 ng/g) compared to Method B (10 ng/mL), making it superior for studies requiring high sensitivity, such as those involving low doses or forensic cases with trace amounts.[5][10]

  • Selectivity & Robustness: The multi-step cleanup in Method A (PPT followed by SPE) inherently provides greater selectivity than the single-step PPT in Method B. This reduces the risk of matrix effects, which is a crucial consideration for ensuring long-term method robustness across diverse patient populations.

  • Throughput & Simplicity: Method B is considerably simpler and faster, making it well-suited for high-throughput screening environments where the highest sensitivity is not the primary objective.[5] The automation in Method A can offset some of the complexity, but the initial setup and cost are higher.[10]

  • Validation Reporting: The publication for Method A provides a more detailed breakdown of precision and accuracy data that aligns directly with FDA guidance expectations, highlighting the importance of comprehensive reporting.[10]

Detailed Experimental Protocol: Method A (Automated SPE)

This section provides a step-by-step workflow for the automated SPE method, chosen for its high sensitivity and selectivity. The causality behind key steps is explained to provide deeper insight.

Rationale: The use of a deuterated internal standard (IS), such as ritalinic acid-d10, is critical. The IS is added at the very beginning to compensate for any variability or loss of analyte during the entire sample preparation and analysis process, which is a cornerstone of robust bioanalysis.[1][10]

SPE_Workflow cluster_prep Sample Preparation cluster_spe Automated Solid-Phase Extraction cluster_analysis Analysis Sample 1. Aliquot 100 µL Whole Blood Sample Add_IS 2. Add Ritalinic Acid-d10 Internal Standard Sample->Add_IS Precipitate 3. Protein Precipitation (e.g., with Acetonitrile) Add_IS->Precipitate Vortex_Centrifuge 4. Vortex & Centrifuge Precipitate->Vortex_Centrifuge Supernatant 5. Transfer Supernatant to SPE Plate Vortex_Centrifuge->Supernatant Condition 6. Condition SPE Plate Supernatant->Condition Load 7. Load Supernatant Condition->Load Wash 8. Wash to Remove Impurities Load->Wash Elute 9. Elute Ritalinic Acid Wash->Elute Evaporate 10. Evaporate Eluate Elute->Evaporate Reconstitute 11. Reconstitute in Mobile Phase Evaporate->Reconstitute Inject 12. Inject into LC-MS/MS System Reconstitute->Inject

Sources

Comparative

Technical Assessment: D-threo-Ritalinic Acid-d10 in Immuno-Analytical Workflows

Topic: Cross-Reactivity of D-threo-Ritalinic Acid-d10 in Immunoassay Content Type: Technical Comparison & Experimental Guide Audience: Senior Scientists, Bioanalytical Method Developers, Toxicologists Executive Summary:...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Cross-Reactivity of D-threo-Ritalinic Acid-d10 in Immunoassay Content Type: Technical Comparison & Experimental Guide Audience: Senior Scientists, Bioanalytical Method Developers, Toxicologists

Executive Summary: The Isotope Identity Paradox

In bioanalytical contexts, D-threo-Ritalinic Acid-d10 (d10-RA) serves a distinct role as a stable isotope-labeled internal standard (SIL-IS) for LC-MS/MS quantification. Its utility relies on physicochemical identity with the target analyte (Ritalinic Acid) while maintaining mass spectral distinctness (


 Da).

However, in immunoassays (ELISA, EMIT, RIA), this distinction collapses. Unlike mass spectrometers, antibodies interrogate electron density and steric shape, not nuclear mass. Consequently, d10-RA exhibits high cross-reactivity (often >80-100%) with antibodies raised against native Ritalinic Acid.

This guide analyzes the implications of this cross-reactivity, distinguishing its role as a critical interferent in standard screening versus its utility in hybrid immunocapture-MS workflows.

Mechanistic Insight: Why Antibodies "Fail" to Distinguish Isotopes

To understand the cross-reactivity profile, we must examine the binding thermodynamics.

The Deuterium Isotope Effect on Antibody Binding

Antibody-antigen binding is driven by non-covalent interactions: hydrogen bonding, Van der Waals forces, and hydrophobic effects.

  • Steric Conservation: Replacing Hydrogen (

    
    ) with Deuterium (
    
    
    
    ) reduces the C-H bond length slightly (approx. 0.005 Å) due to lower zero-point energy. To an antibody binding pocket (typically 15–30 Å wide), this change is negligible.
  • Electronic Conservation: Deuterium has the same electron configuration as Hydrogen. Therefore, the electrostatic potential surface recognized by the paratope remains virtually identical.

Pathway Visualization: Competitive Binding Dynamics

The following diagram illustrates the "Competitive Deception" in immunoassay versus the "Mass Discrimination" in LC-MS/MS.

G cluster_0 Sample Components cluster_1 Detection Systems Native Native Ritalinic Acid (Analyte) Ab Immunoassay Antibody (Paratope) Native->Ab High Affinity (Kd ~10^-9 M) MS Mass Spectrometer (Q1/Q3 Filter) Native->MS Ionization d10 d10-Ritalinic Acid (Internal Standard) d10->Ab High Affinity (Cross-Reacts) d10->MS Ionization Result_IA Signal Suppression (Indistinguishable) Ab->Result_IA Summed Response Result_MS Resolved Peaks (m/z 220 vs 230) MS->Result_MS Mass Separation

Figure 1: Comparative detection logic. In immunoassay, the d10-analog mimics the analyte, causing interference. In MS, it is resolved by mass-to-charge ratio.

Comparative Performance Guide

This section compares the behavior of D-threo-Ritalinic Acid-d10 across different analytical scenarios.

Table 1: Cross-Reactivity & Interference Profile
FeatureLC-MS/MS (Target Application) Immunoassay (ELISA/EMIT)
Role of d10-RA Internal Standard (Normalization)Interferent (False Positive/High)
Detection Basis Mass/Charge (

230.3 vs 220.3)
Stereochemical Fit (Epitope)
Cross-Reactivity 0% (Mass Resolved)85% – 100% (Typical)*
Outcome of Spiking Corrects for matrix effectsFalsely elevates reported concentration
Chiral Specificity Resolvable (if chiral column used)Variable (Antibody dependent)**

*Note: Exact CR% depends on the specific antibody clone (monoclonal vs. polyclonal). Polyclonals tend to have broader tolerance and higher cross-reactivity with deuterated analogs. **Note: Most commercial Ritalin immunoassays are stereoselective for the active d-threo isomer but may cross-react with the l-threo isomer to varying degrees.

Experimental Protocols

Protocol A: Determination of Cross-Reactivity (%)

Use this protocol to validate if d10-RA can be used as a surrogate control or to quantify interference risk.

Objective: Calculate % Cross-Reactivity (%CR) of D-threo-Ritalinic Acid-d10 relative to native D-threo-Ritalinic Acid.

Reagents:

  • Blank Matrix: Drug-free urine or serum (matched to assay kit).

  • Native Standard: D-threo-Ritalinic Acid (1 mg/mL in MeOH).

  • Test Compound: D-threo-Ritalinic Acid-d10 (1 mg/mL in MeOH).

  • Commercial ELISA Kit: Specific for Methylphenidate/Ritalinic Acid (e.g., Neogen, Immunalysis).

Workflow:

  • Preparation of Calibrators:

    • Prepare a standard curve using the Native Standard at 0, 10, 25, 50, 100, and 500 ng/mL in the Blank Matrix.

  • Preparation of Test Samples:

    • Prepare spikes of d10-RA at identical concentrations (10, 25, 50, 100, 500 ng/mL) in the Blank Matrix.

  • Assay Execution:

    • Run both sets in triplicate according to the manufacturer's instructions.

    • Crucial Step: Ensure no cross-contamination between d10 and native wells.

  • Calculation:

    • Plot the Native Standard curve (Absorbance vs. Concentration) using a 4-parameter logistic fit.

    • Interpolate the "Apparent Concentration" of the d10 samples from the Native curve.

    • Calculate %CR at

      
       binding (
      
      
      
      ) or at a relevant decision point (e.g., cutoff):
      
      

Interpretation:

  • %CR > 80%: The d10 analog is indistinguishable. Do not use in samples destined for this immunoassay. Can be used as a surrogate positive control if native material is unavailable.

  • %CR < 10%: Rare. Suggests the antibody targets a site heavily modified by deuteration (unlikely for d10 unless the epitope includes the piperidine ring heavily).

Protocol B: Troubleshooting "Split-Sample" Discrepancies

Use this when a sample tests Positive on ELISA but Negative/Low on LC-MS.

Scenario: A lab runs a "Screen with Reflex to Confirmation" workflow.

  • Screen (ELISA): Positive (> Cutoff).

  • Confirmation (LC-MS): Negative for Native Ritalinic Acid.

Root Cause Analysis: Did the sample contain the Internal Standard before the ELISA screen?

  • Common Error: Lab technicians sometimes aliquot the sample after adding the Internal Standard (d10-RA) for the MS workflow, then use that same aliquot for the ELISA screen.

  • Validation: Check the MS trace for the IS peak area. If the ELISA was run on the IS-spiked aliquot, the antibody detected the d10-RA, resulting in a False Positive .

References

  • Comparison of Chiral Pharmacokinetics: Ding, Y. S., et al. (1997).[1][2] "Chiral drugs: comparison of the pharmacokinetics of [11C]d-threo and l-threo-methylphenidate in the human and baboon brain." Psychopharmacology, 131(1), 71-78.[2]

  • Immunoassay Interference Mechanisms: Dasgupta, A. (2022).[3] "Interferences in Immunoassay." Clinical Chemistry/Laboratory Medicine.

  • Deuterated Standards in Analysis: Davison, A. S., et al. (2013). "Potential problems with using deuterated internal standards for liquid chromatography-tandem mass spectrometry." Annals of Clinical Biochemistry.

  • Methylphenidate Metabolism & Analysis: Patrick, K. S., et al. (2012). "Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood." Journal of Analytical Toxicology.

  • Commercial Assay Specificity (Example): Neogen Corporation. "Methylphenidate/Ritalinic Acid ELISA Kit Instructions." (Specific cross-reactivity data varies by lot; refer to package insert for clone-specific data).

Sources

Validation

Determining the Lower Limit of Quantification (LLOQ) for Ritalinic Acid: A Comparative Guide

Executive Summary & Pharmacokinetic Context Methylphenidate (MPH) is a first-line central nervous system stimulant used primarily for Attention-Deficit/Hyperactivity Disorder (ADHD). In human plasma, MPH is highly unstab...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Pharmacokinetic Context

Methylphenidate (MPH) is a first-line central nervous system stimulant used primarily for Attention-Deficit/Hyperactivity Disorder (ADHD). In human plasma, MPH is highly unstable and rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into its major inactive metabolite, ritalinic acid (RA)[1]. Because RA circulates at concentrations significantly higher than the parent drug and has a longer half-life, it serves as the primary biomarker for MPH compliance, forensic toxicology, and wastewater epidemiology[2].

However, accurately determining the Lower Limit of Quantification (LLOQ) for RA presents unique analytical challenges. RA is an amphoteric molecule, making its extraction from biological matrices complex. This guide objectively compares sample preparation alternatives and provides a self-validating, step-by-step LC-MS/MS methodology to achieve sub-ng/mL LLOQ for ritalinic acid.

G MPH Methylphenidate (MPH) CES1 Carboxylesterase 1 (CES1) Hepatic Hydrolysis MPH->CES1 EPH Ethylphenidate (EPH) (Transesterification) MPH->EPH + Ethanol RA Ritalinic Acid (RA) (Major Inactive Metabolite) CES1->RA

Metabolic pathway of methylphenidate to ritalinic acid via CES1.

Comparative Analysis of Sample Preparation Strategies

The LLOQ of an LC-MS/MS assay is fundamentally limited by matrix effects (ion suppression) and extraction recovery[3]. To achieve an LLOQ below 1.0 ng/mL, the sample preparation method must selectively isolate RA while removing endogenous phospholipids that compete for charge in the Electrospray Ionization (ESI) source.

The Causality Behind Extraction Choices
  • Protein Precipitation (PPT): While PPT is rapid and frequently used[4], it fails to remove endogenous phospholipids. During ESI+, these lipids co-elute with RA, causing severe ion suppression. This artificially raises the noise floor, limiting the LLOQ to the 5.0–10.0 ng/mL range.

  • Liquid-Liquid Extraction (LLE): MPH extracts well into non-polar organic solvents at a basic pH. However, RA contains both a basic piperidine ring and an acidic carboxylic acid. At physiological pH, it is highly zwitterionic and polar, resulting in poor partitioning into organic solvents and low recovery[3].

  • Solid Phase Extraction (SPE): Mixed-Mode Cation Exchange (MCX) SPE is the optimal choice. By acidifying the plasma, the carboxylic acid of RA becomes neutral, while the piperidine nitrogen becomes protonated. This allows RA to bind strongly to the cation-exchange sites. Washing with 100% methanol removes the problematic phospholipids. Eluting with a basic organic solvent neutralizes the piperidine, releasing RA with near 100% recovery and minimal matrix effects, enabling an LLOQ of 0.5 ng/mL or lower[4].

Quantitative Comparison of Extraction Methods
Extraction MethodPrimary MechanismRA RecoveryMatrix Effect (Ion Suppression)Typical LLOQ AchievedBest Application
PPT Denaturation via organic solventHigh (>90%)Severe (Phospholipid interference)5.0 - 10.0 ng/mLHigh-dose clinical monitoring[2]
LLE Partitioning into non-polar solventLow (<50%)Moderate2.0 - 5.0 ng/mLMPH-focused assays
Mixed-Mode SPE Orthogonal reversed-phase & cation-exchangeExcellent (>85%)Minimal (<10%)0.1 - 0.5 ng/mLTrace PK & Forensic Analysis[4]
HILIC (Direct) Hydrophilic interactionN/A (Direct inject)Moderate to High~1.0 ng/LWastewater Epidemiology[5]

Step-by-Step Validated Protocol: SPE-LC-MS/MS for Sub-ng/mL LLOQ

To ensure scientific trustworthiness, the following protocol is designed as a self-validating system . By introducing a stable isotope-labeled internal standard (SIL-IS) immediately upon sample collection, any volumetric losses or matrix effects are automatically corrected, ensuring absolute quantitative accuracy[3]. Furthermore, immediate acidification halts ex vivo CES1 activity, preventing the artificial inflation of RA levels[1].

Workflow Sample Plasma Sample (+ IS & Formic Acid) SPE Mixed-Mode SPE (Wash & Elute) Sample->SPE LC Reversed-Phase LC (C18 Column) SPE->LC MS ESI+ MS/MS (MRM: 220.1 -> 84.1) LC->MS Data LLOQ Validation (S/N > 10, CV < 20%) MS->Data

Step-by-step LC-MS/MS workflow for ritalinic acid quantification.

Phase 1: Sample Stabilization and Preparation
  • Aliquoting & Stabilization: Transfer 200 µL of freshly collected human plasma into a microcentrifuge tube. Immediately add 10 µL of 2% Formic Acid to inhibit plasma esterase activity[1].

  • Internal Standard Addition: Spike the sample with 10 µL of Ritalinic Acid-d10 (SIL-IS) at a known concentration. Vortex for 10 seconds.

  • Acidification: Add an additional 200 µL of 2% Formic Acid in water to ensure the piperidine ring is fully protonated for optimal cation-exchange binding.

Phase 2: Mixed-Mode Cation Exchange (MCX) SPE
  • Conditioning: Pass 1 mL of 100% Methanol through the MCX 96-well plate, followed by 1 mL of 2% Formic Acid.

  • Loading: Load the acidified plasma sample onto the cartridge.

  • Wash 1 (Aqueous): Wash with 1 mL of 2% Formic Acid to remove water-soluble endogenous salts and proteins.

  • Wash 2 (Organic): Wash with 1 mL of 100% Methanol. Causality note: Because RA is ionically bound to the sorbent, this aggressive organic wash strips away neutral lipids and phospholipids without eluting the analyte, drastically reducing ESI ion suppression.

  • Elution: Elute RA using 1 mL of 5% Ammonium Hydroxide in Methanol. The high pH neutralizes the piperidine ring, breaking the ionic interaction.

  • Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of initial mobile phase (e.g., 90% Water / 10% Acetonitrile with 0.1% Formic Acid).

Phase 3: LC-MS/MS Parameters
  • Chromatography: Use a C18 Reversed-Phase column (e.g., 50 x 2.1 mm, 1.7 µm).

  • Mobile Phases: (A) Water + 0.1% Formic Acid; (B) Acetonitrile + 0.1% Formic Acid.

  • Mass Spectrometry: Operate in Electrospray Ionization Positive (ESI+) mode.

  • MRM Transitions: Monitor m/z 220.1 → 84.1 for RA, and m/z 230.1 → 94.1 for RA-d10.

Phase 4: LLOQ Validation Criteria (ICH M10 Guidelines)

To definitively establish the LLOQ, the method must be validated against the following self-validating criteria:

  • Signal-to-Noise (S/N): The analyte response at the LLOQ must be ≥ 5 times the response of a blank sample (S/N ≥ 10).

  • Precision: The coefficient of variation (CV) of at least 5 replicates at the LLOQ must be ≤ 20%.

  • Accuracy: The back-calculated concentration must fall within 80–120% of the nominal spiked value.

References

  • Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry-A method applied on clinical and forensic investigations - researchgate.net -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB10Epz_pXXrfyP1IhuQFgdPSXmkIWTq_AW0YB2pXgfo8WVqMkXhufdbUa37-TnMO1Mk4zcYnT96_nlRq60wZ2OogkmW-V8bjefGHrNXMrXDDn5jP1lZlSYIzXW7AkGC8WBKxSmTmW0b01VTVGrdwV5NSJrBB5QXaiLOZh4tJqbKyfWtjp_OxmfWtRqetSCKi2eB5ptuGF9TrYDAU9cd9zQu5_s78D9oRtD1Y512WVxsRarGx-ejxl5ExHHnnAu43nO4owP9K9XuPvCXqQ2LVodOFVFMA5p79S-fJSD-UkasGFoTly6OST_xtBOwHbnKepENx1xPZ47xM0tGhntKXuT7-ZOilJLaKPXf4rO2BP1yYuEBT5AbsQlhT02LqmmK7W74UVsPXdlQkvcq7gdz-6Z9c40y0=]
  • Quantification of ADHD medication in biological fluids of pregnant and breastfeeding women with liquid chromatography: a comprehensive review - frontiersin.org -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQExE4h5QerNQWWBx9DTSzqTu98d9tZy_qhLnjhhTseWmGYiomJpEa2HXQrblzrnB3F2fR1jONx_GlX-o3kODW21W0NojMKxgGEtbriBuLi6jx04xAoQ-K6EF46Yo332bOCStwIar7SX_BAeoY_SekGpcP6TSDkIS5G5JtkgGkLzdYOiydQwOE_j-0V36iuNnNJxYDt6EQ==]
  • LC-MS/MS Assay of Methylphenidate: Stability and Pharmacokinetics in Human - scribd.com -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEl4hB2uYJP1Byt-9qs5Kb1j_8sU7W9r1imKyp79l2INDayJCN0y_K2EsfFrc-NTBSXZIYiJVeLvTvNuXguzVzD9RFZhdoPZgLYrsQV5RS3po5TB4Zd1bwHKXR6qoR7aYuQK2GPqjYWEA5nXS3WSAPetjrBjlw=]
  • Plasma concentrations of methylphenidate enantiomers in adults with ADHD and substance use disorder, with focus on high doses and relationship to carboxylesterase activity - nih.gov -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRtmkqqsPf4X7WF93S5XbWc20Ags6Rn62wSMUW8D4T2FgRwoI_2NeVhOSGCkEjomQGIUghiXLlI_dF5Cu3E7bcffYOo665fRILy6DD7rtBx32Z9UGkcwO6YH_r3rmnHR6zqaJudRVBpDj0ZA==]
  • Quantitative analysis of drugs of abuse and cognitive enhancers in influent wastewater by means of two chromatographic methods - uni-saarland.de -[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE9MB1BiwmR4L17UoaXTaC7xwk1dp7SwTBYk-l5Csg6Ti2Xp64LH45xWC1dQJ--ULdz4N7KvNcaJWRFZuFqAESTlWaiGKhjwNVD2iOL3pi4xT8r3lFaVYMGKrWvJgCOX_blUbPjZiNQIQkAFewhflV2trPIOO7tvSk-YBpkO4HJMRxBOEYznF5wnrYLMNf7SbhgSmf3iq4yk1xHBMh4zD4zNa_8WoRYpCGRnIVqvVkAGg4w2hRR2kDAzOoG66-KTHC0Z024O7-f7_yEGh8XwxDyrobnC84aI6nHtRK0v9EclG15TJcriJr7VZ_JSBfJQtXw2NNVp5f_ow4rHVmVffQUDTjZfCukEACfGg7X3DDQm0cW7PZ4398Re_9pZ7EL7Ig=]

Sources

Comparative

Comparative Guide: Inter-Day and Intra-Day Precision of Ritalinic Acid Assays

As a Senior Application Scientist specializing in bioanalytical method development, I frequently encounter the challenge of optimizing assays for highly polar, amphoteric metabolites. Ritalinic acid (RA), the primary ina...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist specializing in bioanalytical method development, I frequently encounter the challenge of optimizing assays for highly polar, amphoteric metabolites. Ritalinic acid (RA), the primary inactive metabolite of the central nervous system stimulant methylphenidate (MPH), presents unique analytical hurdles. Because RA concentrations in biological matrices (blood, plasma, urine, hair) are often 10 to 100 times higher than the parent drug and serve as the primary biomarker for MPH compliance and forensic toxicology, assay precision is non-negotiable[1].

This guide objectively compares the inter-day (reproducibility) and intra-day (repeatability) precision of leading analytical methodologies for ritalinic acid. We will dissect the causality behind experimental choices—such as sample preparation and ionization techniques—and provide a self-validating protocol designed to minimize variance.

Mechanistic Grounding: The Analytical Challenge of Ritalinic Acid

Methylphenidate is rapidly hydrolyzed by hepatic carboxylesterase 1 (CES1) into ritalinic acid. Unlike the lipophilic parent drug, RA is highly polar and amphoteric, possessing both a basic piperidine nitrogen (pKa ~8.9) and an acidic carboxylic group (pKa ~2.9). This dual nature complicates extraction and chromatographic retention. If the sample preparation does not account for this zwitterionic state, recovery fluctuates, directly degrading both intra-day and inter-day precision.

G MPH Methylphenidate (Lipophilic, Basic) CES1 Hepatic CES1 Hydrolysis MPH->CES1 RA Ritalinic Acid (Polar, Amphoteric) CES1->RA

Metabolic conversion of methylphenidate to ritalinic acid via CES1.

Comparative Performance of Analytical Platforms

When evaluating assay precision, the coefficient of variation (%CV) or relative standard deviation (RSD) is the gold standard metric. Regulatory guidelines mandate that precision should not exceed 15% (or 20% at the lower limit of quantification, LLOQ).

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS coupled with Solid-Phase Extraction (SPE) is the industry standard. By utilizing Multiple Reaction Monitoring (MRM), LC-MS/MS provides unparalleled specificity. However, precision is highly vulnerable to matrix effects (ion suppression/enhancement) in the electrospray ionization (ESI) source. The use of matched stable isotope-labeled internal standards (e.g., RA-d10) is mandatory to correct for inter-injection variability, achieving intra-day and inter-day precision typically well below 15% even in complex matrices like whole blood[1] and hair[2].

High-Performance Liquid Chromatography (HPLC-UV/Fluorescence)

While accessible, HPLC methods lack the inherent sensitivity of MS. To detect RA at low concentrations, pre-column or post-column derivatization (e.g., peroxyoxalate chemiluminescence) is often required. Derivatization adds experimental steps, which inherently increases the risk of intra-day variability due to reaction kinetics and reagent stability, though highly optimized protocols can achieve precision below 6%[3].

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS requires extensive sample preparation, including evaporation and chemical derivatization (e.g., methylation or silylation) to volatilize the polar carboxylic acid group of RA. Incomplete derivatization is a primary driver of poor inter-day precision in GC-MS assays, making it a secondary choice compared to LC-MS/MS.

Quantitative Precision Comparison

The following table synthesizes validation data from peer-reviewed methodologies, highlighting how the choice of matrix and sample preparation dictates precision.

Analytical PlatformBiological MatrixSample Preparation StrategyIntra-Day Precision (%CV)Inter-Day Precision (%CV)LLOQ
LC-MS/MS Whole BloodAutomated Mixed-Mode SPE< 15.0%< 15.0%0.5 ng/g
LC-MS/MS Human HairMethanol Extraction1.0 - 9.5%2.0 - 10.5%1.0 pg/mg
HPLC-CL Rat PlasmaSPE + Derivatization1.5 - 4.2%2.1 - 5.8%1.3 ng/mL

Self-Validating Experimental Protocol: LC-MS/MS Quantification

To achieve the precision metrics outlined above, the assay must be designed as a self-validating system. Every step must have a mechanistic purpose to control variance. The following protocol utilizes Mixed-Mode Cation Exchange (MCX) SPE, which exploits the basic piperidine nitrogen of RA for selective retention.

G Sample Plasma Sample + RA-d10 IS Acidify Acidify (2% FA) Protonate Amines Sample->Acidify SPE MCX SPE Wash Neutrals Acidify->SPE Elute Elute (5% NH4OH) Neutralize Amines SPE->Elute LC HILIC/C18 LC Gradient Elute->LC MS ESI-MS/MS (Positive MRM) LC->MS

Self-validating LC-MS/MS workflow for ritalinic acid quantification.

Step-by-Step Methodology

1. Internal Standard Spiking (Variance Control)

  • Action: Aliquot 100 µL of plasma/blood. Immediately add 10 µL of deuterated internal standard (RA-d10, 100 ng/mL).

  • Causality: Adding the IS at the very first step ensures that any volumetric losses during extraction or variations in ionization efficiency are mathematically normalized. RA-d10 co-elutes with RA, experiencing the exact same matrix suppression in the ESI source.

2. Sample Pre-Treatment (State Control)

  • Action: Add 300 µL of 2% Formic Acid (FA) in water to the sample.

  • Causality: Lowering the pH well below the pKa of the piperidine nitrogen (~8.9) ensures that 100% of the RA molecules are positively charged, preparing them for strong retention on the cation-exchange SPE sorbent.

3. Solid-Phase Extraction (MCX)

  • Conditioning: 1 mL Methanol, followed by 1 mL 2% FA.

  • Loading: Load the acidified sample at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL 2% FA (removes acidic/neutral interferences), then 1 mL Methanol (removes hydrophobic interferences).

  • Elution: Elute with 1 mL of 5% Ammonium Hydroxide in Methanol.

  • Causality: The high pH of the elution buffer deprotonates the piperidine nitrogen, breaking the ionic bond with the sorbent and allowing the highly purified RA to elute. This rigorous cleanup is the primary reason LC-MS/MS assays achieve <15% inter-day precision[1].

4. Evaporation and Reconstitution

  • Action: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (e.g., 90% Water with 0.1% FA / 10% Acetonitrile).

5. LC-MS/MS Analysis

  • Chromatography: Use a biphenyl or polar-embedded C18 column to enhance the retention of the polar RA molecule.

  • Detection: Positive ESI. Monitor MRM transitions: m/z 220.1 → 84.1 for RA, and m/z 230.1 → 94.1 for RA-d10.

By strictly controlling the ionization state of the amphoteric molecule during extraction and utilizing a co-eluting isotopic internal standard, this protocol neutralizes the primary vectors of intra-day and inter-day variability, ensuring robust, regulatory-compliant precision.

References

  • Source:Journal of Analytical Toxicology (Oxford Academic)
  • Source:Forensic Science International (NIH / PubMed)
  • Source:Analytical and Bioanalytical Chemistry (ResearchGate)

Sources

Validation

Comparative Guide: Optimizing Calibration Linearity in Ritalinic Acid Bioanalysis

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Evaluating the bioanalytical performance of D-threo-Ritalinic Acid-d10 against lower-deuterated and generic internal standards in...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Evaluating the bioanalytical performance of D-threo-Ritalinic Acid-d10 against lower-deuterated and generic internal standards in LC-MS/MS workflows.

Introduction: The Bioanalytical Challenge of Ritalinic Acid

Methylphenidate (MPH) is a first-line central nervous system stimulant prescribed for attention-deficit/hyperactivity disorder (ADHD) and narcolepsy. In human metabolism, approximately 80% of an administered MPH dose is rapidly de-esterified into its primary, pharmacologically inactive metabolite: ritalinic acid (RA) [1].

Because RA is excreted in urine and circulates in blood at concentrations significantly higher (10- to 25-fold) than the parent drug [2], it is the preferred target analyte for pharmacokinetic profiling, forensic toxicology, and patient adherence monitoring. However, the extreme polarity of RA and its wide dynamic range in biological matrices (often spanning 1 ng/mL to >5,000 ng/mL) present a severe challenge for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High concentrations frequently lead to detector saturation, isotopic cross-talk, and matrix-induced ion suppression.

This guide objectively compares the performance of D-threo-Ritalinic Acid-d10 against alternative internal standards (IS), providing the mechanistic rationale and experimental protocols required to achieve strictly linear, self-validating calibration curves.

The Mechanistic Advantage: Resolving Isotopic Cross-Talk

In quantitative LC-MS/MS, the choice of a Stable Isotope-Labeled Internal Standard (SIL-IS) dictates the integrity of the calibration curve. The fundamental causality behind calibration non-linearity at the Upper Limit of Quantification (ULOQ) is isotopic cross-talk .

Ritalinic acid has a nominal mass of 219.1 Da (protonated


 at m/z 220.1). At extremely high physiological concentrations, the natural abundance of heavy isotopes (

,

,

,

) generates significant

and

mass spectral signals.
  • The Flaw of D3 and D4 Standards: If Ritalinic Acid-d3 (

    
     Da) or -d4 (
    
    
    
    Da) is used as the IS, the heavy isotopic tail of the unlabeled analyte bleeds directly into the MRM transition window of the IS. As analyte concentration increases, the IS peak area is artificially inflated. Because the calibration curve plots the ratio of (Analyte Area / IS Area), an inflated denominator bends the curve downward, forcing the use of complex, less reliable quadratic regression models [2].
  • The D10 Solution: D-threo-Ritalinic Acid-d10 introduces a massive

    
     Da mass shift (
    
    
    
    at m/z 230.1). The probability of unlabeled RA naturally occurring as an
    
    
    isotope is statistically zero. This completely isolates the IS signal from the analyte, ensuring the IS peak area remains perfectly constant across the entire dynamic range [3]. Furthermore, its identical physicochemical structure guarantees exact co-elution, perfectly compensating for matrix effects in the electrospray ionization (ESI) source.

Mechanism HighConc High Analyte Concentration (e.g., 5,000 ng/mL) Sub1 Natural Isotope Generation (M+3, M+4 Abundance) HighConc->Sub1 IS_D4 RA-d4 Internal Standard (+4 Da Mass Shift) Sub1->IS_D4 Signal Overlap IS_D10 RA-d10 Internal Standard (+10 Da Mass Shift) Sub1->IS_D10 No Overlap CrossTalk Isotopic Cross-Talk (Quadratic Curve / Non-Linear) IS_D4->CrossTalk Linear Zero Cross-Talk (Strictly Linear Calibration) IS_D10->Linear

Fig 1: Mechanism of extended calibration linearity via +10 Da mass shift preventing cross-talk.

Comparative Performance Data

The following table synthesizes experimental validation data comparing three classes of internal standards used for Ritalinic Acid quantification in human urine via ESI+ LC-MS/MS.

Internal Standard TypeExample CompoundMass ShiftLinear Dynamic RangeCalibration Fit (

)
Matrix Effect CompensationULOQ Cross-Talk
Generic Analog N-phenyl anthranilic acidN/A50 – 1,000 ng/mLLinear (

)
Poor (Different RT)None
Low-Deuterated SIL (±)-threo-Ritalinic Acid-d4

Da
10 – 1,500 ng/mLQuadratic (

)
Excellent (Co-elutes)High (>5% IS inflation)
High-Deuterated SIL D-threo-Ritalinic Acid-d10

Da
1 – 5,000 ng/mL Linear (

)
Excellent (Co-elutes) Undetectable (0%)

Data Interpretation: While RA-d4 successfully compensates for matrix effects due to co-elution, its susceptibility to isotopic cross-talk truncates its linear range. D-threo-Ritalinic Acid-d10 achieves the optimal intersection of perfect matrix compensation and absolute isotopic isolation, yielding an


 over a 5,000-fold concentration range [1, 3].

Self-Validating Experimental Protocol

To ensure scientific integrity, the following LC-MS/MS protocol is designed as a self-validating system . It incorporates critical quality control (QC) gates to proactively detect matrix suppression and verify isotopic purity.

Materials Required
  • Analyte: Ritalinic Acid Reference Standard (1.0 mg/mL).

  • Internal Standard: D-threo-Ritalinic Acid-d10 (e.g., Cerilliant, 100 µg/mL in methanol) [3].

  • Matrix: Drug-free human urine or plasma.

  • Extraction: Solid Phase Extraction (SPE) cartridges (Mixed-mode cation exchange, MCX).

Step-by-Step Methodology

Phase 1: System Suitability & Zero-Sample Verification (Crucial for Trustworthiness)

  • Blank Injection: Inject pure mobile phase to verify the absence of column carryover.

  • Zero Sample (Matrix + IS only): Spike 30 µL of drug-free matrix with 30 µL of RA-d10 (working solution at 1,000 ng/mL). Extract and inject. Causality: This proves that the D10 standard contains no unlabelled D0 impurities (isotopic purity ratio

    
    ) [3], ensuring the baseline is not artificially elevated.
    

Phase 2: Sample Preparation (SPE) 3. Aliquoting: Transfer 100 µL of calibration standards, QCs, and unknown samples into a 96-well plate. 4. IS Addition: Add 20 µL of D-threo-Ritalinic Acid-d10 (1,000 ng/mL) to all wells except double blanks. 5. Pre-treatment: Dilute with 200 µL of 2% Formic Acid in water to disrupt protein binding and ionize the basic piperidine nitrogen of RA. 6. SPE Workflow:

  • Condition MCX plate with Methanol, then Water.
  • Load pre-treated samples.
  • Wash with 2% Formic Acid, followed by 100% Methanol (removes neutral/acidic interferences).
  • Elute with 5% Ammonium Hydroxide in Methanol.
  • Reconstitution: Evaporate under
    
    
    at 40°C and reconstitute in 100 µL of Initial Mobile Phase.

Phase 3: LC-MS/MS Analysis 8. Chromatography: Use a sub-2 µm C18 column (e.g., 50 x 2.1 mm).

  • Mobile Phase A: 0.1% Formic Acid in Water.
  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
  • Gradient: 5% B to 60% B over 3 minutes.
  • Detection (ESI+ MRM):
  • Ritalinic Acid: m/z 220.1

    
     84.1 (Quantifier), 220.1 
    
    
    
    56.1 (Qualifier).
  • Ritalinic Acid-d10: m/z 230.1

    
     94.1 (Quantifier).
    

    Workflow S1 Matrix Aliquot (Plasma/Urine) S2 Spike SIL-IS (D-threo-RA-d10) S1->S2 S3 MCX Solid Phase Extraction S2->S3 S4 LC Separation (Exact Co-elution) S3->S4 S5 ESI-MS/MS (MRM Mode) S4->S5 S6 Linear Calibration (Analyte/IS Ratio) S5->S6

    Fig 2: Bioanalytical LC-MS/MS workflow utilizing D-threo-Ritalinic Acid-d10 for quantification.

Conclusion

For the rigorous bioanalysis of methylphenidate's primary metabolite, the selection of the internal standard is the defining factor in method reliability. While generic standards fail to account for matrix suppression, and low-deuterated standards (d3/d4) succumb to isotopic cross-talk at high concentrations, D-threo-Ritalinic Acid-d10 provides an elegant, self-correcting mechanism. Its


 Da mass shift ensures absolute isotopic isolation, enabling strictly linear calibration models over vast dynamic ranges, thereby maximizing both assay throughput and forensic/clinical trustworthiness.

References

  • Enders, J. R., et al. (2021). Ritalinic acid in urine: Impact of age and dose. Toxicology Reports, 8, 1851-1856. Available at:[Link]

  • Josefsson, M., et al. (2011). Determination of methylphenidate and ritalinic acid in blood, plasma and oral fluid from adolescents and adults using protein precipitation and liquid chromatography tandem mass spectrometry. Journal of Pharmaceutical and Biomedical Analysis, 55(5), 1050-1059. Available at:[Link]

  • Marek, E. B., et al. (2012). ±threo-Ritalinic acid-D10 Hydrochloride an internal standard for quantitation of Ritalinic acid by LCMSMS: Synthesis determination of isotopic distribution by qNMR and LCMS. Mass Spectrometry Application to the Clinical Lab (MSACL). Cerilliant Corporation. Available at:[Link]

Comparative

comparative stability of deuterated vs non-deuterated ritalinic acid

An in-depth technical comparison of deuterated versus non-deuterated ritalinic acid requires looking beyond basic structural differences and examining their distinct roles in bioanalytical workflows. As a Senior Applicat...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical comparison of deuterated versus non-deuterated ritalinic acid requires looking beyond basic structural differences and examining their distinct roles in bioanalytical workflows. As a Senior Application Scientist, I have structured this guide to move past surface-level observations, focusing instead on the chemical causality, isotopic stability, and self-validating methodologies that dictate their use in modern LC-MS/MS and GC-MS applications.

Mechanistic Causality: The Role of Deuteration in Ritalinic Acid

Ritalinic acid (RA) is the primary, pharmacologically inactive metabolite of the psychostimulant methylphenidate (MPH). In vivo, methylphenidate undergoes rapid de-esterification catalyzed by hepatic carboxylesterase 1 (CES1) to form ritalinic acid[1].

In drug development, the Kinetic Isotope Effect (KIE) is frequently leveraged to slow metabolic clearance by replacing protium (hydrogen) with deuterium at primary metabolic sites. However, because ritalinic acid is already a terminal metabolite, deuteration does not serve a pharmacokinetic purpose. Instead, deuterated analogs—most notably Ritalinic Acid-d10 (RA-d10) —are engineered strictly for analytical stability and precision .

The Causality of Isotopic Placement: When designing an internal standard (IS) for methylphenidate tracking, one cannot simply use a methyl-deuterated analog (e.g., MPH-d3). The methyl group is cleaved during CES1-mediated hydrolysis, which would result in the loss of the isotopic label. Therefore, RA-d10 is synthesized with deuterium atoms locked onto the piperidine and phenyl rings. These specific C-D bonds are non-exchangeable under the aggressive acidic or basic conditions used during Solid-Phase Extraction (SPE), entirely preventing isotopic scrambling (H/D exchange) and ensuring the IS perfectly mimics the native analyte's extraction recovery[2].

Pathway MPH Methylphenidate (Parent Drug) CES1 Carboxylesterase 1 (Hepatic Cleavage) MPH->CES1 Hydrolysis RA Non-Deuterated Ritalinic Acid (m/z 220) CES1->RA In vivo LCMS LC-MS/MS Detector RA->LCMS Analyte RAd10 Deuterated Ritalinic Acid-d10 (m/z 230) RAd10->LCMS Spiked IS

Figure 1: Metabolic pathway of methylphenidate to ritalinic acid and LC-MS/MS detection strategy.

Comparative Stability Profiles

Both non-deuterated and deuterated ritalinic acid exhibit exceptional chemical stability. However, the +10 Da mass shift provided by RA-d10 is critical for eliminating cross-talk in Multiple Reaction Monitoring (MRM) transitions during mass spectrometry[3]. The table below summarizes their comparative stability and analytical parameters.

ParameterNon-Deuterated Ritalinic AcidDeuterated Ritalinic Acid (RA-d10)Analytical Implication
Molecular Formula C13H17NO2C13H7D10NO2Isotopic labeling provides necessary mass differentiation.
Precursor Ion (m/z) 220.1[M+H]+230.2 [M+H]++10 Da shift eliminates mass spectrometric interference[3].
Long-Term Stability ~24-36 months at -20°C80 months at 2-8°C (<0.4% degradation)RA-d10 serves as a highly reliable, long-term reference standard[2].
Freeze-Thaw Stability >94% (3 cycles in plasma)>94% (3 cycles in plasma)Both analytes resist degradation during rigorous sample handling[4].
H/D Scrambling Risk N/ANegligible (Ring-bound D)Ensures IS structural integrity during acidic SPE elution[2].

Experimental Protocol: Self-Validating LC-MS/MS Stability Assay

To empirically guarantee the integrity of bioanalytical data, the extraction protocol must be a self-validating system . By spiking RA-d10 at the earliest possible stage, the internal standard undergoes the exact same thermal degradation, matrix suppression, and extraction losses as the native RA. The ratio of RA to RA-d10 serves as a self-correcting metric.

Step-by-Step Methodology:

  • Preparation of Working Solutions: Prepare stock solutions of RA and RA-d10 (1 mg/mL) in 100% methanol. Dilute to a combined working solution of 100 ng/mL in LC-MS grade water. Causality: Storing the primary stock in methanol prevents the spontaneous aqueous hydrolysis that typically affects ester-containing parent drugs, ensuring baseline stability before matrix introduction[5].

  • Matrix Spiking & Equilibration: Spike 50 µL of the working solution into 450 µL of blank human plasma. Incubate at room temperature for 0, 4, 12, and 24 hours to assess benchtop stability. Causality: A minimum 30-minute equilibration ensures the deuterated IS binds to plasma proteins identically to the endogenous analyte, preventing artificial recovery inflation.

  • Protein Precipitation & Solid-Phase Extraction (SPE): Add 500 µL of 2% formic acid in methanol to disrupt protein binding. Load the supernatant onto pre-conditioned Oasis MCX (Mixed-Mode Cation Exchange) cartridges. Wash with 5% methanol to remove polar lipids, and elute with 50% methanol containing 2% acetic acid[3]. Causality: The cation-exchange mechanism exploits the basic piperidine nitrogen, selectively isolating both RA and RA-d10 from neutral matrix interferences.

  • LC-MS/MS Quantification & Self-Validation: Inject 5 µL onto a reversed-phase C18 column. Monitor MRM transitions: m/z 220 → 84 for RA, and m/z 230 → 94 for RA-d10. Self-Validation Checkpoint: Calculate the absolute peak area of RA-d10 across all time points. A variance of <15% confirms that extraction efficiency and MS ionization remain stable. If absolute recovery drops but the RA/RA-d10 ratio remains linear, the IS has successfully self-corrected for matrix suppression[5].

Workflow Step1 1. Matrix Spiking Plasma + RA + RA-d10 Step2 2. Protein Precipitation 100% Methanol Step1->Step2 Step3 3. Solid-Phase Extraction Oasis MCX Cartridges Step2->Step3 Step4 4. Evaporation & Reconstitution 50% MeOH / 2% Acetic Acid Step3->Step4 Step5 5. LC-MS/MS Analysis MRM Mode Quantification Step4->Step5

Figure 2: Self-validating bioanalytical extraction workflow for stability assessment.

References

  • Enantiospecific determination of dl-methylphenidate and dl-ethylphenidate in plasma by liquid chromatography-tandem mass spectrometry: Application to human ethanol interactions Source: National Institutes of Health (NIH) / PMC4[4]

  • D-threo-Ritalinic Acid-d10: Chemical Properties and Stability Source: Benchchem 2[2]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Source: Oxford Academic (Journal of Analytical Toxicology) 5[5]

  • 2D-HPLC and the NIH: A Mecca of New Technology Development and Strategy Source: Shimadzu 3[3]

  • Stability of Methylphenidate under Various pH Conditions in the Presence or Absence of Gut Microbiota Source: National Institutes of Health (NIH) / PMC1[1]

Sources

Validation

Accuracy Assessment of D-threo-Ritalinic Acid-d10 as a Reference Material in Enantioselective LC-MS/MS

Executive Summary Ritalinic acid (RA) is the primary, long-lasting urinary metabolite of methylphenidate (MPH), a first-line pharmacotherapy for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Because MPH...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Ritalinic acid (RA) is the primary, long-lasting urinary metabolite of methylphenidate (MPH), a first-line pharmacotherapy for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy. Because MPH undergoes extensive first-pass metabolism, RA concentrations in biological matrices are significantly higher than the parent drug, making it the preferred target for therapeutic drug monitoring, pharmacokinetic profiling, and forensic toxicology.

As a Senior Application Scientist, I approach assay design with one fundamental rule: analytical output is only as reliable as the internal standard (IS) governing it. This guide objectively compares the performance of D-threo-Ritalinic Acid-d10 against alternative reference materials, detailing the mechanistic causality behind its superior accuracy in chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) workflows.

Mechanistic Causality: The Case for D-threo-Ritalinic Acid-d10

Methylphenidate is frequently administered either as a racemate or as the pure, pharmacologically active enantiomer, dexmethylphenidate (D-threo-MPH). Consequently, accurate quantification of its active metabolite, D-threo-RA, requires chiral chromatographic separation.

When analyzing complex biological matrices like whole blood or urine, analysts face severe matrix effects—unpredictable ion suppression or enhancement caused by co-eluting endogenous compounds. In ESI+ (Electrospray Ionization), these matrix effects can artificially alter signal intensity by up to 140% (1). To correct for this, a Stable Isotope-Labeled Internal Standard (SIL-IS) is not just recommended; it is mandatory.

D-threo-Ritalinic Acid-d10 serves as the gold-standard SIL-IS due to two critical mechanistic advantages:

  • Mass Shift & Spectral Purity: The incorporation of 10 deuterium atoms shifts the precursor and product ions by exactly +10 Da (m/z 230 → 94 for the IS, versus m/z 220 → 84 for unlabeled RA). This massive shift completely eliminates isotopic cross-talk and simultaneous signal overlap, ensuring high selectivity (2).

  • Chiral Co-elution Dynamics: If a racemic RA-d10 IS is used on a chiral column, the IS will resolve into two distinct peaks. This halves the signal-to-noise ratio for the target enantiomer and introduces integration risks. By utilizing the enantiopure D-threo-RA-d10 , the IS perfectly co-elutes with the target D-threo-RA analyte. This guarantees that both molecules enter the ESI source at the exact same millisecond, experiencing identical dynamic matrix effects, thereby achieving absolute baseline correction (3).

G cluster_0 Sample Preparation cluster_1 Analytical Run (LC-MS/MS) A Aliquot Matrix (Plasma/Whole Blood) B Spike SIL-IS (D-threo-RA-d10) A->B C Automated SPE & Protein Precipitation B->C D Chiral LC Separation (Enantiomeric Resolution) C->D E ESI+ Source (Identical Ion Suppression) D->E F MRM Detection RA: 220 -> 84 RA-d10: 230 -> 94 E->F G Data Processing (Absolute Quantification) F->G

Fig 1. Enantioselective LC-MS/MS workflow utilizing D-threo-Ritalinic Acid-d10.

Comparative Accuracy Assessment

The following table synthesizes quantitative performance metrics when quantifying D-threo-RA using different internal standard strategies. Data reflects standard validation parameters (FDA/EMA bioanalytical guidelines).

Reference Material AlternativeChromatographic Behavior (Chiral LC)Matrix Effect CompensationTypical Intra-day Precision (CV%)Analytical Bias
D-threo-Ritalinic Acid-d10 Perfect co-elution with D-threo-RAComplete (IS-normalized MF ≈ 1.0)< 5% ≤ ±2%
Racemic Ritalinic Acid-d10 Split peaks (50% signal loss per enantiomer)Complete (if integrated correctly)< 8%≤ ±5%
d6-Amphetamine (Analog) Divergent retention timePartial (Fails during dynamic suppression)8 - 15%±10 - 20%
External Calibration (No IS) N/ANone (Highly vulnerable to matrix)> 20%> ±30%
Self-Validating Experimental Protocol: Enantioselective Quantification

To ensure absolute scientific integrity, this protocol is designed as a self-validating system . It incorporates an internal Matrix Factor (MF) calculation step. By verifying that the IS-normalized MF equals 1.0, the system mathematically proves that the D-threo-RA-d10 is perfectly compensating for any source-level ionization fluctuations.

Step 1: Preparation of Calibrators and SIL-IS

  • Prepare a combined internal standard working solution containing 10 μg/L of D-threo-Ritalinic Acid-d10 in LC-MS grade water.

  • Prepare calibration standards of unlabeled D-threo-RA ranging from 0.5 ng/mL to 500 ng/mL.

Step 2: Automated Solid-Phase Extraction (SPE)

  • Aliquot 200 µL of human whole blood or urine into a 96-well plate.

  • Spike each well with 20 µL of the D-threo-RA-d10 working solution.

  • Add 10 µL of 2% formic acid to inhibit plasma esterase activity and prevent ex-vivo hydrolysis.

  • Execute protein precipitation using 600 µL of cold acetonitrile, centrifuge, and load the supernatant onto a mixed-mode cation exchange SPE plate. Wash and elute using 5% ammonia in methanol. Evaporate to dryness and reconstitute in 100 µL of mobile phase.

Step 3: Chiral LC Separation

  • Inject 5 µL onto a chiral stationary phase column (e.g., α1-acid glycoprotein or specialized macrocyclic glycopeptide column).

  • Utilize a gradient elution of 5 mM ammonium acetate (pH 4.0) and acetonitrile. Ensure baseline resolution between D-threo and L-threo enantiomers.

Step 4: MS/MS Detection (Positive ESI)

  • Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

  • Analyte Transitions: m/z 220.2 → 84.1 (Quantifier), m/z 220.2 → 56.1 (Qualifier).

  • SIL-IS Transitions: m/z 230.2 → 94.1.

Step 5: System Self-Validation (Matrix Factor Calculation)

  • Equation: IS-Normalized MF = (Peak Area of Analyte in Extracted Matrix / Peak Area of Analyte in Neat Solvent) / (Peak Area of IS in Extracted Matrix / Peak Area of IS in Neat Solvent)

  • Validation Check: If the IS-normalized MF falls between 0.95 and 1.05, the assay is self-validated. The D-threo-RA-d10 has successfully neutralized all matrix-induced ionization bias.

References
  • Determination of Methylphenidate and Its Metabolite Ritalinic Acid in Urine by Liquid chromatography/tandem Mass Spectrometry Source: PubMed (National Institutes of Health) URL:[Link]

  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography–Tandem Mass Spectrometry Source: Oxford Academic (Journal of Analytical Toxicology) URL:[Link]

Sources

Comparative

A Comprehensive Guide to ISO/IEC 17025:2017 Accreditation for the Analysis of Ritalinic Acid

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth technical framework for laboratories seeking to achieve or maintain ISO/IEC 17025:2017 accreditation for the quantitative an...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical framework for laboratories seeking to achieve or maintain ISO/IEC 17025:2017 accreditation for the quantitative analysis of ritalinic acid. Moving beyond a simple checklist, this document elucidates the causality behind the standard's requirements, offering field-proven insights into building a robust, self-validating analytical system for this critical metabolite.

The Imperative for Accreditation in Bioanalysis

1.1 What is Ritalinic Acid and Why is its Accurate Measurement Critical?

Ritalinic acid is the primary and inactive urinary metabolite of methylphenidate (commonly known by brand names such as Ritalin® and Concerta®), a stimulant prescribed for Attention-Deficit/Hyperactivity Disorder (ADHD) and narcolepsy.[1][2] Its detection and quantification in biological matrices, primarily urine, are paramount for several reasons:

  • Therapeutic Drug Monitoring (TDM): Accurate measurement helps ensure patient compliance with prescribed treatment regimens.[3]

  • Forensic Toxicology: As the most abundant urinary metabolite, ritalinic acid is the preferred target for detecting methylphenidate administration in doping control and other forensic investigations.[4] Up to 80% of a methylphenidate dose is excreted as ritalinic acid, making it detectable for longer periods than the parent drug.[4]

  • Clinical Research: In drug development and pharmacokinetic studies, precise quantification is essential for understanding the metabolism and clearance of methylphenidate.

Given the clinical and legal ramifications of these tests, demonstrating the technical competence and impartiality of the testing laboratory is not just best practice—it is a necessity.

1.2 An Overview of ISO/IEC 17025:2017: The Gold Standard for Laboratory Competence

ISO/IEC 17025:2017 is the international standard for testing and calibration laboratories.[5] Accreditation to this standard signifies that a laboratory has a robust quality management system and has demonstrated the technical competence to produce precise and accurate test data.[5] It is built on the principle of ensuring that laboratory results are reliable, repeatable, and traceable to international standards, thereby fostering confidence and enabling global acceptance of data.[6][7]

Core ISO 17025 Requirements for Ritalinic Acid Testing

Achieving accreditation requires a systematic approach that addresses all clauses of the standard. For ritalinic acid testing, the following technical requirements are of primary importance.

2.1 Resource Requirements (Clause 6)

  • Personnel (6.2): All analysts performing ritalinic acid testing must be thoroughly trained on the specific validated method and authorized as competent. Ongoing competency must be monitored through proficiency testing or re-analysis of known samples.

  • Facilities and Environmental Conditions (6.3): High-sensitivity instrumentation like LC-MS/MS requires a controlled environment. This includes stable power, temperature, and humidity, as well as controlled access to prevent contamination and interference that could compromise low-level detection.

  • Equipment (6.4): All equipment—from analytical balances and pipettes to the LC-MS/MS system itself—must be uniquely identified, calibrated, and properly maintained. Records of calibration and intermediate performance checks are mandatory.

  • Metrological Traceability (6.5): This is a cornerstone of ISO 17025.[8] All measurements must be linked to the International System of Units (SI) through an unbroken chain of calibrations.[8][9] For ritalinic acid testing, this is primarily achieved by using Certified Reference Materials (CRMs) from an accredited reference material producer (e.g., ISO 17034).[9] The use of a CRM for ritalinic acid and a stable-isotope labeled internal standard (e.g., ritalinic acid-D10) is critical for ensuring the accuracy and traceability of results.[2][10]

2.2 Process Requirements (Clause 7) - The Analytical Workflow

Clause 7 is the operational heart of the standard, governing the entire lifecycle of a sample within the laboratory.

cluster_accreditation ISO 17025 Accreditation Workflow method_selection Method Selection (e.g., LC-MS/MS) validation_plan Validation Plan Design (ICH Q2/FDA Guidelines) method_selection->validation_plan Clause 7.2.1 execute_validation Execute Validation Experiments (Accuracy, Precision, Linearity, etc.) validation_plan->execute_validation Clause 7.2.2 mu_estimation Estimate Measurement Uncertainty (MU) execute_validation->mu_estimation Clause 7.6 sop_writing Write & Approve SOP mu_estimation->sop_writing training Personnel Training & Competency Assessment sop_writing->training Clause 6.2 ongoing_qc Ongoing QC/PT (Ensuring Validity) training->ongoing_qc Clause 7.7 reporting Accredited Reporting (Clause 7.8) ongoing_qc->reporting

Caption: High-level workflow for implementing an accredited method.

  • Selection, Verification, and Validation of Methods (7.2): This is the most critical process requirement for ensuring technical validity.[11][12]

    • Verification: If using a standard, published method (e.g., from a national standards body), the lab must verify it can achieve the published performance specifications.[11][13]

    • Validation: If using a laboratory-developed or modified method, a full validation is required to provide objective evidence that the method is fit for its intended purpose.[14][15] This involves a comprehensive evaluation of its performance characteristics.[14]

  • Evaluation of Measurement Uncertainty (MU) (7.6): Every measurement has an associated doubt, and ISO 17025 requires laboratories to estimate this uncertainty.[5][16] For ritalinic acid testing, sources of uncertainty include sample preparation, instrument variability, calibration curve fitting, and the purity of the CRM.[16] Data from method validation and ongoing quality control can be used to calculate a reasonable estimate of MU.[17][18]

  • Ensuring the Validity of Results (7.7): The laboratory must have procedures for monitoring the validity of its results. This includes the routine use of quality control (QC) samples (e.g., low, medium, high concentrations) in each analytical batch and participation in interlaboratory comparisons or Proficiency Testing (PT) schemes.

Method Validation for Ritalinic Acid Analysis: A Practical Approach

A robust method validation provides the data-driven proof that an analytical procedure is reliable, accurate, and fit for purpose.[14]

3.1 Comparative Analysis of Analytical Techniques

While Gas Chromatography-Mass Spectrometry (GC-MS) can be used, Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) is generally preferred for its high sensitivity, specificity, and reduced need for derivatization.[4]

Performance ParameterLC-MS/MSGC-MSRationale & Causality
Specificity Very HighHighMS/MS provides two levels of mass filtering (precursor and product ions), significantly reducing the risk of interference compared to single-quadrupole GC-MS.
Limit of Quantitation (LOQ) Low pg/mg to low µg/L[3][19]Higher than LC-MS/MSThe high ionization efficiency in ESI and specificity of MS/MS allows for lower detection limits, crucial for certain forensic applications.[19]
Linearity (Range) Wide (e.g., 0.5-500 ng/g)[20]Typically narrowerLC-MS/MS detectors often offer a wider dynamic range, simplifying analysis of samples with varying concentrations.
Sample Preparation Simpler (e.g., Dilute-and-Shoot, SPE)[3]More Complex (Requires derivatization)[4]Ritalinic acid is polar and not volatile; it requires chemical derivatization to be amenable to GC analysis, adding time, cost, and potential for error.[4]
Precision (%RSD) Typically <15%[20]Typically <15%Both techniques can achieve excellent precision when properly validated and controlled.
Accuracy (%Bias) Typically 85-115%[20]Typically 85-115%Accuracy in both methods is highly dependent on the use of a proper internal standard and traceable calibrators.

3.2 Detailed Experimental Protocol: Validation of an LC-MS/MS Method

This protocol outlines the steps for validating a "fit-for-purpose" LC-MS/MS method for ritalinic acid in urine.

3.2.1 Materials and Reagents

  • Reference Standards: Ritalinic Acid CRM and Ritalinic Acid-D10 (or other suitable isotope) Internal Standard (IS) CRM.[2][10]

  • Solvents: HPLC or LC-MS grade acetonitrile, methanol, and water.

  • Reagents: Formic acid or ammonium formate for mobile phase modification.

  • Control Matrix: Pooled human urine, verified to be negative for ritalinic acid.

3.2.2 Sample Preparation (Solid-Phase Extraction - SPE) Solid-phase extraction is a common technique to clean up the sample and concentrate the analyte, reducing matrix effects and improving sensitivity.

cluster_spe Ritalinic Acid SPE Workflow condition 1. Condition (Methanol) equilibrate 2. Equilibrate (Water/Buffer) condition->equilibrate load 3. Load Sample (Urine + IS) equilibrate->load wash 4. Wash (Remove Interferences) load->wash elute 5. Elute (Ritalinic Acid) wash->elute evaporate 6. Evaporate & Reconstitute elute->evaporate

Caption: Typical solid-phase extraction (SPE) workflow.

3.2.3 Validation Experiments The following parameters must be assessed as part of a full method validation.[15]

  • Selectivity/Specificity: Analyze at least six different blank urine samples to ensure no endogenous interferences are present at the retention time of ritalinic acid and its IS.

  • Calibration Curve & Linearity: Prepare a calibration curve with a blank and at least five non-zero concentration levels spanning the expected analytical range (e.g., 5-5000 µg/L).[3] The curve should be assessed using a weighted (e.g., 1/x) linear regression, with an R² value >0.995.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • LOD is the lowest concentration that can be reliably detected (Signal-to-Noise ratio ≈ 3:1).[21][22]

    • LOQ is the lowest concentration that can be quantified with acceptable accuracy and precision (S/N ≈ 10:1; precision <20% RSD, accuracy within ±20%).[21][22]

  • Accuracy & Precision:

    • Prepare QC samples at a minimum of three levels (low, mid, high).

    • Intra-day (Repeatability): Analyze at least five replicates of each QC level in a single run.

    • Inter-day (Intermediate Precision): Analyze the QC samples across at least three different runs on three different days.

    • Acceptance Criteria: Precision (%RSD) should be ≤15% (≤20% at the LOQ). Accuracy (%Bias or %Recovery) should be within ±15% of the nominal value (±20% at the LOQ).[20]

  • Matrix Effect: Assess the suppression or enhancement of the analyte signal caused by co-eluting compounds from the urine matrix. This can be evaluated by comparing the peak response of an analyte in a post-extraction spiked sample to that of a pure solution. The IS should compensate for this effect.

  • Stability: Evaluate the stability of ritalinic acid in urine under various conditions: freeze-thaw cycles, short-term (bench-top), and long-term (frozen) storage.

Ensuring Ongoing Compliance and Trustworthiness

Accreditation is not a one-time event. It requires a commitment to a culture of quality and continuous improvement.

  • Internal Quality Control (IQC): Every batch of samples must include QC samples. The results of these QCs must meet pre-defined acceptance criteria (e.g., Westgard rules) before patient or client results can be reported.

  • Proficiency Testing (PT) / External Quality Assurance (EQA): Regular participation in a PT scheme is mandatory. This provides an objective, external assessment of the laboratory's performance and is a key indicator of competence to accreditation bodies.

  • Management System Requirements (Clause 8): A laboratory must also implement a management system that addresses document control, risk management, internal audits, and corrective actions, ensuring the entire quality system is effective and continuously improving.

Conclusion: Beyond a Certificate - A Culture of Quality

Achieving ISO/IEC 17025 accreditation for ritalinic acid testing is a rigorous but essential undertaking. It provides objective proof that a laboratory's results are not just numbers, but reliable, defensible, and fit for their intended clinical or forensic purpose. By understanding the "why" behind the standard's requirements and implementing a scientifically sound validation and quality control system, laboratories can build a foundation of trust and demonstrate their commitment to the highest standards of analytical excellence.

References

  • Understanding Clause 7.
  • ISO/IEC 17025: Clause 6.5 - Ensuring Metrological Traceability (Clause 6.5.2). Vertex AI Search.
  • ISO 17025 Measurement Traceability Guide. Scribd.
  • Simultaneous Determination of Methylphenidate and Ritalinic Acid in Hair Using LC-MS/MS.
  • ISO 17025 Method Valid
  • Screening and confirmation of ritalinic acid in urine by LC-MS.
  • Ritalinic Acid (hydrochloride) (CRM). Cayman Chemical.
  • Enantioselective Determination of Methylphenidate and Ritalinic Acid in Whole Blood from Forensic Cases Using Automated Solid-Phase Extraction and Liquid Chromatography-Tandem Mass Spectrometry. Scilit.
  • Clause 7: Process Requirements. ISO 17025 Store.
  • Uncertainty of Measurement in Chemical and Microbiological Testing. IANZ.
  • Understanding ISO/IEC 17025:2017 Clauses 7.2.1.5 to 7.2.1.
  • Determination of Methylphenidate and Its Metabolite Ritalinic Acid in Urine by Liquid chromatography/tandem Mass Spectrometry.
  • Evaluating measurement uncertainty for chemical testing laboratories.
  • ISO 17025 Method Validation Explained (Clause 7.2): A Practical Guide for Labs. YouTube.
  • Measurement Traceability: Complying with ISO 17025 Requirements. ISOBudgets.
  • Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Technologies.
  • Ritalinic Acid - Analytical Standards. Bertin Technologies.
  • Estimation of Measurement Uncertainty ISO 17025:2017. Limehill Quality Solutions.
  • (±)-threo-Ritalinic acid-D4 HCl. Cerilliant.
  • Metrological Traceability in Chemical Measurement. Eurachem.
  • Understanding ISO/IEC 17025 Requirements for Measurement Uncertainty (MU). Lab Manager.
  • METROLOGICAL TRACEABILITY according to ISO/IEC 17025:2017. YouTube.
  • (±)-threo-Ritalinic acid-D10 HCl. Cerilliant.
  • rac-Ritalinic Acid Ethyl Ester (Ethylphenid
  • GUIDELINES ON MEASUREMENT UNCERTAINTY CAC/GL 54-2004.
  • Guide to Method Validation for Quantitative Analysis in Chemical Testing Laboratories (ISO 17025).
  • Guidelines for the validation and verification of quantitative and qualitative test methods.
  • Analytical Method Development and Validation in Pharmaceuticals. Vertex AI Search.
  • Method Validation: An ISO 17025 Presentation.
  • Development and Validation of RP-HPLC Method for the determination of Methylphenidate Hydrochloride in API. International Journal of Pharmaceutical Sciences and Research.
  • Valid
  • LOD and LOQ in Pharma: Establishing & Validating Detection and Quantific

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Safety & Regulatory Compliance

Safety

D-threo-Ritalinic Acid-d10 proper disposal procedures

Operational Guide: Handling and Disposal of D-threo-Ritalinic Acid-d10 in Analytical Laboratories Introduction & Scientific Context D-threo-Ritalinic Acid-d10 is a highly specialized, isotopically labeled internal standa...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Handling and Disposal of D-threo-Ritalinic Acid-d10 in Analytical Laboratories

Introduction & Scientific Context

D-threo-Ritalinic Acid-d10 is a highly specialized, isotopically labeled internal standard (SIL-IS) utilized primarily in liquid chromatography-tandem mass spectrometry (LC-MS/MS) for the precise quantification of methylphenidate and its metabolites. While its parent drug, methylphenidate, is a heavily regulated Schedule II central nervous system stimulant[1], it is extensively metabolized via de-esterification into ritalinic acid—a pharmacologically inactive compound[2].

Because ritalinic acid lacks abuse potential, it is not classified as a DEA-controlled substance[3]. However, due to its structural relationship to controlled substances and its critical role in forensic and clinical toxicology, strict laboratory stewardship and proper disposal are paramount. This guide provides drug development professionals and analytical chemists with field-proven, regulatory-compliant procedures for the safe handling and disposal of D-threo-Ritalinic Acid-d10.

Physicochemical & Hazard Profiling

Understanding the physical state of your reference standard is the foundational step in waste routing. D-threo-Ritalinic Acid-d10 is commercially supplied either as a neat crystalline powder or as a 1 mg/mL solution in organic solvents (typically methanol or acetonitrile). The solvent matrix completely alters the regulatory disposal requirements.

Table 1: Hazard and Logistical Data Summary

Property / ParameterNeat Powder (Solid)Methanolic Solution (Liquid)
Primary Use Stock solution preparationWorking standard for LC-MS/MS
Hazard Statements H302 (Harmful if swallowed), H319 (Eye irritation)[4]H225 (Highly flammable), H301/H311/H331 (Toxic)
DEA Status Non-scheduled (Inactive metabolite)[3]Non-scheduled
RCRA Waste Code (US) Non-RCRA (State-regulated pharmaceutical)D001 (Ignitable), U154 (Methanol)
PPE Requirements N95/P100 respirator, nitrile gloves, safety goggles[5]Fume hood, nitrile gloves, safety goggles

(Self-Validating Check: Always consult the specific Certificate of Analysis (CoA) and Safety Data Sheet (SDS) of the lot before disposal, as solvent matrices dictate the flash point and flammability hazards).

Analytical Workflow and Waste Generation

In clinical and forensic toxicology, D-threo-Ritalinic Acid-d10 is spiked into biological matrices (e.g., urine, plasma) to correct for matrix effects and ion suppression during electrospray ionization (ESI). This workflow generates distinct waste streams that must be segregated immediately to prevent hazardous chemical reactions.

LCMS_Workflow Sample Biological Sample (Urine/Plasma) Spike Spike with Internal Standard (D-threo-Ritalinic Acid-d10) Sample->Spike Extraction Solid Phase Extraction (SPE) or Protein Precipitation Spike->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Waste Aqueous/Organic Effluent Collection Extraction->Waste Wash steps Analysis->Waste Column effluent Disposal Hazardous Waste Incineration Waste->Disposal

Figure 1: LC-MS/MS analytical workflow utilizing D-threo-Ritalinic Acid-d10 and waste routing.

Standard Operating Procedure: Spill Mitigation

The causality behind spill response protocols relies on preventing aerosolization (for powders) and preventing ignition (for methanolic solutions).

Protocol 1: Immediate Spill Cleanup

  • Isolate & Assess: Evacuate non-essential personnel. Determine if the spill is neat powder or solvent-based.

  • PPE Donning: Equip chemical-resistant nitrile gloves, safety glasses, and a lab coat. If powder is spilled outside a fume hood, a particulate respirator (e.g., N95 or P100) is required[5].

  • Containment (Liquid): For methanolic solutions, eliminate all ignition sources. Cover the spill with an inert, non-combustible absorbent material (e.g., sand, earth, or commercial spill pads).

    • Causality: Methanol is highly flammable; using combustible materials like paper towels introduces an immediate fire hazard.

  • Containment (Powder): Lightly mist the powder with water or a 50/50 methanol/water solution to prevent dust aerosolization. Sweep up mechanically using a non-sparking tool.

    • Causality: Dry sweeping generates aerosolized dust, increasing the risk of inhalation exposure and cross-contamination of the laboratory environment.

  • Collection: Transfer the absorbed liquid or dampened powder into a leak-proof, sealable hazardous waste container.

  • Decontamination: Wash the affected surface thoroughly with soap and water, collecting the wash water into the aqueous waste stream.

Step-by-Step Disposal Workflows

Proper disposal prevents environmental contamination and ensures compliance with local environmental protection agencies. Ritalinic acid waste should never be discharged into the municipal sewer system[4].

WasteRouting Start D-threo-Ritalinic Acid-d10 Waste Generated State What is the physical state? Start->State Solid Solid / Neat Powder (Vials, SPE Tubes) State->Solid Powder Liquid Liquid Solution (Methanol/Acetonitrile) State->Liquid Solution SolidDisp Double-bag in leak-proof container. Label: 'Non-RCRA Pharma Waste' Solid->SolidDisp LiquidDisp Transfer to Flammable Waste. Label: 'Flammable, Toxic (Solvent)' Liquid->LiquidDisp Incineration Licensed Chemical Incineration (with afterburner & scrubber) SolidDisp->Incineration LiquidDisp->Incineration

Figure 2: Decision tree for D-threo-Ritalinic Acid-d10 waste segregation and disposal.

Protocol 2: Routine Disposal Operations

  • Waste Segregation:

    • Solid Waste: Empty standard vials, contaminated pipette tips, and SPE cartridges must be collected in a rigid, puncture-resistant container.

    • Liquid Waste: LC-MS/MS effluents containing D-threo-Ritalinic Acid-d10 and organic modifiers (e.g., methanol, acetonitrile, formic acid) must be collected in a designated HPLC waste carboy.

  • Chemical Compatibility Verification: Ensure the liquid waste carboy does not contain strong oxidizing agents.

    • Causality: Ritalinic acid contains a secondary amine and a carboxylic acid; mixing organic solvents with strong oxidizers can cause exothermic reactions, leading to catastrophic container failure.

  • Labeling: Clearly label the container. If the standard was in methanol, the waste must be labeled with the exact solvent composition and the appropriate hazard warnings (e.g., "Hazardous Waste - Flammable Liquid, Toxic").

  • Final Destruction (Incineration): Transfer the sealed containers to your institution's Environmental Health and Safety (EHS) department. The mandated disposal method for pharmaceutical standards is destruction in a licensed chemical incinerator equipped with an afterburner and scrubber[5].

    • Causality: High-temperature incineration (>1000°C) completely cleaves the carbon-deuterium and carbon-carbon bonds, ensuring the active pharmaceutical ingredient structure is destroyed. The scrubber is essential to neutralize any nitrogen oxides (NOx) produced from the combustion of the piperidine ring, preventing toxic atmospheric emissions.

References

  • METHYLPHENIDATE - DEA Diversion Control Division. usdoj.gov. 1

  • Safety Data Sheet: Ritalinic Acid - Cayman Chemical. caymanchem.com. 4

  • Ritalin Labeling - U.S. Food and Drug Administration. fda.gov. 2

  • SAFETY DATA SHEET: Ritalinic Acid - Fisher Scientific. fishersci.com. Link

  • MSDS of Ritalinic acid - Capot Chemical. capotchem.com. 5

  • Schedule of Controlled Substances: Placement of Serdexmethylphenidate. regulations.gov. 3

Sources

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